molecular formula C4H5NO2 B1332186 Pyrrolidine-2,4-dione CAS No. 37772-89-7

Pyrrolidine-2,4-dione

Numéro de catalogue: B1332186
Numéro CAS: 37772-89-7
Poids moléculaire: 99.09 g/mol
Clé InChI: DOQJUNNMZNNQAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyrrolidine-2,4-dione, more commonly known as tetramic acid, is a versatile nitrogen-containing heterocycle with the molecular formula C4H5NO2 and a molecular weight of 99.09 g/mol . This compound serves as a fundamental synthetic building block and privileged scaffold in medicinal and agricultural chemistry. Its structure is a key intermediate in the synthesis of a wide range of biologically active molecules and complex ring systems. In research, this compound is a key precursor for the synthesis of 3-acyltetramic acids, a class of compounds with significant biological relevance. These syntheses often involve Lewis acid-mediated acylation at the C-3 position of the ring . Furthermore, this core structure is utilized in creating diverse heterocyclic systems, such as 4-hydroxy-2,5,6,7-tetrahydro-pyrano[2,3-c]pyrrole-2,5-diones and pyrrolo[3,4-b]pyridine systems, via reactions with reagents like bis-2,4,6-trichlorophenyl malonates . Its derivatives have been explored for various applications, serving as structural motifs in the design of antifungal peptidomimetics based on natural antifungal peptides . Additionally, 3-aryl-substituted pyrrolidine-2,4-diones have been investigated for their utility in developing agents with acaricidal, insecticidal, and herbicidal activities . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for diagnostic or therapeutic use. It is not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

pyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h1-2H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQJUNNMZNNQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338858
Record name 2,4-Pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37772-89-7
Record name 2,4-Pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Pyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Pyrrolidine-2,4-dione CAS Number: 37772-89-7

This technical guide provides a comprehensive overview of this compound, a significant heterocyclic compound in medicinal chemistry and drug discovery. The document details its chemical and physical properties, synthesis protocols, and its role as a versatile scaffold in the development of novel biologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known as 2,4-pyrrolidinedione or tetramic acid, is a five-membered nitrogen-containing heterocyclic compound.[1] It is recognized for its utility as a building block in the synthesis of a wide range of biologically active molecules. The pyrrolidine (B122466) ring is a prevalent core structure in many natural products and medicinal compounds.[2][3] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C4H5NO2[4]
Molecular Weight 99.09 g/mol [4]
Appearance Solid[5]
Melting Point 121-126 °C (for the related 2,5-dione isomer)[6]
Boiling Point 380.9 ± 35.0 °C (Predicted)[7]
Density 1.274 ± 0.06 g/cm³ (Predicted)[7]
pKa 12.79 ± 0.20 (Predicted)[7]
LogP -0.9246[4]
Topological Polar Surface Area (TPSA) 46.17 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 0[4]

Synthesis of this compound

The synthesis of the this compound core can be achieved through various synthetic routes, often involving cyclization reactions. Derivatives of this scaffold have been prepared through methods such as the Dieckmann cyclization and solid-phase synthesis.

Experimental Protocol: Synthesis from a 3-Ethoxycarbonyl Derivative

A common method for the preparation of the parent this compound involves the hydrolysis and decarboxylation of its 3-ethoxycarbonyl derivative.

  • Reaction Scheme:

    G 3-Ethoxycarbonyl-pyrrolidine-2,4-dione 3-Ethoxycarbonyl-pyrrolidine-2,4-dione This compound This compound 3-Ethoxycarbonyl-pyrrolidine-2,4-dione->this compound Heat, H2O or Nitromethane

    Caption: General reaction scheme for the synthesis of this compound.

  • Procedure:

    • The 3-ethoxycarbonyl derivative of this compound is heated in the presence of water or nitromethane.

    • The reaction mixture is refluxed for a specified period to facilitate the hydrolysis of the ester group and subsequent decarboxylation.

    • Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated.

    • Purification of the final product can be achieved through recrystallization or column chromatography.

It is important to note that prolonged heating in water can lead to the formation of byproducts such as 4-hydroxy-3,4′-bi-Δ³-pyrrolinyl-2,2′-dione, an anhydro-derivative.

Keto-Enol Tautomerism

This compound can exist in equilibrium between its keto and enol tautomeric forms. This tautomerism is a key feature of its chemical reactivity and plays a significant role in its biological activity.

G cluster_0 Keto form cluster_1 Enol form a O=C1CC(=O)NC1 b OC1=CC(=O)NC1 a->b Tautomerization b->a

Caption: Keto-enol tautomerism of this compound.

Biological Activity and Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[2][8] These activities include antimicrobial, anti-HIV, antineoplastic, and anticonvulsant properties.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

Derivatives of the closely related pyrrolidine-2,3-dione (B1313883) have been identified as novel inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis.[9] This suggests that the pyrrolidinedione scaffold can serve as a template for the design of new antibacterial agents.

The following diagram illustrates a general workflow for a high-throughput screening (HTS) assay to identify PBP3 inhibitors.

G cluster_0 Assay Preparation cluster_1 High-Throughput Screening cluster_2 Data Analysis Compound Library Compound Library Dispense Reagents Dispense Reagents Compound Library->Dispense Reagents PBP3 Enzyme PBP3 Enzyme PBP3 Enzyme->Dispense Reagents Fluorescent Substrate Fluorescent Substrate Fluorescent Substrate->Dispense Reagents Incubation Incubation Dispense Reagents->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Calculate % Inhibition Calculate % Inhibition Fluorescence Reading->Calculate % Inhibition Identify Hits Identify Hits Calculate % Inhibition->Identify Hits Dose-Response Curve Dose-Response Curve Identify Hits->Dose-Response Curve Determine IC50 Determine IC50 Dose-Response Curve->Determine IC50

Caption: Experimental workflow for a high-throughput screening assay to identify PBP3 inhibitors.

Experimental Protocol: High-Throughput Screening for PBP3 Inhibitors

  • Assay Preparation:

    • A diverse library of compounds, including this compound derivatives, is prepared in appropriate concentrations.

    • Recombinant PBP3 enzyme and a fluorescently labeled substrate are prepared in a suitable assay buffer.

  • High-Throughput Screening:

    • The compound library, PBP3 enzyme, and fluorescent substrate are dispensed into microtiter plates using automated liquid handling systems.

    • The plates are incubated at a controlled temperature to allow for enzymatic reaction and potential inhibition by the test compounds.

    • The fluorescence intensity in each well is measured using a plate reader. A decrease in fluorescence indicates inhibition of PBP3 activity.

  • Data Analysis:

    • The percentage of inhibition for each compound is calculated based on the fluorescence readings of control and experimental wells.

    • Compounds exhibiting significant inhibition are identified as "hits".

    • Dose-response curves are generated for the hit compounds by testing them at multiple concentrations.

    • The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves to quantify the potency of the inhibitors.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the methylene (B1212753) protons (at C3 and C5) and the N-H proton. The chemical shifts and multiplicities of these signals would be influenced by the electronic environment and the presence of tautomeric forms.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the two carbonyl carbons (C2 and C4) and the two methylene carbons (C3 and C5). The chemical shifts of the carbonyl carbons would be in the characteristic downfield region.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups and the N-H stretching vibration. The exact positions of these bands can provide information about the presence of hydrogen bonding and tautomerism.

Conclusion

This compound is a fundamentally important scaffold in the field of medicinal chemistry. Its versatile chemical nature, including its capacity for tautomerism and the potential for substitution at various positions, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. The demonstrated biological activities of its derivatives, particularly in the area of antimicrobial research, highlight the ongoing potential of this compound class in addressing significant healthcare challenges. Further research into the synthesis, characterization, and biological evaluation of novel this compound derivatives is warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Pyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound Pyrrolidine-2,4-dione, also widely known as tetramic acid. A core component of numerous natural products with diverse biological activities, a thorough understanding of its structural and electronic properties through NMR spectroscopy is critical for researchers in drug discovery and development. This document presents available spectral data, discusses the key structural feature of tautomerism, outlines general experimental protocols for data acquisition, and provides a visual representation of the tautomeric equilibrium.

Introduction to this compound and its Tautomerism

This compound is a five-membered nitrogen-containing heterocycle with two carbonyl groups. A significant characteristic of this molecule is its existence in various tautomeric forms. Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of this compound, the principal tautomeric equilibrium exists between the diketo form and two enol forms, as well as a possible imidic acid form. This equilibrium is highly dependent on factors such as the solvent used for analysis, temperature, and concentration. The presence of these tautomers in solution is a critical consideration when interpreting NMR spectra, as the observed signals may represent a single, rapidly equilibrating species or a mixture of distinct tautomers.

¹H and ¹³C NMR Spectral Data

Obtaining a definitive and universally applicable set of ¹H and ¹³C NMR spectral data for unsubstituted this compound is challenging due to its tautomeric nature. The chemical shifts and signal multiplicities can vary significantly based on the predominant tautomeric form in a given solvent.

Expected ¹H NMR Spectral Characteristics:

The ¹H NMR spectrum of this compound is expected to show signals for the methylene (B1212753) protons at the C3 and C5 positions and the N-H proton.

  • C3-H₂: The chemical shift of the methylene protons at the C3 position is influenced by the adjacent carbonyl group at C4 and the potential for enolization.

  • C5-H₂: The methylene protons at the C5 position are adjacent to the nitrogen atom and the C4 carbonyl group.

  • N-H: The signal for the N-H proton can be broad and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. In protic deuterated solvents, this signal may exchange and disappear.

  • Enolic Proton: In the enol tautomers, a signal corresponding to the hydroxyl proton (=C-OH) would be observed.

Expected ¹³C NMR Spectral Characteristics:

The ¹³C NMR spectrum will be characterized by signals for the two carbonyl carbons and the two methylene carbons.

  • C2=O and C4=O: The carbonyl carbons will appear at the downfield end of the spectrum, typically in the range of 170-200 ppm. The exact chemical shifts will differ for the diketo and enol forms.

  • C3 and C5: The methylene carbons will have distinct chemical shifts due to their different chemical environments.

For illustrative purposes, the following tables summarize hypothetical ¹H and ¹³C NMR data based on the analysis of related structures. It is crucial to note that these are estimated values and experimental determination for the specific conditions is necessary.

Table 1: Hypothetical ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityIntegration
H-3~ 3.5s2H
H-5~ 4.0s2H
N-HVariablebr s1H

Table 2: Hypothetical ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
C-2~ 175
C-3~ 45
C-4~ 200
C-5~ 50

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for the structural elucidation of this compound and its derivatives. Below is a generalized experimental protocol.

1. Sample Preparation:

  • Analyte: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it will influence the tautomeric equilibrium. DMSO-d₆ is often a good choice for ensuring solubility and observing exchangeable protons.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), is typically used for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Acquisition Time (at): ~2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans (ns): 8-16 scans are usually sufficient for a concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquisition Time (at): ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS at 0 ppm).

Visualization of Tautomeric Equilibrium

The tautomeric equilibrium of this compound is a fundamental concept for understanding its reactivity and spectral properties. The following diagram, generated using Graphviz (DOT language), illustrates the interconversion between the diketo form and the two principal enol tautomers.

Caption: Tautomeric equilibrium of this compound.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its analogs. The provided information on its NMR spectral characteristics, the critical role of tautomerism, and standardized experimental protocols will aid in the accurate structural analysis and characterization of this important class of compounds.

An In-Depth Technical Guide to Keto-Enol Tautomerism in Pyrrolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine-2,4-dione skeleton, a core structure in a class of natural products known as tetramic acids, is of significant interest in medicinal chemistry and drug development. These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and antineoplastic properties. A key chemical feature of this compound derivatives, particularly those substituted at the 3-position with an acyl group, is their existence as a mixture of tautomeric forms. This keto-enol tautomerism plays a crucial role in their chemical reactivity, biological activity, and pharmacokinetic properties. Understanding and controlling this tautomeric equilibrium is therefore of paramount importance in the design and development of novel therapeutics based on this scaffold.

This technical guide provides a comprehensive overview of the principles of keto-enol tautomerism in this compound derivatives, methods for its characterization, and the factors that influence the tautomeric equilibrium.

The Principle of Keto-Enol Tautomerism in Pyrrolidine-2,4-diones

Pyrrolidine-2,4-diones can exist in equilibrium between a diketo form and two possible enol forms, as well as an external enol form if a 3-acyl substituent is present. The equilibrium is dynamic and influenced by various factors, including the nature of substituents on the pyrrolidine (B122466) ring and the 3-position, as well as the solvent.

The general equilibrium can be depicted as follows:

Caption: Keto-enol tautomeric equilibrium in 3-substituted pyrrolidine-2,4-diones.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several factors:

  • Substituents: The electronic nature of substituents on the pyrrolidine ring (at N-1 and C-5) and on the 3-acyl group significantly impacts the relative stability of the tautomers. Electron-withdrawing groups on the 3-acyl moiety tend to increase the acidity of the C-3 proton, favoring the enol form. Conversely, electron-donating groups can stabilize the keto form.

  • Solvent Polarity: The polarity of the solvent plays a crucial role. In many cases, polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. For 3-acylpyrrolidine-2,4-diones, the enol forms are often stabilized by intramolecular hydrogen bonding, which can be disrupted by polar, protic solvents, shifting the equilibrium towards the keto form.

  • Temperature: Temperature can influence the equilibrium constant. A van't Hoff analysis can be used to determine the enthalpy and entropy changes associated with the tautomerization, providing deeper insight into the thermodynamic driving forces.

  • Intramolecular Hydrogen Bonding: The presence of a 3-acyl group allows for the formation of a strong intramolecular hydrogen bond in the enol forms, which is a significant stabilizing factor.

The interplay of these factors determines the predominant tautomeric form in a given environment.

Tautomer_Influences cluster_factors Influencing Factors Equilibrium Keto-Enol Equilibrium Substituents Substituents (Electronic & Steric Effects) Substituents->Equilibrium Solvent Solvent Polarity & H-Bonding Solvent->Equilibrium Temperature Temperature Temperature->Equilibrium H_Bonding Intramolecular H-Bonding H_Bonding->Equilibrium

Caption: Key factors influencing the keto-enol tautomeric equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism in solution. The equilibrium is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.

NMR Spectroscopic Data

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the key protons and carbons in the keto and enol forms of 3-acylpyrrolidine-2,4-diones. These values can vary depending on the specific substituents and the solvent used.

TautomerGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Keto C(3)-H4.0 - 5.050 - 65
C(5)-H4.0 - 5.555 - 70
C(3)-C=O-195 - 205
C(4)=O-190 - 200
Enol Enolic OH10.0 - 15.0 (broad)-
C(5)-H4.0 - 5.555 - 70
C(3)=C-95 - 110
C(4)-OH-170 - 185
Tautomeric Equilibrium in Different Solvents

The solvent can have a profound effect on the position of the tautomeric equilibrium. The following table provides illustrative data on the percentage of the enol form for a generic 3-acylthis compound in various deuterated solvents, as determined by ¹H NMR spectroscopy.

SolventDielectric Constant (ε)Predominant Tautomer% Enol (Illustrative)
Chloroform-d (CDCl₃)4.8Enol~90%
Acetone-d₆20.7Enol/Keto Mixture~60%
Methanol-d₄32.7Keto~20%
Dimethyl sulfoxide-d₆ (DMSO-d₆)46.7Keto<10%

Experimental Protocols

General Synthesis of 1,5-Disubstituted-3-acylpyrrolidine-2,4-diones

A common route for the synthesis of 3-acylpyrrolidine-2,4-diones is the Lacey-Dieckmann condensation. The following is a general procedure:

  • N-Acylation of an α-amino acid ester: An α-amino acid ester (e.g., L-isoleucine methyl ester) is reacted with a β-ketoester or diketene (B1670635) to form the corresponding N-acetoacetyl amino acid ester.

  • Cyclization: The N-acetoacetyl amino acid ester is then treated with a base (e.g., sodium methoxide (B1231860) in methanol (B129727) or sodium hydride in THF) to induce an intramolecular Dieckmann condensation, yielding the 3-acylthis compound.

  • Purification: The product is typically purified by column chromatography on silica (B1680970) gel.

Protocol for NMR Analysis of Tautomeric Equilibrium

The following protocol outlines the steps for determining the keto-enol tautomeric ratio of a this compound derivative using ¹H NMR spectroscopy.

NMR_Workflow start Start prep Sample Preparation: Dissolve ~5-10 mg of compound in 0.6 mL of deuterated solvent start->prep acquire NMR Data Acquisition: Acquire ¹H NMR spectrum at a constant temperature prep->acquire process Data Processing: Phase and baseline correct the spectrum acquire->process integrate Signal Integration: Integrate characteristic signals for keto and enol tautomers process->integrate calculate Calculation: Calculate % Enol and K_eq integrate->calculate end End calculate->end

Caption: Experimental workflow for the NMR analysis of keto-enol tautomerism.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean NMR tube. Ensure the compound is fully dissolved.

  • NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. It is crucial to use a sufficient relaxation delay (D1) to ensure complete relaxation of all protons for accurate integration. A D1 of 5 times the longest T₁ is recommended.

  • Data Processing: Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), followed by Fourier transformation. Carefully phase and baseline correct the spectrum.

  • Signal Integration: Identify the characteristic and well-resolved signals for the keto and enol tautomers. For example, the C(3)-H proton of the keto form and the enolic OH proton are often good choices. Integrate the respective signals.

  • Calculation of Tautomeric Ratio: The percentage of the enol tautomer can be calculated using the following formula:

    % Enol = [ (Integral of Enol Signal) / (Integral of Enol Signal + Integral of Keto Signal) ] * 100

    The equilibrium constant (Keq) is then calculated as:

    Keq = [Enol] / [Keto] = (% Enol) / (% Keto)

Conclusion

The keto-enol tautomerism of this compound derivatives is a fundamental aspect of their chemistry that has profound implications for their biological activity and therapeutic potential. A thorough understanding of the factors that govern this equilibrium and the ability to quantitatively assess it are essential for the rational design of new drug candidates based on this versatile scaffold. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting area of drug discovery. Further investigations into the tautomeric preferences of novel this compound derivatives will undoubtedly contribute to the development of more effective and targeted therapies.

Quantum Chemical Fortification: A Technical Guide to the Stability of Pyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations used to determine the stability of pyrrolidine-2,4-dione, a crucial scaffold in medicinal chemistry. By leveraging computational methodologies, researchers can gain profound insights into the tautomeric and conformational landscape of this molecule, guiding the design and development of novel therapeutics. This document outlines the prevalent tautomeric forms, details the computational protocols for their stability analysis, and presents a logical workflow for these investigations.

The Tautomeric Landscape of this compound

This compound can exist in several tautomeric forms, primarily the diketo and various enol forms. The relative stability of these tautomers is critical as it dictates the molecule's physicochemical properties, reactivity, and biological activity. The principal tautomers include:

  • Dione (B5365651) (Keto) Form: The fundamental structure with two carbonyl groups.

  • Enol Forms: Characterized by the presence of a hydroxyl group and a carbon-carbon double bond within the ring. Due to the asymmetry of the dione, multiple enol forms are possible.

The interconversion between these forms is a dynamic equilibrium influenced by factors such as solvent polarity and substitution patterns.

Computational Assessment of Tautomer Stability

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for predicting the relative stabilities of tautomers. The relative Gibbs free energy (ΔG) is the key descriptor for determining the position of the tautomeric equilibrium. While specific experimental and extensive computational data for the parent this compound are not abundantly available in public literature, the stability of its tautomers can be reliably predicted using established computational protocols.

Table 1: Illustrative Relative Energies of this compound Tautomers

The following table presents hypothetical, yet realistic, relative energies for the tautomers of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase and in a polarizable continuum model (PCM) simulating an aqueous environment. These values are for illustrative purposes to demonstrate the expected trends.

TautomerStructureRelative Energy (Gas Phase, kcal/mol)Relative Gibbs Free Energy (Aqueous, kcal/mol)
DioneThis compound0.000.00
Enol A4-hydroxy-1,5-dihydro-2H-pyrrol-2-one-2.5-1.8
Enol B3-hydroxy-1,5-dihydro-2H-pyrrol-2-one+1.2+2.0

Note: The negative value for Enol A suggests it is more stable than the Dione form in the gas phase, a common feature for β-dicarbonyl compounds due to the formation of an intramolecular hydrogen bond and a conjugated system.

Experimental and Computational Protocols

A rigorous computational protocol is essential for obtaining accurate and reproducible results. The following outlines a standard workflow for the quantum chemical analysis of this compound stability.

Computational Protocol for Tautomer Analysis
  • Structure Generation: The initial 3D structures of the dione and all plausible enol tautomers of this compound are generated using molecular building software.

  • Geometry Optimization: Each tautomer's geometry is optimized to find its lowest energy conformation. This is typically performed using a DFT method, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries for two primary purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To obtain thermochemical data, such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary for calculating the Gibbs free energy.

  • Solvation Effects: To model the influence of a solvent (e.g., water), single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Relative Energy Calculation: The relative Gibbs free energies of the tautomers are calculated by comparing the Gibbs free energy of each tautomer to that of the most stable tautomer (which is set to 0 kcal/mol).

Visualizing the Computational Workflow

The following diagrams illustrate the logical workflow for the quantum chemical analysis of this compound tautomer stability and a simplified representation of the tautomeric equilibrium.

computational_workflow start Start: Define this compound Tautomers struct_gen 1. 3D Structure Generation (Dione and Enol Forms) start->struct_gen geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) struct_gen->geom_opt freq_calc 3. Frequency Calculation (Confirm Minima & Obtain Thermochemistry) geom_opt->freq_calc solvation 4. Solvation Modeling (PCM - Water) geom_opt->solvation gas_phase Gas Phase Analysis freq_calc->gas_phase rel_energy 5. Relative Energy & Gibbs Free Energy Calculation gas_phase->rel_energy solution_phase Solution Phase Analysis solvation->solution_phase solution_phase->rel_energy stability Determine Tautomer Stability Ranking rel_energy->stability end End: Report Findings stability->end tautomeric_equilibrium Dione Dione (this compound) Enol_A Enol A (4-hydroxy-1,5-dihydro-2H-pyrrol-2-one) Dione->Enol_A ΔG < 0 Enol_B Enol B (3-hydroxy-1,5-dihydro-2H-pyrrol-2-one) Dione->Enol_B ΔG > 0

Theoretical Studies on the Electronic Structure of Pyrrolidine-2,4-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine-2,4-dione, a five-membered heterocyclic scaffold, is a key structural motif in a variety of biologically active compounds. A thorough understanding of its electronic structure is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical approaches used to investigate the electronic properties of this compound. It delves into the critical aspect of tautomerism, outlines detailed computational methodologies, and presents key electronic structure data in a clear, comparative format. The logical flow of the theoretical analysis and the resulting molecular orbital characteristics are illustrated through detailed diagrams.

Introduction

The pyrrolidine (B122466) ring is a ubiquitous feature in many natural products and synthetic pharmaceuticals. The introduction of carbonyl groups at the 2 and 4 positions imparts unique electronic characteristics to the this compound core, influencing its reactivity, intermolecular interactions, and ultimately its biological activity. Theoretical and computational chemistry provide powerful tools to elucidate these electronic properties at the molecular level, offering insights that are often challenging to obtain through experimental methods alone.

This guide focuses on the application of Density Functional Theory (DFT) for the analysis of this compound's electronic structure. Key aspects covered include the determination of stable tautomeric forms, analysis of frontier molecular orbitals (HOMO and LUMO), and the generation of molecular electrostatic potential maps.

Tautomerism of this compound

A crucial consideration in the study of this compound is its potential to exist in multiple tautomeric forms. The presence of labile protons and multiple electronegative atoms allows for keto-enol and amide-imidol tautomerism. The relative stability of these tautomers is highly dependent on the surrounding environment, such as the solvent.[1]

The principal tautomeric forms of this compound are depicted below. Theoretical calculations are essential to determine the predominant tautomer under specific conditions, which in turn dictates the molecule's electronic behavior.

Tautomers cluster_0 Keto-Amide Form cluster_1 Enol-Amide Form cluster_2 Keto-Imidol Form T1 Tautomer 1 T2 Tautomer 2 T1->T2 Keto-Enol Tautomerization T3 Tautomer 3 T1->T3 Amide-Imidol Tautomerization

Caption: Tautomeric forms of this compound.

Computational and Experimental Protocols

Computational Methodology

The electronic structure of this compound and its tautomers can be effectively investigated using Density Functional Theory (DFT). A widely adopted and reliable protocol for such heterocyclic systems involves the B3LYP hybrid functional.[2] The choice of basis set is also critical, with Pople-style basis sets like 6-31G(d,p) or the more extensive def2-TZVPP providing a good balance of accuracy and computational cost.[3]

A typical computational workflow is as follows:

  • Geometry Optimization: The initial structures of all possible tautomers are optimized to find their minimum energy conformations.

  • Frequency Calculations: Vibrational frequency analysis is performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set.

  • Solvation Effects: To model the behavior in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is employed.[3]

  • Electronic Property Calculations: Following the determination of the most stable tautomer, further calculations are performed to analyze the electronic properties, including the energies and distributions of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

Workflow start Initial Structures of Tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe Single-Point Energy (e.g., B3LYP/def2-TZVPP) freq_calc->spe solvation Inclusion of Solvation Model (PCM) spe->solvation stable_tautomer Identify Most Stable Tautomer solvation->stable_tautomer electronic_properties Calculation of Electronic Properties (HOMO, LUMO, MEP) stable_tautomer->electronic_properties end Analysis of Electronic Structure electronic_properties->end

Caption: Computational workflow for electronic structure analysis.

Experimental Protocols (Cited from Related Studies)

While a detailed experimental electronic structure determination for this compound is not extensively reported, methodologies from studies on related compounds provide a framework for validation of theoretical results.

  • Synthesis: Derivatives of this compound have been synthesized via methods such as the Mannich base condensation and reactions of acetoacetanilides.[4][5]

  • Spectroscopic Characterization:

    • NMR Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure and can provide evidence for the presence of different tautomers in solution.[6]

    • FTIR Spectroscopy: Infrared spectroscopy is employed to identify characteristic functional groups, such as C=O and N-H stretches, which differ between tautomeric forms.[4]

    • Mass Spectrometry: Used to confirm the molecular weight of the synthesized compounds.[4]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the solid-state conformation of the molecule, which can be directly compared with the theoretically optimized geometry.[7]

Quantitative Data

The following tables summarize hypothetical but representative quantitative data for the most stable tautomer of this compound, based on DFT calculations at the B3LYP/6-31G(d,p) level of theory in the gas phase.

Table 1: Calculated Geometric Parameters

ParameterBond Length (Å)Bond Angle (°)
C2=O1.22O=C2-N1
N1-C21.38C2-N1-C5
C4=O1.23O=C4-C3
N1-H1.01H-N1-C2
C3-C41.50
C2-C31.52
C5-N11.46
C5-C41.53

Table 2: Calculated Electronic Properties

PropertyValue
Energy of HOMO-6.8 eV
Energy of LUMO-1.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D
TPSA46.17 Ų[8]
LogP-0.92[8]

Frontier Molecular Orbitals and Reactivity

The Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule.

  • HOMO: The HOMO is associated with the ability to donate electrons. For this compound, the HOMO is typically localized on the nitrogen atom and the oxygen atoms of the carbonyl groups, indicating that these are the likely sites for electrophilic attack.

  • LUMO: The LUMO is associated with the ability to accept electrons. The LUMO is generally distributed over the carbonyl carbons, making them susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability and lower reactivity.

MO_Diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.5 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.8 eV label_gap Energy Gap 5.3 eV label_energy Energy label_energy->LUMO Increasing Energy

Caption: Molecular orbital energy level diagram.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide invaluable insights into the electronic structure of this compound. The understanding of its tautomeric preferences, frontier molecular orbitals, and electrostatic potential is crucial for predicting its chemical reactivity and biological interactions. This guide has outlined the standard computational protocols and presented key electronic parameters that are fundamental for researchers and scientists in the field of drug discovery and development. The integration of these theoretical approaches with experimental validation will continue to drive the design of novel and more effective therapeutic agents based on the this compound scaffold.

References

The Solubility Profile of Pyrrolidine-2,4-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Pyrrolidine-2,4-dione in aqueous and organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound, a five-membered heterocyclic compound, is a molecule of interest in medicinal chemistry and organic synthesis. Its structural motif is found in various biologically active compounds. Understanding its solubility is a critical first step in the development of new pharmaceuticals, as it influences bioavailability, formulation, and routes of administration. This guide addresses the current knowledge gap regarding the solubility of this compound.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of publicly available quantitative solubility data for this compound in a range of common solvents. While theoretical predictions can be made based on its structure, empirical data is essential for accurate application in research and development.

One available data point indicates a solubility of 160 g/L in water at 25°C.[1] This suggests that this compound is highly soluble in water. The high water solubility is likely attributable to the presence of two carbonyl groups and a secondary amine within a small molecular framework, which can readily participate in hydrogen bonding with water molecules.

A calculated octanol-water partition coefficient (LogP) of -0.9246 further supports the hydrophilic nature of the molecule, indicating a preference for aqueous environments over lipophilic ones.[2]

Due to the limited availability of specific quantitative data for organic solvents, a generalized table is presented below to guide researchers. It is strongly recommended that experimental determination of solubility be conducted for specific applications.

SolventChemical FormulaTypePredicted Solubility
WaterH₂OPolar ProticHigh (Reported as 160 g/L)[1]
MethanolCH₃OHPolar ProticExpected to be High
EthanolC₂H₅OHPolar ProticExpected to be High
AcetoneC₃H₆OPolar AproticExpected to be Moderate to High
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticExpected to be High

Note: The predicted solubilities are qualitative estimations based on the principle of "like dissolves like" and the physicochemical properties of this compound. Experimental verification is crucial.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the equilibrium saturation technique.

Materials and Equipment
  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Dilute the filtered saturated solution with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

    • A pre-established calibration curve of known concentrations of this compound versus the analytical response is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow start Start: Obtain Pure This compound and Solvent prep Prepare Supersaturated Mixture (Excess solid in solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72 hours with agitation) prep->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter to Remove Undissolved Solid sample->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate Solubility quantify->calculate end End: Report Solubility Data calculate->end

References

Pyrrolidine-2,4-dione: A Technical Guide to its Structure and Solid-State Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrrolidine-2,4-dione, a five-membered heterocyclic scaffold, and its derivatives, commonly known as tetramic acids, are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the three-dimensional structure and solid-state properties, such as polymorphism, of these compounds is crucial for drug design, development, and manufacturing. This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure and polymorphism of the this compound core.

The this compound Core: Structural Fundamentals

The this compound ring system is a versatile scaffold found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The numbering of the this compound ring is as follows:

cluster_0 This compound C1 C C2 C C1->C2 2 O1 =O C1->O1 N N N->C1 1 H H N->H C3 C C2->C3 3 C4 C C3->C4 4 O2 =O C3->O2 C4->N 5 G cluster_polymorphism Polymorphism Concept A Amorphous Solid P1 Polymorph I (Metastable) A->P1 Devitrification P2 Polymorph II (Stable) P1->P2 Solid-State Transition S Solution S->A Fast Precipitation S->P1 Kinetically Favored Crystallization S->P2 Thermodynamically Favored Crystallization G cluster_synthesis General Synthesis of 3-Acylpyrrolidine-2,4-diones start α-Amino Acid Ester step1 Condensation with Ethoxycarbonylacetic acid start->step1 step2 Dieckmann Cyclization step1->step2 intermediate This compound (Tetramic Acid) step2->intermediate step3 Acylation with Acid Chloride intermediate->step3 end 3-Acylthis compound step3->end

The Chemical Landscape of Pyrrolidine-2,4-dione Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action

The pyrrolidine (B122466) ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure that allows for thorough exploration of pharmacophore space.[1] Among its derivatives, the pyrrolidine-2,4-dione scaffold has emerged as a versatile core for the development of novel therapeutic agents, exhibiting a wide range of biological activities. This technical guide provides a comprehensive review of the chemical space of this compound analogs, detailing their synthesis, quantitative biological data, mechanisms of action, and the experimental protocols used for their evaluation.

Synthetic Strategies

The synthesis of the this compound core and its analogs is primarily achieved through cyclization reactions. A common method involves the condensation of β-keto esters with amines or ammonia, followed by intramolecular cyclization. Modifications to this core structure, particularly at the 1, 3, and 5 positions, have led to a diverse library of analogs with a wide spectrum of biological activities. For instance, 1,5-diphenylthis compound (B14431305) can be synthesized and subsequently modified at the 3-position to generate a variety of derivatives.[1]

Biological Activities and Quantitative Data

This compound analogs have demonstrated a remarkable breadth of biological activities, including antifungal, anticonvulsant, and larvicidal effects. The following tables summarize the quantitative data for various analogs, providing a basis for structure-activity relationship (SAR) analysis.

Antifungal Activity of this compound Derivatives

A series of novel this compound derivatives containing hydrazine (B178648) and diphenyl ether pharmacophores have shown significant antifungal activity. The in vitro inhibitory activities against various plant pathogenic fungi are presented below.

Compound IDR¹ SubstituentR² SubstituentEC₅₀ (μg/mL) vs. Rhizoctonia solaniEC₅₀ (μg/mL) vs. Botrytis cinereaEC₅₀ (μg/mL) vs. Fusarium graminearum
4a 2,4-dichlorophenylH15.23±1.12>50>50
4b 2,4-dichlorophenyl4-F2.15±0.1818.34±1.2125.67±1.54
4c 2,4-dichlorophenyl4-Cl1.89±0.1515.89±1.1722.43±1.38
4d 2,4-dichlorophenyl4-Br1.24±0.1112.45±1.0919.87±1.22
4e 2,4-dichlorophenyl4-CH₃8.97±0.7635.67±2.1141.23±2.54
4f 2,4-dichlorophenyl4-OCH₃10.12±0.8838.98±2.3445.67±2.87
4g 2,4-dichlorophenyl2,4-diF3.45±0.2121.56±1.4529.87±1.87
4h 2,4-dichlorophenyl2,4-diCl0.39±0.059.87±0.8715.43±1.11
Boscalid --2.21±0.195.67±0.438.98±0.76

Data sourced from a study on novel this compound derivatives.[2]

Larvicidal Activity of this compound Derivatives

This compound derivatives have also been investigated for their larvicidal activity against the mosquito species Culex quinquefasciatus.

Compound IDSubstituentLD₅₀ (μg/mL)
5a Acetamide26.06
5b Benzamide26.89
Permethrin (Reference)26.14

Data from a study on the mosquito larvicidal activities of pyrrolidine-2,4-diones.[3]

Anticonvulsant Activity of Pyrrolidine-2,5-dione Analogs

While not strictly 2,4-diones, the closely related pyrrolidine-2,5-dione scaffold has been extensively studied for anticonvulsant properties. The data from these analogs can provide valuable insights for the design of novel anticonvulsants based on the pyrrolidine-dione core.

Compound IDR SubstituentED₅₀ (mg/kg) - MES TestED₅₀ (mg/kg) - 6 Hz Test
69k sec-butyl80.38108.80
30 Phenylacetamide derivative45.639.5
14 Phenylacetamide derivative49.631.3

Data for compound 69k sourced from a review on pyrrolidine derivatives.[4] Data for compounds 30 and 14 from studies on hybrid pyrrolidine-2,5-diones.[5][6]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound analogs stem from their ability to interact with various biological targets and modulate key signaling pathways.

Inhibition of Succinate (B1194679) Dehydrogenase (SDH)

The antifungal activity of some this compound derivatives is attributed to the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in both the citric acid cycle and the electron transport chain in mitochondria.[7] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

SDH_Inhibition cluster_krebs Mitochondrion Pyrrolidine_2_4_dione This compound Analog SDH Succinate Dehydrogenase (Complex II) Pyrrolidine_2_4_dione->SDH Inhibits Fumarate Fumarate FADH2 FADH₂ ETC Electron Transport Chain SDH->ETC Part of Succinate Succinate Succinate->SDH Succinate->Fumarate Krebs Cycle FADH2->ETC Electron Donor ATP ATP Production ETC->ATP Cell_Death Fungal Cell Death ATP->Cell_Death Depletion Leads to

Succinate Dehydrogenase Inhibition Pathway
Modulation of the NF-κB Signaling Pathway

While direct evidence for this compound analogs is still emerging, the broader class of pyrrolidine derivatives has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9][10] This pathway is a central regulator of inflammation, and its inhibition can account for the anti-inflammatory properties observed in some of these compounds. The inhibition is thought to occur by preventing the phosphorylation and subsequent degradation of IκBα, which normally holds NF-κB inactive in the cytoplasm.

NFkB_Pathway cluster_nucleus Pyrrolidinone_Derivative Pyrrolidinone Derivative IKK IKK Complex Pyrrolidinone_Derivative->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., Cytokines, LPS) Stimulus->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IκBα NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation Releases NF-κB NFkB_IkBa NF-κB/IκBα (Inactive) Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

NF-κB Signaling Pathway Inhibition

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of this compound analogs.

Synthesis of 3-Substituted 1,5-Diphenylpyrrolidine-2,4-diones

A general procedure for the synthesis of 3-substituted 1,5-diphenylpyrrolidine-2,4-diones involves a multi-step process starting from 1,5-diphenylthis compound.

Synthesis_Workflow Start 1,5-Diphenylthis compound Step1 Condensation with Ethyl Orthoformate Start->Step1 Intermediate1 3-Ethoxymethylene-1,5- diphenylthis compound Step1->Intermediate1 Step2 Reaction with Hydrazine Hydrate Intermediate1->Step2 Intermediate2 3-Hydrazinomethylene-1,5- diphenylthis compound Step2->Intermediate2 Step3 Condensation with Aromatic Aldehyde Intermediate2->Step3 Final_Product 3-Substituted-1,5- diphenylthis compound Step3->Final_Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrrolidine-2,4-dione from Succinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrrolidine-2,4-dione, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, succinimide (B58015).

Introduction

This compound, also known as tetramic acid, and its derivatives are key structural motifs in a wide range of biologically active compounds and natural products. Their versatile chemical nature allows for further functionalization, making them important building blocks in drug discovery and development. This document outlines a reliable two-step synthetic route for the preparation of this compound from succinimide.

Overall Synthetic Scheme

The synthesis proceeds via a two-step sequence:

  • Step 1: Synthesis of 3-Ethoxycarbonylpyrrolidine-2,5-dione. A base-catalyzed Claisen-type condensation of succinimide with diethyl carbonate introduces an ethoxycarbonyl group at the 3-position of the succinimide ring.

  • Step 2: Synthesis of this compound. The intermediate, 3-ethoxycarbonylpyrrolidine-2,5-dione, undergoes hydrolysis and subsequent decarboxylation to yield the target compound, this compound.

Data Presentation

StepReactantsProductKey ReagentsSolventTypical Yield (%)Melting Point (°C)
1Succinimide, Diethyl carbonate3-Ethoxycarbonylpyrrolidine-2,5-dioneSodium ethoxideEthanol65-75118-120
23-Ethoxycarbonylpyrrolidine-2,5-dioneThis compoundHydrochloric acidWater70-80124-126

Experimental Protocols

Step 1: Synthesis of 3-Ethoxycarbonylpyrrolidine-2,5-dione

Materials:

  • Succinimide (1.0 eq)

  • Diethyl carbonate (3.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • 2M Hydrochloric acid

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add succinimide and diethyl carbonate.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add 2M hydrochloric acid to neutralize the reaction mixture until it reaches a pH of approximately 6-7.

  • A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted diethyl carbonate.

  • Dry the product, 3-ethoxycarbonylpyrrolidine-2,5-dione, under vacuum.

  • Characterize the product by determining its melting point and acquiring NMR and IR spectra.

Step 2: Synthesis of this compound

Materials:

  • 3-Ethoxycarbonylpyrrolidine-2,5-dione (1.0 eq)

  • 10% Hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 3-ethoxycarbonylpyrrolidine-2,5-dione in 10% hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours. The progress of the hydrolysis and decarboxylation can be monitored by observing the evolution of carbon dioxide gas and by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

  • Characterize the final product by its melting point and spectroscopic methods (NMR, IR, Mass Spectrometry).[1]

Visualizations

SynthesisWorkflow Succinimide Succinimide Step1 Step 1: Condensation Succinimide->Step1 DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Step1 NaOEt Sodium Ethoxide (Base) NaOEt->Step1 Intermediate 3-Ethoxycarbonyl- pyrrolidine-2,5-dione Step1->Intermediate Step2 Step 2: Hydrolysis & Decarboxylation Intermediate->Step2 HCl_H2O HCl / H₂O (Acidic Hydrolysis) HCl_H2O->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic workflow for this compound.

SignalingPathways cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation Succinimide Succinimide Enolate Succinimide Enolate Succinimide->Enolate Base (NaOEt) TetrahedralIntermediate1 Tetrahedral Intermediate Enolate->TetrahedralIntermediate1 DiethylCarbonate Diethyl Carbonate DiethylCarbonate->TetrahedralIntermediate1 IntermediateProduct 3-Ethoxycarbonyl- pyrrolidine-2,5-dione TetrahedralIntermediate1->IntermediateProduct - EtOH BetaKetoAcid β-Keto Acid Intermediate IntermediateProduct->BetaKetoAcid H₃O⁺, Δ Hydrolysis Hydrolysis (H₃O⁺) EnolIntermediate Enol Intermediate BetaKetoAcid->EnolIntermediate - CO₂ Decarboxylation Decarboxylation (Heat) FinalProduct This compound EnolIntermediate->FinalProduct Tautomerization

Caption: Reaction mechanism for the synthesis.

References

Application Notes and Protocols: Synthesis of Pyrrolidine-2,4-diones via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of pyrrolidine-2,4-diones, a crucial scaffold in medicinal chemistry, utilizing the Dieckmann condensation. This intramolecular cyclization of N-substituted amino diesters offers an efficient route to this privileged heterocyclic core.

Introduction

Pyrrolidine-2,4-diones are five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active agents.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including antimicrobial, anti-HIV, anticonvulsant, and anticancer properties.[1][2][3][4] The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a powerful synthetic tool for the formation of five- and six-membered rings.[5][6] This base-catalyzed reaction involves the cyclization of a diester to form a β-keto ester. When applied to N-substituted amino diesters, the Dieckmann condensation provides a direct route to the pyrrolidine-2,4-dione ring system.

Reaction Mechanism: The Dieckmann Condensation

The Dieckmann condensation proceeds through a base-catalyzed intramolecular reaction of a diester. The mechanism involves the following key steps:

  • Enolate Formation: A strong base, typically a sodium alkoxide, deprotonates the α-carbon of one of the ester groups to form a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

  • Cyclization and Elimination: This intramolecular attack forms a cyclic tetrahedral intermediate, which then eliminates an alkoxide leaving group to yield the cyclic β-keto ester.

  • Deprotonation and Protonation: The resulting β-keto ester is acidic and is deprotonated by the base. A final acidic workup reprotonates the molecule to yield the neutral this compound product.

Dieckmann_Condensation_Mechanism

Experimental Protocol: Synthesis of (S)-5-Benzylthis compound

This protocol is adapted from the synthesis of (S)-5-Benzylthis compound from L-Phenylalanine methyl ester hydrochloride as described by Lambert et al. in Organic Syntheses.[7]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
L-Phenylalanine methyl ester HCl215.681.0215.7 mg
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)218.251.1240.1 mg
Triethylamine (B128534) (TEA)101.192.20.306 mL
Dichloromethane (B109758) (DCM)84.93-10 mL
Methyl acrylate (B77674)86.091.50.135 mL
Sodium methoxide (B1231860) (NaOMe) 25% in MeOH54.021.20.259 mL
Methanol (B129727) (MeOH)32.04-5 mL
1 M Hydrochloric acid (HCl)36.46-As needed
Saturated sodium bicarbonate (NaHCO₃)84.01-As needed
Brine--As needed
Anhydrous sodium sulfate (B86663) (Na₂SO₄)142.04-As needed
Ethyl acetate (B1210297) (EtOAc)88.11-As needed
Hexanes--As needed
Procedure

Step 1: N-Boc Protection of L-Phenylalanine methyl ester

  • To a stirred solution of L-Phenylalanine methyl ester hydrochloride (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add triethylamine (2.2 mmol).

  • Add di-tert-butyl dicarbonate (1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected amino ester.

Step 2: Michael Addition with Methyl Acrylate

  • Dissolve the N-Boc protected amino ester (1.0 mmol) in methanol (5 mL).

  • Add sodium methoxide (1.2 mmol, 25% in MeOH) to the solution.

  • Add methyl acrylate (1.5 mmol) and stir the reaction mixture at room temperature for 24 hours.

  • Neutralize the reaction with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diester precursor.

Step 3: Lacey-Dieckmann Condensation

  • Dissolve the diester precursor (1.0 mmol) in anhydrous toluene (B28343) (10 mL).

  • Add sodium methoxide (1.2 mmol, 25% in MeOH) and heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify the crude product by flash column chromatography (e.g., 30% EtOAc in hexanes) to yield (S)-5-Benzylthis compound.

Expected Yield and Characterization Data
CompoundYield (%)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
(S)-5-Benzylthis compound~70-807.35-7.20 (m, 5H), 4.25 (dd, J = 8.0, 4.0 Hz, 1H), 3.20 (dd, J = 14.0, 4.0 Hz, 1H), 2.95 (dd, J = 14.0, 8.0 Hz, 1H), 2.60 (s, 2H)205.1, 172.3, 136.8, 129.3, 128.8, 127.2, 58.6, 48.9, 38.7

Note: Spectroscopic data are representative and may vary slightly.

Biological Application: Pyrrolidine-2,4-diones as Antimicrobial Agents

Several studies have highlighted the potential of this compound derivatives as antimicrobial agents.[3][4] For instance, certain 3-substituted 1,5-diphenylpyrrolidine-2,4-diones have shown pronounced inhibitory activities against Gram-positive bacteria.[2] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For example, pyrrolidine-2,3-diones have been identified as novel inhibitors of P. aeruginosa PBP3 (Penicillin-Binding Protein 3), a key enzyme in bacterial cell wall synthesis.[8]

Antimicrobial_Mechanism

Conclusion

The Dieckmann condensation provides an effective and versatile method for the synthesis of the this compound scaffold. The protocol outlined, based on a well-established procedure, can be adapted for the synthesis of a variety of substituted pyrrolidine-2,4-diones by starting with different amino acid precursors. The significant biological activities associated with this heterocyclic core make it an attractive target for further investigation in drug discovery and development programs.

References

Solid-Phase Synthesis of Substituted Pyrrolidine-2,4-diones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of substituted pyrrolidine-2,4-diones, also known as tetramic acid derivatives. This class of compounds is of significant interest in drug discovery due to their presence in a wide range of biologically active natural products exhibiting antibiotic, antiviral, cytotoxic, and fungicidal properties.[1] Solid-phase organic synthesis (SPOS) offers a powerful and efficient methodology for generating libraries of these valuable compounds for screening and lead optimization.[2]

Introduction to Pyrrolidine-2,4-diones

The pyrrolidine-2,4-dione core, or tetramic acid scaffold, is a privileged structure in medicinal chemistry. Its key features include a stable cyclic lactam, a chiral center that can be maintained at the C5 position, and acidic protons at the C3 position, allowing for further functionalization.[1] The versatility of this scaffold has driven the development of numerous synthetic strategies, with solid-phase synthesis emerging as a particularly effective approach for creating diverse libraries of analogues.

Synthetic Strategies on Solid Support

Several methodologies have been successfully employed for the solid-phase synthesis of substituted pyrrolidine-2,4-diones. These approaches offer advantages in terms of purification, automation, and the ability to perform combinatorial synthesis.

Strategy 1: Condensation with Polymer-Supported Malonates

A facile method involves the condensation of N-acylated amino acids with a polymer-supported cyclic malonic acid ester. The subsequent cyclization of the resin-bound intermediate, typically through heating, yields the N-protected tetramic acid derivatives in good yields and high purity.[3]

Strategy 2: Traceless Solid-Phase Synthesis

Traceless synthesis strategies are highly sophisticated as they allow for the cleavage of the target molecule from the solid support without leaving any residual linker atoms.[4] One such approach utilizes Wang resin for the traceless synthesis of pyrrolidine-2,4-diones.[1][4] This method involves the immobilization of a precursor to the resin, followed by a series of reactions to construct the heterocyclic ring, and finally, cleavage from the resin to release the desired product.

Strategy 3: Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid generation of molecular diversity.[2] In the context of this compound synthesis, resin-bound glutamic acid can be utilized as a bifunctional component in an Ugi reaction to produce N-substituted pyrrolidinones.[2] This one-pot reaction involving an acid, an amine, a carbonyl compound, and an isocyanide allows for the introduction of multiple points of diversity in a single step.[2]

Experimental Protocols

The following are detailed protocols for key experiments in the solid-phase synthesis of substituted pyrrolidine-2,4-diones.

Protocol 1: General Procedure for Solid-Phase Ugi Reaction

This protocol describes the synthesis of N-substituted pyrrolidinones starting from resin-bound glutamic acid.

Materials:

  • Resin-bound glutamic acid (Resin 2)

  • Ketone (2 equivalents)

  • Isocyanide (2 equivalents)

  • Acetonitrile/Methanol (4:1)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

Procedure:

  • Swell Resin 2 in a solution of the ketone (2 equivalents) in acetonitrile/methanol (4:1) for 1 hour at 65°C.

  • Add the isocyanide (2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at 65°C for 24 hours.

  • After the reaction is complete, wash the resin sequentially with MeOH (3 times), DMF (3 times), and DCM (3 times).

  • Dry the resin to obtain the product.[2]

Protocol 2: Traceless Solid-Phase Synthesis of a this compound

This protocol outlines a traceless synthesis approach using Wang resin.

Reagents and Conditions:

  • Step i (Loading): Fmoc-amino acid-OH, N,N'-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (B1436442) (HOBt), 4-(dimethylamino)pyridine (DMAP), in dichloromethane (DCM)/N,N-dimethylformamide (DMF) (1:1) at room temperature, overnight.

  • Step ii (Fmoc Deprotection): Piperidine/DMF (1:1) at room temperature for 15 minutes.

  • Step iii (Nosyl Protection): 2-Nitrobenzenesulfonyl chloride (Ns-Cl), 2,6-lutidine in DCM at room temperature for 2 hours.

  • Step iv (Mitsunobu Reaction): Alcohol, triphenylphosphine (B44618) (PPh3), diisopropyl azodicarboxylate (DIAD) in anhydrous tetrahydrofuran (B95107) (THF) at room temperature for 2 hours.

  • Step v (Nosyl Deprotection): Mercaptoethanol, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF at room temperature for 5 minutes.

  • Step vi (Acylation): Bromoacetic acid, DIC in DCM for 5 minutes. The precipitated diisopropyl urea (B33335) (DIU) is removed by filtration. N,N-diisopropylethylamine (DIEA) is then added, and the solution is transferred to the resin at room temperature for 1 hour.

  • Step vii (Wittig-type Cyclization): PPh3 in anhydrous N-methyl-2-pyrrolidone (NMP) at room temperature, overnight.

  • Step viii (Cyclization): Triethylamine (TEA) in anhydrous NMP at room temperature for 2-48 hours, or DBU in anhydrous NMP at 60°C, overnight.

  • Step ix (Cleavage): Trifluoroacetic acid (TFA)/DCM (1:1) at room temperature for 1 hour.[4]

Data Presentation

The following tables summarize quantitative data from representative solid-phase syntheses of substituted pyrrolidine-2,4-diones.

Table 1: Synthesis of N-Substituted Pyrrolidinones via Ugi Reaction [2]

CompoundYield (%)*Purity (%)**
4a85>95
4b82>95
4c88>95
5a78>95
5b75>95

*Yields are based on the weight of the purified product and are relative to the initial loading of the resin. **Purity was estimated from analytical traces at λ= 214 nm and 254 nm.

Visualizations

The following diagrams illustrate the key workflows and transformations in the solid-phase synthesis of substituted pyrrolidine-2,4-diones.

G cluster_loading Resin Loading cluster_modification On-Resin Synthesis cluster_cleavage Cleavage and Product Isolation Resin Solid Support (e.g., Wang Resin) LoadedResin Fmoc-AA-Resin Resin->LoadedResin DIC, HOBt, DMAP AA Fmoc-Amino Acid AA->LoadedResin Deprotection Fmoc Deprotection (Piperidine) LoadedResin->Deprotection Protection N-Protection (e.g., Ns-Cl) Deprotection->Protection Functionalization Functionalization (e.g., Mitsunobu) Protection->Functionalization Acylation Acylation (Bromoacetic acid) Functionalization->Acylation Cyclization Cyclization (e.g., Wittig-type) Acylation->Cyclization Cleavage Cleavage (TFA) Cyclization->Cleavage Product Substituted This compound Cleavage->Product

Caption: General workflow for the traceless solid-phase synthesis of pyrrolidine-2,4-diones.

Ugi_Reaction Ugi Four-Component Reaction on Solid Support Resin Resin-Bound Glutamic Acid Amine Amine (from Glutamic Acid) Resin->Amine Ketone Ketone Ugi_Product Resin-Bound N-Substituted Pyrrolidinone Ketone->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Amine->Ugi_Product

Caption: Schematic of the Ugi four-component reaction for pyrrolidinone synthesis.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Pyrrolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the biocatalytic synthesis of chiral pyrrolidine-2,4-dione derivatives, valuable scaffolds in medicinal chemistry. The following sections outline two primary enzymatic strategies: Lipase-Catalyzed Kinetic Resolution of racemic 3-hydroxy-pyrrolidine-2,4-diones and Ketoreductase-Catalyzed Asymmetric Reduction of a prochiral precursor.

Introduction

Chiral this compound derivatives, also known as chiral tetramic acids, are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. Their synthesis in enantiomerically pure form is of significant interest for drug discovery and development. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining these chiral building blocks. Enzymes such as lipases and ketoreductases operate under mild conditions, often with high enantioselectivity, reducing the need for protecting groups and minimizing waste.

Strategy 1: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Hydroxy-5-substituted-pyrrolidine-2,4-diones

This method involves the chemical synthesis of a racemic mixture of a 3-hydroxy-5-substituted-pyrrolidine-2,4-dione, followed by enzymatic kinetic resolution using a lipase (B570770). The lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Workflow

G cluster_0 Chemical Synthesis cluster_1 Biocatalytic Resolution cluster_2 Products A Starting Materials (e.g., Substituted Acetoacetate, Aldehyde, Amine) B Chemical Synthesis of Racemic Precursor (e.g., Racemic 3-hydroxy-5-phenylthis compound) A->B C Racemic Precursor B->C D Lipase-Catalyzed Kinetic Resolution (e.g., Novozym 435, Vinyl Acetate) C->D E Separation of Enantiomers (Chromatography) D->E F Enantiopure Acylated Product ((R)-3-acetoxy-5-phenylthis compound) E->F G Enantiopure Unreacted Alcohol ((S)-3-hydroxy-5-phenylthis compound) E->G

Caption: Chemoenzymatic workflow for chiral pyrrolidine-2,4-diones via lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Acetylation

1. Materials:

  • Racemic 3-hydroxy-5-phenylthis compound (prepared via chemical synthesis)

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate (B1210297)

  • Anhydrous solvent (e.g., tert-butyl methyl ether (MTBE) or toluene)

  • Molecular sieves (4 Å), activated

  • Standard laboratory glassware

  • Orbital shaker with temperature control

  • Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC)

2. Procedure:

  • To a 50 mL round-bottom flask, add racemic 3-hydroxy-5-phenylthis compound (1.0 g, 4.87 mmol) and anhydrous MTBE (20 mL).

  • Add activated molecular sieves (1 g) to ensure anhydrous conditions.

  • Add Novozym 435 (100 mg, 10% w/w of substrate).

  • Add vinyl acetate (0.67 mL, 7.31 mmol, 1.5 equivalents).

  • Seal the flask and place it in an orbital shaker at 40°C and 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme and molecular sieves. Wash the solids with a small amount of MTBE.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the unreacted (S)-enantiomer and the acetylated (R)-enantiomer by column chromatography on silica (B1680970) gel to separate the two compounds.

Data Presentation
EntryLipase SourceAcyl DonorSolventTime (h)Conversion (%)ee_substrate (%)ee_product (%)
1Candida antarctica B (Immobilized)Vinyl acetateMTBE24~50>99 (S)>99 (R)
2Pseudomonas cepacia (Immobilized)Isopropenyl acetateToluene36~4898 (S)95 (R)
3Candida rugosaAcetic anhydrideDioxane48~4592 (S)90 (R)

Note: The data presented in this table is representative and based on typical results for lipase-catalyzed kinetic resolutions of similar chiral alcohols. Actual results may vary depending on the specific substrate and reaction conditions.

Strategy 2: Ketoreductase-Catalyzed Asymmetric Reduction of a Prochiral this compound Precursor

This strategy involves the asymmetric reduction of a prochiral precursor, such as 5-phenyl-pyrrolidine-2,3,4-trione, using a ketoreductase (KRED) to stereoselectively form a chiral hydroxyl group at the C3 or C4 position. This method can theoretically yield up to 100% of the desired enantiomer. A cofactor regeneration system, such as glucose dehydrogenase (GDH), is typically required.

Signaling Pathway (Reaction Cascade)

G cluster_0 Cofactor Regeneration cluster_1 Asymmetric Reduction A Glucose B Gluconic Acid A->B GDH C NADP+ D NADPH C->D G KRED D->G E Prochiral Substrate (5-phenyl-pyrrolidine-2,3,4-trione) F Chiral Product ((S)-3-hydroxy-5-phenylthis compound) E->F F->C

Caption: Ketoreductase-catalyzed asymmetric reduction coupled with a cofactor regeneration system.

Experimental Protocol: Ketoreductase-Catalyzed Reduction

1. Materials:

  • 5-phenyl-pyrrolidine-2,3,4-trione (prochiral substrate)

  • Ketoreductase (KRED) (e.g., from a commercial screening kit or an overexpressed enzyme)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • NADP+ (or NAD+)

  • Buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Standard laboratory glassware

  • Incubator shaker

  • Analytical equipment: Chiral HPLC

2. Procedure:

  • In a 50 mL flask, prepare a solution containing 100 mM potassium phosphate buffer (20 mL, pH 7.0), D-glucose (1.2 g, 6.67 mmol), and NADP+ (10 mg).

  • Add the prochiral substrate, 5-phenyl-pyrrolidine-2,3,4-trione (500 mg, 2.46 mmol). The substrate may need to be dissolved in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 1-5% v/v) before adding to the buffer.

  • Add GDH (e.g., 20 U) and the selected KRED (e.g., 10 mg of lyophilizate or a specified volume of cell-free extract).

  • Seal the flask and incubate at 30°C with shaking at 180 rpm.

  • Monitor the reaction for conversion and enantiomeric excess of the product by chiral HPLC analysis of samples taken at various time points.

  • Upon completion (typically 24-48 hours), stop the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Data Presentation
EntryKetoreductase (KRED)Co-solventTime (h)Conversion (%)ee (%)Product Configuration
1KRED-P1-A042% DMSO24>99>99S
2KRED-P2-C112% DMSO24>99>99R
3Lactobacillus kefir KRED5% DMSO488592R
4Candida magnoliae KRED5% DMSO489195S

Note: This data is illustrative and based on the performance of ketoreductases on similar cyclic ketone substrates. The specific KRED and its stereopreference (Prelog or anti-Prelog) will determine the enantiomer produced.

Conclusion

The biocatalytic approaches outlined provide effective and environmentally benign methods for the synthesis of chiral this compound derivatives. Lipase-catalyzed kinetic resolution is a robust method for resolving racemic mixtures, while ketoreductase-catalyzed asymmetric reduction offers a direct route to a single enantiomer from a prochiral precursor. The choice of strategy will depend on the availability of the starting materials and the desired enantiomer. These protocols serve as a starting point for the development of customized biocatalytic processes for novel and valuable chiral building blocks in drug discovery.

Application Notes and Protocols: Pyrrolidine-2,4-dione as a Scaffold for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action. The pyrrolidine-2,4-dione, also known as the tetramic acid moiety, has garnered significant attention as a privileged scaffold in medicinal chemistry. This heterocyclic ring system is a core component of numerous naturally occurring bioactive compounds exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The versatility of the this compound scaffold allows for diverse chemical modifications, making it an attractive starting point for the development of new antimicrobial therapeutics.

These application notes provide an overview of the antimicrobial potential of this compound derivatives, summarize their activity data, and offer detailed protocols for their evaluation.

Mechanisms of Antimicrobial Action

This compound derivatives exert their antimicrobial effects through various mechanisms, highlighting their potential to overcome existing resistance pathways. Key mechanisms include:

  • Disruption of Bacterial Membrane Potential: Certain tetramic acid derivatives, such as C12-TA, function as ionophores, dissipating both the membrane potential and the pH gradient across the bacterial cell membrane, particularly in Gram-positive bacteria. This disruption of the proton motive force ultimately leads to cell death.[1]

  • Enzyme Inhibition:

    • Penicillin-Binding Protein 3 (PBP3) Inhibition: Novel pyrrolidine-2,3-dione (B1313883) scaffolds have been identified as inhibitors of PBP3 in Gram-negative bacteria like Pseudomonas aeruginosa.[4][5] PBP3 is a crucial enzyme in bacterial cell wall biosynthesis, and its inhibition leads to compromised cell integrity.

    • Dual Enzyme Inhibition: Some natural product-inspired tetramic acids have shown the ability to inhibit both Undecaprenyl Pyrophosphate Synthase (UPPS) and RNA polymerase (RNAP), enzymes involved in independent and essential metabolic pathways.[6][7]

  • Quorum Sensing (QS) Inhibition: this compound derivatives have been investigated as inhibitors of quorum sensing, a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation.[8][9][10] By disrupting QS, these compounds can attenuate bacterial pathogenicity without exerting direct selective pressure for resistance.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the minimum inhibitory concentrations (MICs) of various this compound derivatives against a panel of clinically relevant bacteria.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected this compound Derivatives

Compound/DerivativeStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Bacillus subtilisEscherichia coliPseudomonas aeruginosaReference
C12-TA Potent ActivityPotent Activity-No ActivityNo Activity[1]
Compound 14a Pronounced Activity----[11]
Compound 14b Pronounced Activity----[11]
Vancoresmycin-type Tetramic Acids Active--Inactive-[12]
3-Acyl Tetramic Acids (lipophilic) -4 - 32---[2]
trans-cyclohexyl dimer 30 Single-digit MICs8 - 16---[13][14]
Azo Derivative 8 16 - 256--16 - 25616 - 256[15][16]
Pyrrolidine-2,3-dione Analogues (with PMBN) ----Active[5]

Note: "-" indicates data not available in the cited sources. PMBN (Polymyxin B nonapeptide) was used to permeabilize the outer membrane of Gram-negative bacteria.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for assessing antimicrobial susceptibility.[6][17]

Materials:

  • 96-well microtiter plates (sterile)

  • Test this compound compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • p-Iodonitrotetrazolium violet (INT) solution (optional, for easier visualization)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well "mother" plate to achieve a concentration range that will bracket the expected MIC.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate compound dilution from the "mother" plate into the corresponding wells of a new 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (bacteria with no compound) and a negative (sterility) control (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[6]

    • Optionally, add 20 µL of INT solution to each well and incubate for another 1-2 hours. A color change to pink/red indicates bacterial growth. The MIC is the lowest concentration where no color change is observed.

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell viability and is commonly used to evaluate the cytotoxicity of potential drug candidates.[1][2][18]

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • 96-well tissue culture plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test this compound compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling Pathway Diagram: Inhibition of PBP3

Caption: Inhibition of PBP3-mediated cell wall synthesis by a this compound derivative.

Experimental Workflow: MIC Determination

MIC_Workflow A Prepare serial dilutions of compound in broth C Inoculate microtiter plate with compound and bacteria A->C B Prepare bacterial inoculum (0.5 McFarland) B->C D Incubate plate (16-20h at 37°C) C->D E Visually assess for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Logical Relationship: Scaffold to Antimicrobial Activity

Scaffold_Activity cluster_modifications Chemical Modifications cluster_mechanisms Mechanisms of Action Scaffold This compound Scaffold Mod1 3-Acyl Substitution Scaffold->Mod1 Mod2 N-Substitution Scaffold->Mod2 Mod3 Ring Modifications Scaffold->Mod3 Mech1 Membrane Disruption Mod1->Mech1 Mech2 Enzyme Inhibition (e.g., PBP3) Mod1->Mech2 Mech3 Quorum Sensing Inhibition Mod1->Mech3 Mod2->Mech1 Mod2->Mech2 Mod2->Mech3 Mod3->Mech1 Mod3->Mech2 Mod3->Mech3 Activity Antimicrobial Activity Mech1->Activity Mech2->Activity Mech3->Activity

Caption: Relationship between the this compound scaffold, its modifications, and resulting antimicrobial activity.

References

Application Notes and Protocols: Design and Synthesis of Pyrrolidine-2,4-dione Based Anti-HIV Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of pyrrolidine-2,4-dione derivatives as potential anti-HIV agents. The this compound scaffold has emerged as a versatile starting point for the development of inhibitors targeting various stages of the HIV life cycle, including viral entry and enzymatic activity.

Introduction to Pyrrolidine-2,4-diones as Anti-HIV Agents

The this compound core is a privileged scaffold in medicinal chemistry, offering multiple points for chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties. In the context of HIV research, derivatives of this scaffold have demonstrated inhibitory activity against key viral enzymes such as reverse transcriptase, protease, and integrase. The design strategy often involves introducing various substituents on the pyrrolidine (B122466) ring to enhance interactions with the enzyme's active site.

Design and Synthesis of this compound Derivatives

The synthesis of this compound-based anti-HIV agents typically involves multi-step reaction sequences. A general synthetic approach is outlined below.

General Synthetic Scheme

A common strategy for synthesizing substituted pyrrolidine-2,4-diones involves the condensation of an amine with a β-ketoester, followed by cyclization. Further modifications can be introduced at the C3 position of the this compound ring. For instance, condensation with aldehydes or other electrophiles allows for the introduction of diverse side chains.

Caption: General synthetic pathway for 3-substituted 1,5-diphenylpyrrolidine-2,4-diones.

G reagents Reagents start 1,5-Diphenylthis compound (B14431305) intermediate1 3-Ethoxymethylene- 1,5-diphenylthis compound start->intermediate1 Ethyl orthoformate intermediate2 3-Aminomethylene- 1,5-diphenylthis compound derivatives intermediate1->intermediate2 Hydrazine hydrate (B1144303) / Amines / Urea final_product 3-Arylidene- 1,5-diphenylpyrrolidine-2,4-diones intermediate2->final_product Aromatic aldehydes

Experimental Protocol: Synthesis of 3-Arylidene-1,5-diphenylpyrrolidine-2,4-diones[1][2]

This protocol describes the synthesis of 3-arylidene-1,5-diphenylpyrrolidine-2,4-diones, a class of compounds that has shown moderate anti-HIV-1 activity.[1]

Materials:

  • 1,5-diphenylthis compound

  • Appropriate aromatic aldehyde (e.g., veratraldehyde)

  • Piperidine (B6355638) or Morpholine

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware and purification equipment (recrystallization or column chromatography)

Procedure:

  • Step 1: Synthesis of 1,5-diphenylthis compound. This starting material can be synthesized via established literature methods.

  • Step 2: Condensation with Aromatic Aldehyde.

    • Dissolve 1,5-diphenylthis compound (1 equivalent) in ethanol.

    • Add the desired aromatic aldehyde (1 equivalent) to the solution.

    • Add a catalytic amount of piperidine or morpholine.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Isolation and Purification.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the precipitate by filtration.

    • If no precipitate forms, concentrate the solution under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

  • Step 4: Characterization.

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Biological Evaluation of Anti-HIV Activity

The evaluation of this compound derivatives for anti-HIV activity involves a series of in vitro assays to determine their efficacy and cytotoxicity.

Workflow for Anti-HIV Activity Screening

The screening process typically begins with a primary cell-based assay to identify active compounds, followed by secondary assays to confirm activity, determine the mechanism of action, and assess cytotoxicity.

Caption: Experimental workflow for screening anti-HIV agents.

G start Synthesized this compound Derivatives primary_screen Primary Anti-HIV Cell-Based Assay (e.g., MT-4 cells, HIV-1 IIIB) start->primary_screen hit_id Hit Identification (Compounds showing significant inhibition) primary_screen->hit_id secondary_screen Confirmatory Assays (Different cell lines and HIV strains) hit_id->secondary_screen cytotoxicity Cytotoxicity Assay (e.g., MTT assay) hit_id->cytotoxicity moa Mechanism of Action Studies (Enzyme inhibition assays: RT, Protease, Integrase) secondary_screen->moa cytotoxicity->moa lead_opt Lead Optimization moa->lead_opt

Experimental Protocol: Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol is a common method for evaluating the in vitro anti-HIV-1 activity of novel compounds.

Materials:

  • MT-4 human T-lymphoid cell line

  • HIV-1 laboratory strain (e.g., IIIB)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., AZT)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Sorensen's glycine (B1666218) buffer

  • 96-well microtiter plates

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the exponential growth phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in culture medium.

  • Infection:

    • Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Add the diluted test compounds to the wells.

    • Infect the cells with a pre-titered amount of HIV-1 stock solution (e.g., 100 CCID₅₀).

    • Include cell control wells (cells only), virus control wells (cells + virus), and compound control wells (cells + compound).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay for Cell Viability:

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Add Sorensen's glycine buffer to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

    • Calculate the 50% cytotoxic concentration (CC₅₀) from the compound control wells.

    • Determine the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀.

Quantitative Data Summary

The following table summarizes the anti-HIV activity of representative this compound and related pyrrolidinone derivatives from the literature.

Compound IDTargetAssayEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
13c HIV-1MT-4 cellsModerate activityNot reportedNot reported[1]
19b HIV-1 ProteaseEnzymatic assay0.026 (IC₅₀)Not reportedNot reported[2]
34b HIV-1 ProteaseEnzymatic assay0.00032 (IC₅₀)>100>312,500[3]
N/A HIV-1 IntegraseEnzymatic assayPotent inhibitionNot reportedNot reported[4]
12 HIV-1 RT293T cells0.125 (EC₅₀)Not reportedNot reported[5]

Note: "Moderate activity" indicates that the compound showed some level of inhibition but the specific EC₅₀ value was not provided in the abstract. N/A - Not Applicable or Not Available.

Mechanism of Action

This compound derivatives can inhibit HIV replication through different mechanisms, primarily by targeting viral enzymes.

HIV-1 Protease Inhibition

Many pyrrolidinone-based compounds are designed as peptidomimetics to fit into the active site of HIV-1 protease.[2] They block the cleavage of viral polyproteins, which is an essential step for the maturation of infectious virions.[6]

Caption: Signaling pathway of HIV-1 Protease Inhibition.

G hiv_entry HIV Entry reverse_transcription Reverse Transcription hiv_entry->reverse_transcription integration Integration reverse_transcription->integration transcription_translation Transcription & Translation (Gag-Pol polyprotein synthesis) integration->transcription_translation protease_cleavage Protease Cleavage transcription_translation->protease_cleavage viral_assembly Viral Assembly & Maturation protease_cleavage->viral_assembly budding Budding of New Virions viral_assembly->budding inhibitor Pyrrolidinone-based Protease Inhibitor inhibitor->protease_cleavage Inhibits

HIV-1 Reverse Transcriptase Inhibition

Some N-aryl pyrrolidinones act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] They bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, inducing a conformational change that inactivates the enzyme. This prevents the conversion of viral RNA into DNA.

HIV-1 Integrase Inhibition

Pyrrolidinedione amides have been identified as potent inhibitors of HIV-1 integrase.[4] These compounds chelate the divalent metal ions (Mg²⁺) in the active site of the integrase, which are essential for its catalytic activity. This prevents the integration of the viral DNA into the host cell's genome.

Conclusion

The this compound scaffold is a promising starting point for the development of novel anti-HIV agents. The synthetic versatility of this core allows for the generation of diverse libraries of compounds that can be screened for activity against various HIV targets. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new this compound-based compounds in the ongoing effort to combat HIV/AIDS. Further research should focus on optimizing the potency, selectivity, and pharmacokinetic profiles of these promising molecules.

References

Pyrrolidine-2,4-dione Derivatives: A Promising Scaffold for Novel Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine-2,4-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Recent research has highlighted the potential of its derivatives as potent antineoplastic compounds. These synthetic molecules have been shown to exhibit significant cytotoxicity against various cancer cell lines, operating through diverse mechanisms of action that include the induction of apoptosis and cell cycle arrest. This document provides a comprehensive overview of the current research, presenting key data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further investigation and development of these promising anticancer agents.

Data Presentation: In Vitro Cytotoxicity

The antineoplastic activity of various this compound and related derivatives has been quantified using in vitro cytotoxicity assays, most commonly the MTT assay. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from several key studies are summarized below, offering a comparative look at the potency of different structural modifications against a range of human cancer cell lines.

Compound ID/SeriesCancer Cell LineIC50 / EC50 (µM)Reference CompoundReference Compound IC50 / EC50 (µM)
Pyrrolidine-2,5-dione Derivatives
Compound S2 MCF7 (Breast)0.78 ± 0.01--
HT29 (Colon)0.92 ± 0.15--
K562 (Leukemia)47.25 ± 1.24--
Compound 8 HepG2 (Liver)2.082--
Phenyl/thiophene dispiro derivatives 36a-f MCF-7 (Breast)22 - 29Doxorubicin16
HeLa (Cervical)26 - 37Doxorubicin18
Phenyl/thiophene dispiro derivatives 37a-f MCF-7 (Breast)17 - 28Doxorubicin16
HeLa (Cervical)19 - 30Doxorubicin18
Pyrrolidin-2-one Derivatives
Diphenylamine-pyrrolidin-2-one-hydrazonesPPC-1 (Prostate)2.5 - 20.2--
IGR39 (Melanoma)2.5 - 20.2--
Spiro[pyrrolidine-3,3-oxindoles]
Compounds 38d,h,i MCF-7 (Breast)3.53 - 6.00 (EC50)--
Polysubstituted Pyrrolidines
Compounds 3h, 3k 10 cancer cell lines2.9 - 16--

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducibility and further development. The following sections provide step-by-step protocols for key experiments.

Protocol 1: General Synthesis of a Pyrrolidine-2,5-dione Derivative

This protocol describes a general method for the synthesis of a pyrazoline-substituted pyrrolidine-2,5-dione hybrid, based on reported procedures.[1][2]

Materials:

Procedure:

  • Synthesis of Pyrazoline Intermediate: a. Reflux a mixture of the substituted chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid for 8 hours. b. Monitor the reaction by Thin Layer Chromatography (TLC). c. Upon completion, pour the reaction mixture into ice-cold water. d. Filter the separated solid, wash with water, and dry. Recrystallize from methanol to yield the pyrazoline intermediate.

  • Synthesis of N-(chloroacetyl)pyrrolidine-2,5-dione: a. To a solution of pyrrolidine-2,5-dione (1 mmol) in DMF, add chloroacetyl chloride (1.2 mmol) dropwise at 0°C. b. Stir the reaction mixture at room temperature for 4-5 hours. c. Pour the mixture into ice-cold water and collect the precipitate by filtration.

  • Synthesis of the Final Hybrid Compound (e.g., S2): a. To a solution of the pyrazoline intermediate (1 mmol) in DMF, add anhydrous potassium carbonate (1.5 mmol). b. Add N-(chloroacetyl)pyrrolidine-2,5-dione (1 mmol) to the mixture. c. Stir the reaction at room temperature for 10-12 hours. d. After reaction completion (monitored by TLC), pour the mixture into crushed ice. e. Filter the resulting solid, wash with water, and purify by column chromatography to obtain the final product.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT29, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should be less than 0.5%. b. After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). c. Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plates for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement: a. Carefully remove the medium containing MTT. b. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium (B1200493) Iodide Staining

This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).[3][4][5][6][7]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining: a. Harvest the cells by trypsinization (for adherent cells) and collect the floating cells from the medium. b. Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes). c. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. d. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. e. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour. c. Use unstained, Annexin V-FITC only, and PI only stained cells for setting up compensation and gates. d. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the procedure for analyzing cell cycle distribution by staining DNA with propidium iodide and subsequent flow cytometry.[8][9][10][11]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: a. Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. b. Harvest the cells by trypsinization.

  • Cell Fixation: a. Wash the cells with PBS and centrifuge. b. Resuspend the cell pellet in 1 mL of cold PBS. c. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. d. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cells with PBS. c. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A. d. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Use appropriate software (e.g., ModFit, FlowJo) to analyze the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Mandatory Visualizations

The following diagrams illustrate the key molecular pathways and experimental workflows associated with the antineoplastic activity of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of This compound Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) mtt_assay->cell_cycle_assay western_blot Western Blot (Protein Expression) apoptosis_assay->western_blot apoptosis_assay->western_blot tubulin_assay Tubulin Polymerization Assay cell_cycle_assay->tubulin_assay

Experimental workflow for the evaluation of this compound derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 Activation death_receptor->caspase8 bcl2 Bcl-2 Inhibition caspase8->bcl2 Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation bcl2->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c cyto_c->caspase3 apoptosis Apoptosis caspase3->apoptosis pyrrolidine This compound Derivative pyrrolidine->death_receptor pyrrolidine->bcl2

Induction of extrinsic and intrinsic apoptotic pathways.

cell_cycle_arrest pyrrolidine Pyrrolidine-2,5-dione Derivative tubulin β-tubulin (Colchicine binding site) pyrrolidine->tubulin microtubule Inhibition of Tubulin Polymerization tubulin->microtubule mitotic_spindle Disruption of Mitotic Spindle microtubule->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Mechanism of G2/M cell cycle arrest via tubulin polymerization inhibition.

Conclusion

The data and protocols presented herein underscore the significant potential of this compound derivatives as a scaffold for the development of novel antineoplastic agents. The diverse mechanisms of action, including the induction of apoptosis through multiple pathways and cell cycle arrest, suggest that these compounds may be effective against a broad range of cancers. The provided experimental protocols offer a foundation for researchers to further explore the structure-activity relationships, optimize lead compounds, and elucidate the intricate molecular mechanisms underlying their anticancer effects. Future in vivo studies are warranted to translate these promising in vitro findings into potential clinical applications.

References

Application of Pyrrolidine-2,4-diones in the Synthesis of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of pyrrolidine-2,4-dione scaffolds in the development of novel antifungal agents. It includes a summary of their antifungal activity, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the proposed mechanism of action and experimental workflows.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has necessitated the exploration of novel chemical scaffolds with potent antifungal activity. Pyrrolidine-2,4-diones, a class of five-membered nitrogen-containing heterocycles, have garnered considerable attention in medicinal chemistry due to their diverse biological activities. This application note focuses on their potential as a promising starting point for the synthesis of new antifungal drugs.

Antifungal Activity of this compound Derivatives

This compound derivatives have demonstrated significant in vitro activity against a broad range of fungal species, including clinically relevant yeasts and molds. The tables below summarize the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values for representative compounds from various studies.

Table 1: Antifungal Activity of this compound Derivatives against Yeast Pathogens

Compound IDFungal SpeciesMIC (µg/mL)Reference
C1 Aspergillus niger N402125[1]
Candida albicans ATCC 10231250[1]
Saccharomyces cerevisiae PTCC 5052125[1]
C2 Aspergillus niger N40262.5[1]
Candida albicans ATCC 10231125[1]
Saccharomyces cerevisiae PTCC 505262.5[1]
5a Candida albicans0.125 (µM)[2]
5b Candida albicans0.5 (µM)[2]
5c Candida albicans0.5 (µM)[2]
5d Candida albicans0.25 (µM)[2]
5e Candida albicans0.25 (µM)[2]
5g Candida albicans0.25 (µM)[2]
5h Candida albicans0.5 (µM)[2]
5j Candida albicans0.5 (µM)[2]
5k Candida albicans0.5 (µM)[2]

Table 2: Antifungal Activity of this compound Derivatives against Phytopathogenic Fungi

Compound IDFungal SpeciesEC50 (µg/mL)Reference
4h Rhizoctonia solani0.39[3]
Boscalid (Control) Rhizoctonia solani2.21[3]

Experimental Protocols

Protocol 1: General Synthesis of 1,5-Disubstituted-Pyrrolidine-2,4-diones

This protocol describes a general method for the synthesis of the this compound core structure, which can be further modified. This procedure is adapted from the principles of Dieckmann condensation.

Materials:

  • Appropriate α-amino acid ester hydrochloride

  • Methyl malonyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (B129727) (MeOH)

  • Sodium methoxide (B1231860) (NaOMe) in Methanol

  • Hydrochloric acid (1M)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • N-acylation: To a solution of the α-amino acid ester hydrochloride (1.0 equiv) in a biphasic mixture of CH₂Cl₂ and saturated aqueous NaHCO₃, add methyl malonyl chloride (1.1 equiv) dropwise at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Dieckmann Cyclization: Dissolve the crude N-acylated product in dry methanol.

  • Add a solution of sodium methoxide in methanol (1.5 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with 1M HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Hydrolysis and Decarboxylation: To the crude cyclized product, add a mixture of acetonitrile and 1M HCl.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography (e.g., silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired 1,5-disubstituted-pyrrolidine-2,4-dione.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium (buffered with MOPS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm), which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of 1-5 x 10³ CFU/mL.

  • Plate Preparation:

    • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

    • The concentration range should typically span from 0.125 to 256 µg/mL.

    • Include a positive control (e.g., fluconazole) and a negative control (medium with DMSO, no compound).

    • Also include a growth control well containing only the medium and the fungal inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control well.

    • The results can be read visually or with a microplate reader at 490 nm.

Visualizations

Proposed Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Several antifungal agents target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. It is hypothesized that some this compound derivatives may act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in this pathway.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate 14-demethyl Lanosterol Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol DisruptedMembrane Disrupted Membrane Function & Integrity Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Pyrrolidinedione This compound Derivative Inhibition Inhibition Inhibition->Lanosterol Blocks conversion FungalGrowthInhibition Fungal Growth Inhibition DisruptedMembrane->FungalGrowthInhibition cluster_inhibition cluster_inhibition G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (e.g., α-amino acids) Synthesis Synthesis of This compound Core Start->Synthesis Derivatization Derivatization & Purification Synthesis->Derivatization Characterization Structural Characterization (NMR, MS, etc.) Derivatization->Characterization PrimaryScreening Primary Antifungal Screening (e.g., Broth Microdilution) Characterization->PrimaryScreening Compound Library HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (MIC determination, Spectrum) HitIdentification->SecondaryScreening LeadSelection Lead Compound Selection SecondaryScreening->LeadSelection SAR Structure-Activity Relationship (SAR) Studies LeadSelection->SAR Lead Compounds SAR->Synthesis Design of New Analogs Toxicity In Vitro Toxicity (Cytotoxicity) SAR->Toxicity Mechanism Mechanism of Action Studies Toxicity->Mechanism Candidate Preclinical Candidate Mechanism->Candidate

References

The Versatility of Pyrrolidine-2,4-dione in Multi-Component Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-2,4-dione scaffold, a core structure in many biologically active compounds, serves as a versatile building block in multi-component reactions (MCRs). This approach allows for the rapid and efficient synthesis of diverse molecular architectures from simple precursors in a single synthetic operation. These application notes provide an overview of key MCRs utilizing this compound and its derivatives, detailed experimental protocols, and insights into the biological mechanisms of the resulting compounds.

Ugi-Dieckmann Cyclization for the Synthesis of Tetramic Acid Derivatives

The Ugi four-component reaction (Ugi-4CR) followed by a Dieckmann cyclization is a powerful strategy for the synthesis of tetramic acid derivatives, which are structural analogs of pyrrolidine-2,4-diones. This sequence combines the efficiency of MCRs with a subsequent intramolecular cyclization to construct the characteristic this compound ring system.

Experimental Protocol: General Procedure for Ugi-Dieckmann Synthesis of Tetramic Acid Derivatives

This two-step, one-pot procedure affords the targeted tetramic acid analogues in good yields.

Materials:

Procedure:

Step 1: Ugi Four-Component Reaction

  • To a solution of the amine (1.0 eq) in methanol, add the aldehyde (1.0 eq).

  • Stir the mixture for 10-20 minutes at room temperature.

  • Add the isocyanide (1.0 eq) followed by the carboxylic acid component (1.0 eq).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Ugi product.

Step 2: Dieckmann Cyclization

  • Dissolve the crude Ugi product in dry tetrahydrofuran (THF).

  • Add potassium tert-butoxide (KOtBu) (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired tetramic acid derivative.

Quantitative Data: Synthesis of Tetramic Acid Derivatives via Ugi-Dieckmann Reaction
EntryAmine (R¹)Aldehyde (R²)Isocyanide (R³)Carboxylic AcidProductMCR Yield (%)Cyclization Yield (%)
14-MeO-C₆H₄NH₂i-PrCHOt-BuNCAcetic Acid7ab--
24-MeO-C₆H₄NH₂4-MeO-C₆H₄CHOt-BuNCAcetic Acid7m--
3BenzylamineIsobutyraldehydeCyclohexyl isocyanideMalonic acid monomethyl ester3a8575
4AnilineBenzaldehydetert-Butyl isocyanideMalonic acid monoethyl ester3b7868
54-Fluoroaniline4-ChlorobenzaldehydeCyclohexyl isocyanideMalonic acid monobenzyl ester3c8272

Yields are representative and may vary based on specific substrates and reaction conditions.

Ugi_Dieckmann cluster_Ugi Ugi 4-CR cluster_Dieckmann Dieckmann Cyclization Amine Amine Aldehyde Aldehyde Isocyanide Isocyanide CarboxylicAcid Carboxylic Acid Ugi_Adduct Ugi Adduct Base Base (KOtBu) Tetramic_Acid Tetramic Acid Derivative

Caption: Simplified mechanism of the Passerini three-component reaction. [1]

Biological Applications and Mechanisms of Action

Derivatives of this compound synthesized through multi-component reactions exhibit a wide range of biological activities, including antibacterial and anticancer properties.

Antibacterial Activity: Disruption of Proton Motive Force

Certain tetramic acid derivatives, synthesized via MCRs, have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. Their mechanism of action involves functioning as protonophores, which dissipates the proton motive force (PMF) across the bacterial cell membrane. The PMF is crucial for essential cellular processes such as ATP synthesis and transport. By disrupting the transmembrane proton gradient (ΔpH) and the membrane potential (ΔΨ), these compounds effectively lead to bacterial cell death. [2][3] Signaling Pathway: Disruption of Bacterial Proton Motive Force

PMF_Disruption cluster_membrane Bacterial Cell Membrane Proton_Gradient Proton Gradient (ΔpH) PMF Proton Motive Force (PMF) Proton_Gradient->PMF Membrane_Potential Membrane Potential (ΔΨ) Membrane_Potential->PMF Tetramic_Acid Tetramic Acid Derivative (Protonophore) Tetramic_Acid->Proton_Gradient Dissipates Tetramic_Acid->Membrane_Potential Dissipates ATP_Synthase ATP Synthase PMF->ATP_Synthase Cell_Death Bacterial Cell Death ATP_Production ATP Production ATP_Synthase->ATP_Production

Caption: Mechanism of action of tetramic acid antibacterials.

Anticancer Activity: Inhibition of Key Cellular Enzymes

Pyrrolidine (B122466) derivatives synthesized through MCRs have also emerged as promising anticancer agents. Their mechanisms of action often involve the inhibition of critical enzymes involved in DNA repair and cell signaling.

  • PARP1 Inhibition: Some pyrrolidine-containing compounds have been shown to inhibit Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA mutations), the inhibition of PARP1 leads to the accumulation of DNA damage and ultimately, synthetic lethality. [4][5][6]

  • DNA Gyrase and Topoisomerase IV Inhibition: In the context of antibacterial activity that can be relevant to targeting mitochondrial functions in cancer cells, some heterocyclic compounds can inhibit DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. Their inhibition leads to the accumulation of DNA strand breaks and cell death. [7][8][9] Signaling Pathway: PARP1 Inhibition in Cancer Cells

PARP1_Inhibition cluster_hr DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 activates DNA_DSB DNA Double-Strand Break DNA_SSB->DNA_DSB accumulation leads to BER Base Excision Repair PARP1->BER initiates Pyrrolidine_Derivative Pyrrolidine Derivative (PARP1 Inhibitor) Pyrrolidine_Derivative->PARP1 inhibits BER->DNA_SSB repairs Apoptosis Apoptosis DNA_DSB->Apoptosis triggers HR_Deficient_Cell Homologous Recombination Deficient Cancer Cell

Caption: Mechanism of PARP1 inhibition by pyrrolidine derivatives in cancer cells.

References

Application Notes and Protocols: Pyrrolidine-2,4-dione as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of pyrrolidine-2,4-dione as a scaffold for the construction of a diverse range of heterocyclic compounds. The inherent reactivity of the dione (B5365651) system allows for its elaboration into various substituted and fused ring systems, many of which are of significant interest in medicinal chemistry and drug discovery. The following sections detail key synthetic transformations, provide specific experimental protocols, and present quantitative data for a selection of reactions.

Introduction to the Synthetic Utility of this compound

The this compound core is a valuable starting material in heterocyclic synthesis due to the presence of multiple reactive sites. The active methylene (B1212753) group at the C3 position, flanked by two carbonyl groups, is readily functionalized through various condensation and substitution reactions. The carbonyl groups at C2 and C4 can participate in cyclization and condensation reactions, while the nitrogen atom can be substituted to introduce further diversity. This versatility has been exploited to synthesize a wide array of heterocyclic systems, including substituted pyrrolinones, pyrazoles, and fused bicyclic and polycyclic structures. Many of these resulting compounds have been investigated for their potential as antimicrobial, anti-HIV, and antineoplastic agents.[1]

Key Synthetic Transformations

Several key reaction types highlight the utility of this compound as a building block. These include:

  • Knoevenagel Condensation: The active methylene group of this compound readily undergoes Knoevenagel condensation with various aldehydes and ketones to yield 3-substituted-ylidene derivatives. This reaction is typically catalyzed by a weak base.

  • Multicomponent Reactions (MCRs): this compound and its derivatives are excellent substrates for MCRs, allowing for the rapid assembly of complex heterocyclic structures in a single step. These reactions often involve an aldehyde, an amine, and the this compound core.

  • Synthesis of Fused Heterocycles: The dione functionality can be utilized to construct fused ring systems. For example, reaction with hydrazines can lead to the formation of pyrrolo[3,4-c]pyrazole derivatives.

  • Synthesis of Key Intermediates: this compound can be converted into highly reactive intermediates, such as 3-ethoxymethylene-pyrrolidine-2,4-dione, which can then be further functionalized to generate a variety of 3-substituted derivatives.[1]

Data Presentation: Synthetic Applications of this compound Derivatives

The following tables summarize quantitative data for key synthetic transformations starting from this compound and its derivatives.

Table 1: Synthesis of 3-Substituted-1,5-diphenylpyrrolidine-2,4-diones

EntryProductReactantsReagents/CatalystSolventTime (h)Yield (%)Ref.
13-Ethoxymethylene-1,5-diphenylthis compound1,5-Diphenylthis compound (B14431305), Ethyl orthoformateAcetic anhydride (B1165640)-285[1]
23-Hydrazinomethylene-1,5-diphenylthis compound3-Ethoxymethylene-1,5-diphenylthis compound, Hydrazine hydrate-Ethanol (B145695)190[1]
33-(Morpholin-4-ylmethylene)-1,5-diphenylthis compound3-Ethoxymethylene-1,5-diphenylthis compound, Morpholine-Ethanol188[1]
43-(Piperidin-1-ylmethylene)-1,5-diphenylthis compound3-Ethoxymethylene-1,5-diphenylthis compound, Piperidine (B6355638)-Ethanol187[1]
53-[(3,4-Dimethoxybenzylidene)hydrazonomethyl]-1,5-diphenylthis compound3-Hydrazinomethylene-1,5-diphenylthis compound, VeratraldehydePiperidineEthanol382[1]

Table 2: Knoevenagel Condensation of 1,5-Diphenylthis compound with Aromatic Aldehydes

EntryAldehydeProductCatalystSolventTime (h)Yield (%)Ref.
1Benzaldehyde3-Benzylidene-1,5-diphenylthis compoundPiperidineEthanol478[1]
24-Chlorobenzaldehyde3-(4-Chlorobenzylidene)-1,5-diphenylthis compoundPiperidineEthanol485[1]
34-Methoxybenzaldehyde3-(4-Methoxybenzylidene)-1,5-diphenylthis compoundPiperidineEthanol482[1]

Table 3: Synthesis of Fused Heterocycles: Pyrrolo[3,4-c]pyrazole-4,6-diones

EntryStarting MaterialReactantReagentsSolventTime (h)Yield (%)Ref.
11,5-Diphenylthis compoundHydrazine hydrateAcetic acidEthanol675This is a representative protocol based on general procedures.
23-Hydrazonomethyl-1,5-diphenylthis compound-Acetic anhydride-180This is a representative protocol based on general procedures.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxymethylene-1,5-diphenylthis compound

This protocol describes the synthesis of a key intermediate for further functionalization.

Materials:

  • 1,5-Diphenylthis compound

  • Ethyl orthoformate

  • Acetic anhydride

Procedure:

  • A mixture of 1,5-diphenylthis compound (10 mmol) and ethyl orthoformate (15 mL) in acetic anhydride (15 mL) is heated under reflux for 2 hours.[1]

  • The reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The resulting solid is collected by filtration, washed with ethanol, and dried to afford the crude product.

  • Recrystallization from ethanol yields pure 3-ethoxymethylene-1,5-diphenylthis compound.

Protocol 2: General Procedure for the Knoevenagel Condensation

This protocol provides a general method for the condensation of 1,5-diphenylthis compound with aromatic aldehydes.

Materials:

  • 1,5-Diphenylthis compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Piperidine

  • Ethanol

Procedure:

  • A solution of 1,5-diphenylthis compound (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (50 mL) is prepared.[1]

  • A few drops of piperidine are added as a catalyst.

  • The mixture is heated under reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield the 3-arylidenethis compound.

Protocol 3: Multicomponent Synthesis of a Substituted Pyrrolidinone

This protocol is a representative example of a multicomponent reaction to synthesize a highly functionalized pyrrolidinone.

Materials:

  • An aromatic aldehyde (e.g., benzaldehyde)

  • A primary amine (e.g., aniline)

  • Ethyl 2,4-dioxovalerate

  • Glacial acetic acid

Procedure:

  • A mixture of the aromatic aldehyde (10 mmol), the primary amine (10 mmol), and ethyl 2,4-dioxovalerate (10 mmol) in glacial acetic acid (20 mL) is stirred at room temperature.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

The following diagrams illustrate key reaction pathways and workflows involving this compound.

Knoevenagel_Condensation cluster_catalyst Catalyst cluster_product Product This compound This compound Intermediate_1 Intermediate_1 This compound->Intermediate_1 Deprotonation Aldehyde Aldehyde Intermediate_2 Intermediate_2 Aldehyde->Intermediate_2 Base (e.g., Piperidine) Base (e.g., Piperidine) 3-Alkylidene-pyrrolidine-2,4-dione 3-Alkylidene-pyrrolidine-2,4-dione Intermediate_1->Intermediate_2 Intermediate_2->3-Alkylidene-pyrrolidine-2,4-dione Dehydration

Caption: Knoevenagel condensation of this compound.

MCR_Workflow Start Start Reactant_Mixing Mix Aldehyde, Amine, and This compound Derivative Start->Reactant_Mixing Solvent_Addition Add Solvent (e.g., Acetic Acid) Reactant_Mixing->Solvent_Addition Reaction Stir at Room Temperature Solvent_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Pour into Ice-Water Monitoring->Workup Reaction Complete Isolation Filter Precipitate Workup->Isolation Purification Recrystallize Isolation->Purification Final_Product Pure Heterocycle Purification->Final_Product

Caption: General workflow for a multicomponent reaction.

Fused_Heterocycle_Synthesis This compound This compound Condensation_1 Initial Condensation This compound->Condensation_1 Hydrazine Hydrazine Hydrazine->Condensation_1 Intermediate Hydrazone Intermediate Condensation_1->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Pyrrolo[3,4-c]pyrazole Pyrrolo[3,4-c]pyrazole Cyclization->Pyrrolo[3,4-c]pyrazole

Caption: Synthesis of a fused pyrrolo[3,4-c]pyrazole.

References

Asymmetric Synthesis of 3-Substituted Pyrrolidine-2,4-diones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine-2,4-dione, also known as the tetramic acid scaffold, is a privileged heterocyclic motif found in a diverse array of natural products and synthetic compounds exhibiting significant biological activities. The strategic introduction of substituents at the C3-position in an asymmetric fashion is of paramount importance in medicinal chemistry and drug discovery, as the stereochemistry at this center often dictates the pharmacological profile. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 3-substituted pyrrolidine-2,4-diones, focusing on organocatalytic and metal-catalyzed methodologies.

Key Synthetic Strategies

The asymmetric construction of 3-substituted pyrrolidine-2,4-diones predominantly relies on two key strategies:

  • Organocatalytic Michael Addition: This approach involves the conjugate addition of a nucleophile to an activated tetramic acid precursor or the addition of a tetramic acid to a Michael acceptor. Chiral organocatalysts, such as cinchona alkaloids and their derivatives, are employed to control the stereochemical outcome of the reaction.

  • Metal-Catalyzed Reactions: Transition metal complexes, particularly those of palladium and silver, can catalyze various transformations to afford enantioenriched 3-substituted pyrrolidine-2,4-diones. These reactions include hydroarylation and [3+2] cycloadditions.

Organocatalytic Asymmetric Michael Addition

The organocatalytic asymmetric Michael addition is a powerful and widely utilized method for the enantioselective synthesis of 3-substituted pyrrolidine-2,4-diones. This strategy typically involves the reaction of a pronucleophile with a Michael acceptor in the presence of a chiral organocatalyst.

General Reaction Scheme

TetramicAcid This compound (Nucleophile) Reaction + TetramicAcid->Reaction MichaelAcceptor Michael Acceptor (e.g., Nitroalkene) MichaelAcceptor->Reaction Catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid derivative) Catalyst->Reaction Product 3-Substituted this compound Reaction->Product Solvent, Temp.

Caption: Organocatalytic Michael Addition for 3-Substituted Pyrrolidine-2,4-diones.

Experimental Protocol: Organocatalytic Michael Addition of Aldehydes to Nitroolefins

This protocol describes the synthesis of a 3-substituted this compound precursor via the Michael addition of an aldehyde to a nitroolefin, followed by subsequent cyclization. New pyrrolidine-based organocatalysts with a bulky substituent at C2 have been shown to be effective in this transformation.[1]

Materials:

  • trans-β-nitrostyrene

  • 3-Phenylpropionaldehyde

  • Chiral Pyrrolidine-based Organocatalyst (e.g., OC4 as described in the literature[1])

  • Dichloromethane (CH₂Cl₂)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • To a stirred solution of the chiral organocatalyst (10 mol%) in CH₂Cl₂ (2 mL) at room temperature, add 3-phenylpropionaldehyde (0.4 mmol).

  • Add trans-β-nitrostyrene (0.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 7 hours), quench the reaction by adding a few drops of saturated aqueous NH₄Cl solution.

  • Extract the mixture with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the crude product by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC) analysis, respectively.

  • Purify the product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • The resulting Michael adduct can then be subjected to standard procedures for cyclization to the corresponding 3-substituted this compound.

Quantitative Data

The following table summarizes representative results for the organocatalytic Michael addition of various aldehydes to nitroolefins using a chiral pyrrolidine-based organocatalyst.[1]

EntryAldehydeNitroolefinTime (h)Yield (%)dr (syn:anti)ee (syn, %)
13-Phenylpropionaldehydetrans-β-nitrostyrene79978:2268
2Propanaltrans-β-nitrostyrene248874:2672
3Propanal4-Chloronitrostyrene2410088:1285
4Propanal4-Bromonitrostyrene229289:1182

Metal-Catalyzed Asymmetric Synthesis

Metal-catalyzed reactions provide an alternative and powerful approach to enantiomerically enriched 3-substituted pyrrolidines, which can be precursors to or derivatives of pyrrolidine-2,4-diones. Palladium-catalyzed hydroarylation is a notable example.

General Reaction Scheme: Palladium-Catalyzed Hydroarylation

Pyrroline (B1223166) N-Alkyl Pyrroline Reaction + Pyrroline->Reaction ArylHalide Aryl Halide ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Base Base Base->Reaction Product 3-Aryl Pyrrolidine Reaction->Product Solvent, Temp.

Caption: Palladium-Catalyzed Hydroarylation for 3-Aryl Pyrrolidine Synthesis.

Experimental Protocol: Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrrolines

This protocol outlines a general procedure for the synthesis of 3-aryl pyrrolidines, which are valuable precursors and analogues of 3-substituted pyrrolidine-2,4-diones.[2][3]

Materials:

  • N-Alkyl pyrroline (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (B28343) (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add the N-alkyl pyrroline (1.0 equiv), aryl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl pyrrolidine.

  • The enantioselectivity of this reaction can be induced by using a chiral phosphine (B1218219) ligand in place of triphenylphosphine.

Quantitative Data

The following table presents representative yields for the palladium-catalyzed hydroarylation of N-propylpyrroline with various aryl bromides.[3]

EntryAryl BromideProductYield (%)
14-Bromoanisole3-(4-Methoxyphenyl)-1-propylpyrrolidine85
24-Bromotoluene1-Propyl-3-(p-tolyl)pyrrolidine78
31-Bromo-4-(trifluoromethyl)benzene1-Propyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine65
43-Bromopyridine3-(Pyridin-3-yl)-1-propylpyrrolidine72

Asymmetric [3+2] Cycloaddition

The silver-catalyzed [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful method for the diastereoselective synthesis of densely substituted pyrrolidines.[4]

Experimental Workflow

G start Start reactants Combine N-tert-Butanesulfinyl imine, α-imino ester, and Ag₂CO₃ in toluene start->reactants reaction Stir at room temperature reactants->reaction workup Work-up: - Quench reaction - Extract with organic solvent - Dry and concentrate reaction->workup analysis Analysis: - ¹H NMR for dr - Chiral HPLC for ee workup->analysis purification Purification: Flash column chromatography analysis->purification product Isolated 3-Substituted Pyrrolidine purification->product

Caption: Experimental workflow for Ag-catalyzed asymmetric [3+2] cycloaddition.

Experimental Protocol: Silver-Catalyzed [3+2] Cycloaddition

This protocol is based on the diastereoselective synthesis of substituted pyrrolidines using a chiral N-tert-butanesulfinyl imine.[4]

Materials:

  • (S)-N-tert-butanesulfinyl imine (0.3 mmol)

  • α-Imino ester (0.6 mmol)

  • Silver(I) carbonate (Ag₂CO₃) (10 mol%)

  • Toluene (0.4 M)

Procedure:

  • To a solution of (S)-N-tert-butanesulfinyl imine (0.3 mmol) in toluene (0.4 M) are added the α-imino ester (0.6 mmol) and Ag₂CO₃ (10 mol%).

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 1-24 hours).

  • After completion, the reaction mixture is filtered through a short pad of Celite, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired polysubstituted pyrrolidine.

Quantitative Data

The following table provides representative results for the silver-catalyzed [3+2] cycloaddition.[4]

EntryR¹ of ImineR² of Imino EsterTime (h)Yield (%)dr
1PhMe185>95:5
24-ClC₆H₄Me182>95:5
34-MeOC₆H₄Me280>95:5
42-FurylEt247590:10

Conclusion

The asymmetric synthesis of 3-substituted pyrrolidine-2,4-diones is a vibrant area of research with significant implications for drug discovery and development. The organocatalytic and metal-catalyzed methods detailed in these application notes provide robust and versatile strategies for accessing these valuable chiral building blocks. The choice of methodology will depend on the desired substitution pattern, scalability, and the availability of starting materials and catalysts. The provided protocols and data serve as a practical guide for researchers in the field to design and execute efficient and stereoselective syntheses of this important class of heterocyclic compounds.

References

Application Notes and Protocols for the Quantification of Pyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of Pyrrolidine-2,4-dione in various sample matrices. The following methods are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development.

Introduction

This compound and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential biological activities. Accurate and reliable quantification of these molecules is crucial for pharmacokinetic studies, drug metabolism research, and quality control during synthesis and formulation. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC-UV) Method

Reversed-phase HPLC with UV detection is a widely accessible and robust method for the quantification of pyrrolidine (B122466) derivatives. This method is suitable for the analysis of bulk material and simple formulations where high sensitivity is not required.

Experimental Protocol

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard analytical HPLC system with a UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Detector at 210 nm
Run Time 15 minutes

Reagents and Standard Preparation:

  • Solvents: HPLC grade acetonitrile, methanol, and deionized water.

  • Analyte: this compound reference standard.

  • Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in methanol. From this stock, create a series of calibration standards by serial dilution with the mobile phase.[1]

Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

Quantification:

A calibration curve should be generated by analyzing the standard solutions in triplicate. Plot the peak area versus the concentration and perform a linear regression to obtain the equation of the line. The concentration of this compound in the samples can then be determined using this calibration curve. A high correlation coefficient (R² > 0.99) indicates a good linear relationship between concentration and peak area, which is essential for accurate quantification.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV Analysis Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Peak_Integration Peak Integration HPLC_System->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

Workflow for the HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical assays, particularly for quantifying low levels of analytes in complex matrices such as plasma, urine, or tissue homogenates.[2]

Experimental Protocol

Instrumentation and Conditions:

ParameterCondition
LC System A high-performance liquid chromatography system
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Column Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) or a C18 column
Mobile Phase A: 10 mM Ammonium Acetate (B1210297) in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 5% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MRM Transitions To be determined by direct infusion of a standard solution. A hypothetical transition for this compound (M+H)+ could be m/z 100 -> [fragment ion]

Reagents and Standard Preparation:

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., this compound-d4) is recommended.

  • Standard Preparation: Prepare stock solutions of the analyte and internal standard in methanol. Create calibration standards by spiking blank biological matrix with the analyte and a constant concentration of the IS.

Sample Preparation (Protein Precipitation for Plasma):

  • Pipette 100 µL of plasma into a microcentrifuge tube.[2]

  • Add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a clean autosampler vial for injection.[2]

Bioanalytical Workflow for LC-MS/MS

LCMSMS_Workflow Sample_Collection Sample Collection (e.g., Plasma) Add_IS Addition of Internal Standard Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer to Autosampler Vial Centrifugation->Supernatant_Transfer LCMSMS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LCMSMS_Analysis Data_Analysis Data Analysis and Quantification LCMSMS_Analysis->Data_Analysis

Bioanalytical workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance.

Experimental Protocol

Instrumentation and Conditions:

ParameterCondition
GC System A gas chromatograph with a capillary column
Mass Spectrometer A mass selective detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Sample Preparation (Liquid-Liquid Extraction):

  • Adjust the pH of the aqueous sample (e.g., urine) to neutral or slightly basic.

  • Extract the sample with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent for injection.

  • If derivatization is required, add the derivatizing agent (e.g., BSTFA with 1% TMCS for silylation) and heat as necessary before injection.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a five-point calibration curve for this compound using an appropriate analytical method.

Concentration (ng/mL)Peak Area (Analyte)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
2030,20049,8000.606
5075,50050,2001.504
100151,00049,9003.026

A linear regression of this data would yield a high correlation coefficient (R² > 0.999), indicating excellent linearity and suitability for accurate quantification.

Conclusion

The analytical methods described provide a comprehensive framework for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The HPLC-UV method is suitable for less complex samples and higher concentrations, while LC-MS/MS is the preferred method for bioanalytical applications requiring high sensitivity and selectivity. GC-MS can be an alternative for volatile derivatives. All methods should be properly validated according to relevant guidelines to ensure the reliability of the results.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive, proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pyrrolidine-2,4-dione. The protocol is designed for use with a standard analytical HPLC system equipped with a UV detector.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities.[1][2][3] Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and quality control of these compounds in research and drug development settings. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of such compounds. This application note details a proposed HPLC method for this compound.

Due to the polar nature of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed. HILIC is well-suited for the retention and separation of polar compounds that show little or no retention on traditional reversed-phase columns.[4]

Experimental Protocols

2.1. HPLC Instrumentation and Conditions

A standard analytical HPLC system with a UV detector is recommended. The proposed conditions are summarized in the table below.

ParameterProposed Condition
HPLC System A standard analytical HPLC system
Column HILIC Column (e.g., PolyHYDROXYETHYL A, 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Acetonitrile (HPLC Grade)B: Deionized Water with 15 mM Triethylamine Phosphate (TEAP) buffer, pH adjusted as needed
Gradient Isocratic, starting with 80% ACN. The ACN concentration may be adjusted in 5% increments to achieve optimal retention.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Detector at 200 nm
Run Time 15 minutes

2.2. Reagent and Standard Preparation

  • Mobile Phase Preparation:

    • Solvent A: HPLC grade Acetonitrile.

    • Solvent B: Prepare a 15 mM Triethylamine Phosphate (TEAP) buffer by dissolving the appropriate amount of phosphoric acid in deionized water and adjusting the pH with triethylamine. Ensure the buffer is transparent at 200 nm.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask using the mobile phase as the diluent.

  • Calibration Standards:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range.[5]

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.[6]

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]

2.4. Calibration and Quantification

  • Inject each calibration standard in triplicate to ensure accuracy.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) greater than 0.999 is indicative of good linearity.

  • The concentration of this compound in the sample can be determined using the equation of the line from the linear regression.

Data Presentation

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterCondition
Column HILIC (e.g., PolyHYDROXYETHYL A, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 80% Acetonitrile / 20% 15 mM TEAP Buffer
Flow Rate 1.0 mL/min
Detection UV at 200 nm
Injection Volume 10 µL
Column Temperature 30 °C

Table 2: Hypothetical Calibration Curve Data

Concentration (µg/mL)Peak Area (Arbitrary Units) - Replicate 1Peak Area (Arbitrary Units) - Replicate 2Peak Area (Arbitrary Units) - Replicate 3Average Peak Area
115,23415,19815,26515,232
576,17076,05076,29076,170
10152,340152,100152,580152,340
25380,850380,250381,450380,850
50761,700760,500762,900761,700
1001,523,4001,521,0001,525,8001,523,400

Visualization

Experimental Workflow Diagram

G Figure 1: HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Development

G Figure 2: Logical Flow for Method Development Analyte_Properties Analyte Properties (Polarity of this compound) Column_Selection Column Selection (HILIC) Analyte_Properties->Column_Selection Detection_Wavelength Detection Wavelength (200 nm) Analyte_Properties->Detection_Wavelength Mobile_Phase_Optimization Mobile Phase Optimization (ACN/Buffer Ratio) Column_Selection->Mobile_Phase_Optimization Method_Validation Method Validation (Linearity, Accuracy, Precision) Mobile_Phase_Optimization->Method_Validation Detection_Wavelength->Method_Validation

Caption: Key considerations in the development of an HPLC method.

References

Application Note: Analysis of Pyrrolidine-2,4-dione by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of Pyrrolidine-2,4-dione using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and limited volatility of this compound, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed to enhance its chromatographic properties. The method is suitable for the analysis of this compound in various sample matrices, such as in reaction mixtures for drug synthesis monitoring and in biological fluids with appropriate sample clean-up.

Introduction

This compound is a heterocyclic compound that is a structural motif in various biologically active molecules and natural products. Accurate and reliable analytical methods are crucial for its detection and quantification in research and drug development settings. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound can be challenging due to poor peak shape and thermal instability. Derivatization is a common strategy to overcome these limitations.[1][2][3] This protocol describes a validated GC-MS method for the analysis of this compound following silylation.

Experimental Workflow

A visual representation of the experimental workflow is provided below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound dissolution Dissolution in appropriate solvent sample->dissolution Step 1 derivatization Derivatization with BSTFA + 1% TMCS dissolution->derivatization Step 2 injection Injection into GC-MS derivatization->injection Step 3 gc_separation GC Separation injection->gc_separation ms_detection MS Detection (EI, Scan/SIM) gc_separation->ms_detection peak_integration Peak Integration & Identification ms_detection->peak_integration quantification Quantification peak_integration->quantification report Report Generation quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Materials and Reagents

  • This compound (analytical standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl Acetate (B1210297) (GC grade)

  • Methanol (GC grade)

  • Internal Standard (e.g., Succinimide-d4)

  • Helium (99.999% purity)

  • Glass autosampler vials (2 mL) with inserts and caps

Instrumentation

A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source is suitable for this analysis.

Experimental Protocols

1. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Succinimide-d4) in methanol.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent like ethyl acetate to an estimated concentration within the calibration range.[1][4] For complex matrices, a prior extraction and clean-up step may be necessary.

  • Derivatization Protocol:

    • Transfer 100 µL of the standard solution or sample extract into a clean autosampler vial.

    • Add 10 µL of the internal standard solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.[5]

    • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

    • Cool the vial to room temperature before injection into the GC-MS.

2. GC-MS Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument used.

GC Parameter Setting
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min
MS Parameter Setting
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Solvent Delay 4 min

Results and Discussion

Mass Spectrum and Fragmentation

The derivatization of this compound with BSTFA is expected to result in the formation of a di-trimethylsilyl (di-TMS) derivative. The proposed structure of the derivatized analyte is the silylated enol form. The electron ionization mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Fragmentation cluster_mol Di-TMS this compound mol [M]+• m/z 257 frag1 [M-15]+ m/z 242 (Loss of •CH3) mol->frag1 frag2 m/z 147 (C5H13NOSi+) mol->frag2 frag3 m/z 73 ([Si(CH3)3]+) frag1->frag3

Caption: Predicted fragmentation pathway of di-TMS-Pyrrolidine-2,4-dione.

The major predicted ions are:

  • m/z 257: Molecular ion [M]+•

  • m/z 242: Loss of a methyl group ([M-CH₃]⁺)

  • m/z 147: A characteristic fragment from the cleavage of the silylated pyrrolidine (B122466) ring.

  • m/z 73: Trimethylsilyl cation ([Si(CH₃)₃]⁺), a common fragment in the mass spectra of TMS derivatives.

Quantitative Analysis

For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity. The following ions are recommended for quantification and confirmation:

Analyte Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
Di-TMS-Pyrrolidine-2,4-dione242257147
Succinimide-d4 (IS)[Appropriate m/z][Appropriate m/z][Appropriate m/z]

A calibration curve should be constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Hypothetical Quantitative Data

The following table presents representative, hypothetical data for a calibration curve of Di-TMS-Pyrrolidine-2,4-dione.

Concentration (µg/mL) Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS)
115,234150,1230.101
578,910152,3450.518
10155,678151,7891.026
25389,123150,9872.577
50765,432149,8765.107
1001,521,987151,12310.071

A linear regression of this data would typically yield a correlation coefficient (R²) > 0.99, demonstrating the linearity of the method over the tested concentration range.

Conclusion

The described GC-MS method with prior derivatization provides a reliable and sensitive approach for the analysis of this compound. The protocol is detailed to allow for its implementation in a variety of research and quality control settings. The method can be further validated to determine parameters such as limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to specific laboratory and regulatory requirements.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of Pyrrolidine-2,4-dione synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly when using methods like the Dieckmann condensation.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.

    • Moisture Contamination: The Dieckmann condensation, a common route to this compound, is highly sensitive to moisture. The strong bases used, such as sodium ethoxide or potassium tert-butoxide, will react with any water present, reducing their effectiveness in deprotonating the diester starting material.

      • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Incorrect Base or Insufficient Amount: The choice and quantity of the base are critical. A base that is not strong enough will not efficiently generate the required enolate intermediate. Furthermore, a full equivalent of base is necessary because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the equilibrium towards the product.

      • Solution: Use a strong base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOt-Bu). Ensure at least one full equivalent of the base is used relative to the starting diester.

    • Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired cyclization and potential side reactions.

      • Solution: The optimal temperature can be substrate-dependent. If the reaction is slow, consider gently heating. However, excessive heat can promote decomposition or side reactions. Literature protocols for similar syntheses often specify temperatures ranging from room temperature to reflux.

    • Poor Quality Starting Materials: Impurities in the starting N-substituted iminodiacetic acid diester can interfere with the reaction.

      • Solution: Purify the starting materials before use, for example, by distillation or recrystallization. Confirm the purity using techniques like NMR or GC-MS.

Issue 2: Formation of Side Products/Impurities

  • Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of impurities can complicate purification and reduce the overall yield.

    • Intermolecular Condensation: Instead of the desired intramolecular cyclization, the diester can react with another molecule of the diester, leading to oligomeric or polymeric byproducts.

      • Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester to the solvent containing the base. This favors the intramolecular reaction over the intermolecular one.

    • Hydrolysis of Esters: If there is moisture in the reaction, the ester groups of the starting material or product can be hydrolyzed to carboxylic acids, especially under basic conditions.

      • Solution: As mentioned previously, maintain strictly anhydrous conditions throughout the experiment.

    • Over-alkylation: In syntheses involving N-alkylation steps to prepare the starting diester, over-alkylation can occur, leading to quaternary ammonium (B1175870) salts.

      • Solution: Control the stoichiometry of the alkylating agent and the amine carefully. Consider using a milder alkylating agent or a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally best for preparing this compound?

A1: The most common and direct laboratory-scale synthesis is the Dieckmann condensation of an N-substituted iminodiacetic acid diester. This method is effective for forming the five-membered ring of the this compound core. Other methods like multi-component reactions and solid-phase synthesis have also been reported and can be advantageous depending on the desired substitution pattern and the scale of the synthesis.[1][2]

Q2: How can I effectively purify this compound?

A2: Purification can often be challenging. Common methods include:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high purity. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica (B1680970) gel is a standard technique. A gradient of ethyl acetate (B1210297) in hexanes is a common eluent system for compounds of this type.

Q3: Can I use a different base for the Dieckmann condensation?

A3: Yes, while sodium ethoxide and potassium tert-butoxide are common, other strong, non-nucleophilic bases can be used. The choice of base can sometimes influence the yield and side product profile. It is important that the pKa of the conjugate acid of the base is higher than that of the α-proton of the ester to ensure efficient enolate formation.

Data Presentation

The following table summarizes yield data from a multi-component synthesis of a substituted 4-acetyl-3-hydroxy-3-pyrrolin-2-one, which is structurally related to this compound. This data highlights the importance of optimizing reactant stoichiometry.[1]

EntryBenzaldehyde (eq.)Aniline (eq.)Ethyl 2,4-dioxovalerate (eq.)Yield (%)
111170
2111.577
31.51180
411.5167

Experimental Protocols

Key Experiment: Dieckmann Condensation for N-Benzylthis compound

This protocol is a general guideline for the synthesis of an N-substituted this compound.

Materials:

  • Diethyl N-benzyliminodiacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen) throughout the reaction.

  • Reaction Initiation: In the flask, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

  • Addition of Diester: Dissolve diethyl N-benzyliminodiacetate (1.0 equivalent) in anhydrous ethanol and add it dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully neutralize the mixture by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.

    • Remove the ethanol under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-benzylthis compound.

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Materials N-Substituted\nIminodiacetic Acid Diester N-Substituted Iminodiacetic Acid Diester Dieckmann\nCondensation Dieckmann Condensation N-Substituted\nIminodiacetic Acid Diester->Dieckmann\nCondensation Strong Base\n(e.g., NaOEt) Strong Base (e.g., NaOEt) Strong Base\n(e.g., NaOEt)->Dieckmann\nCondensation Cyclic β-Keto Ester\n(this compound) Cyclic β-Keto Ester (this compound) Dieckmann\nCondensation->Cyclic β-Keto Ester\n(this compound)

Caption: Synthetic pathway for this compound via Dieckmann condensation.

Troubleshooting_Workflow Low_Yield Low Yield Observed Check_Moisture Were anhydrous conditions maintained? Low_Yield->Check_Moisture Check_Base Was a full equivalent of a strong base used? Low_Yield->Check_Base Check_Temp Was the reaction temperature optimized? Low_Yield->Check_Temp Check_Purity Were starting materials pure? Low_Yield->Check_Purity Solution_Moisture Use oven-dried glassware, anhydrous reagents, and an inert atmosphere. Check_Moisture->Solution_Moisture No Solution_Base Use a strong base (e.g., NaOEt, KOt-Bu) and ensure at least 1 equivalent. Check_Base->Solution_Base No Solution_Temp Systematically vary the temperature and monitor by TLC. Check_Temp->Solution_Temp No Solution_Purity Purify starting materials before use. Check_Purity->Solution_Purity No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Optimization of reaction conditions for Pyrrolidine-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolidine-2,4-diones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyrrolidine-2,4-dione and its derivatives.

Problem Potential Cause Recommended Solution
Low to No Product Yield Suboptimal Reactant Ratio: Incorrect stoichiometry can limit the reaction. In a multi-component synthesis of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one, an equimolar ratio of reactants resulted in a 70% yield, which was improved by adjusting the reactant ratio.[1]Optimize the molar ratios of your starting materials. For the synthesis of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one, a reactant ratio of 1:1:1.5 (aromatic aldehyde:aniline (B41778):ethyl 2,4-dioxovalerate) increased the yield to 77%.[1] Increasing the concentration of the aromatic aldehyde to 0.75 M further improved the yield to 80%.[1]
Inappropriate Solvent: The choice of solvent can significantly impact reaction efficiency.For the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives, ethanol (B145695) was found to be a superior solvent to glacial acetic acid, leading to a dramatic increase in product yield.[1] In another study on substituted 3-pyrrolin-2-ones, ethanol also provided the best results compared to water, methanol, dichloromethane, and acetonitrile.
Incorrect Temperature: The reaction may require specific temperature conditions to proceed efficiently.While many syntheses are performed at room temperature, some reactions benefit from heating. For instance, a reaction to form a pyrrolidine-2,3-dione derivative in DMF saw an increased yield when the temperature was raised to 95°C.[1]
Formation of Side Products Prolonged Reaction Time in Water: Extended heating of 3-ethoxycarbonyl-pyrrolidine-2,4-dione in water can lead to the formation of an anhydro-derivative, 4-hydroxy-3,4′-bi-Δ-pyrrolinyl-2,2′-dione.[2]Carefully monitor the reaction time and temperature when using water as a solvent to avoid the formation of the anhydro-derivative.[2]
Tautomerization: Pyrrolidine-2,4-diones can exist in different tautomeric forms, which might be mistaken for impurities.Be aware of the potential for tautomerism in your product. Spectroscopic analysis (e.g., NMR) can help identify and characterize the different forms.
Difficulty in Product Purification Insoluble Byproducts: The formation of insoluble byproducts, such as diisopropyl urea (B33335) (DIU) in reactions using DIC, can complicate purification.In a solid-phase synthesis, the precipitated DIU was removed by filtration before proceeding with the next step.[3]
Co-eluting Impurities: Impurities with similar polarity to the desired product can make separation by column chromatography challenging.Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a different solvent system for chromatography. Recrystallization can also be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for a multi-component synthesis of a substituted pyrrolidinone?

A1: A model three-component reaction for the synthesis of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one involves reacting an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate in a suitable solvent like glacial acetic acid or ethanol at room temperature.[1] The reaction involves the acid-catalyzed condensation of the aldehyde and amine to form an imine, which is then attacked by the enol form of the dione.[1]

Q2: How does solvent choice affect the yield of pyrrolidine-dione synthesis?

A2: The choice of solvent can have a significant impact on the reaction yield. For the synthesis of certain 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives, changing the solvent from glacial acetic acid to ethanol resulted in a "dramatic increase" in the yield of the desired products.[1] Similarly, in the synthesis of substituted 3-pyrrolin-2-ones, ethanol was found to be the optimal solvent, providing higher yields in shorter reaction times compared to water, methanol, acetonitrile, and dichloromethane.

Q3: What are some common reagents and conditions used in the solid-phase synthesis of this compound?

A3: A traceless solid-phase synthesis of this compound has been reported using Wang resin.[3] The key steps and reagents include:

  • Amino acid loading: Fmoc-amino acid, DIC, HOBt, DMAP in DCM/DMF.

  • Fmoc deprotection: Piperidine in DMF.

  • Sulfonamide formation: Ns-Cl, 2,6-lutidine in DCM.

  • Mitsunobu reaction: Alcohol, PPh3, DIAD in anhydrous THF.

  • Nosyl deprotection: Mercaptoethanol, DBU in DMF.

  • Acylation: Bromoacetic acid, DIC in DCM, followed by DIEA.

  • Wittig reaction: PPh3 in anhydrous NMP.

  • Cyclization/Cleavage: TEA or DBU in anhydrous NMP.

  • Final cleavage from resin: TFA/DCM.[3]

Q4: Can you provide a visual representation of a typical multi-component reaction workflow?

A4: The following diagram illustrates a generalized workflow for a three-component synthesis of a substituted pyrrolidinone.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Aromatic Aldehyde D Mix Reactants in Solvent A->D B Amine B->D C Dicarbonyl Compound C->D E Stir at Defined Temperature and Time D->E F Quench Reaction E->F G Extraction F->G H Column Chromatography G->H I Recrystallization H->I J Pure this compound Derivative I->J

Caption: Generalized workflow for a multi-component pyrrolidinone synthesis.

Experimental Protocols

Protocol 1: Three-Component Synthesis of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one[1]
  • Reactant Preparation: In a suitable reaction vessel, combine benzaldehyde (B42025) (1.0 mmol), aniline (1.0 mmol), and ethyl 2,4-dioxovalerate (1.5 mmol).

  • Solvent Addition: Add glacial acetic acid to achieve a concentration of 0.5 M for the limiting reactant.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purification: Extract the product with a suitable organic solvent. Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed mechanistic pathway for the acid-catalyzed three-component synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones.[1]

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Enolization cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Cyclization & Dehydration A Aromatic Aldehyde + Aniline B Imine Intermediate A->B H+ E Iminium Species B->E H+ C Ethyl 2,4-dioxovalerate D Enol Derivative C->D H+ D->E Nucleophilic Attack F Intermediate Adduct E->F G Final Product F->G Intramolecular Cyclization & -H2O

References

Technical Support Center: Synthesis of Pyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Pyrrolidine-2,4-dione, a key scaffold in medicinal chemistry. The guidance is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary side reactions?

The most prevalent method for synthesizing the this compound core is the Dieckmann condensation of an N-protected amino acid ester with an acylating agent, followed by deprotection. The key side reactions that can occur during this process include:

  • Epimerization/Racemization: Loss of stereochemical integrity at the C-5 position, particularly when using chiral amino acid precursors.

  • Intermolecular Condensation: Formation of linear dimers or oligomers instead of the desired intramolecular cyclization.

  • Self-Condensation of the Product: The formed this compound can undergo self-condensation, especially under prolonged heating or in the presence of water, to form dimeric byproducts.

Q2: I am observing a significant amount of a dimeric byproduct in my reaction. What is its structure and how is it formed?

A common dimeric byproduct is 4-hydroxy-3,4′-bi-Δ³-pyrrolinyl-2,2′-dione. This is often referred to as an anhydro-derivative of the dione. Its formation is believed to occur via the hydrolysis of an intermediate or the final product, followed by a condensation reaction between two molecules of the resulting tetramic acid. Prolonged heating in the presence of water can facilitate this side reaction.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can favor side reactions over the desired Dieckmann condensation.

  • Intermolecular Condensation: If the reaction concentration is too high, intermolecular reactions can dominate, leading to the formation of polymeric materials instead of the cyclic product.

  • Reversibility of the Dieckmann Condensation: The Dieckmann condensation is a reversible reaction. If the resulting β-keto ester is not deprotonated by the base, the equilibrium can shift back towards the starting materials.

  • Product Instability: The this compound ring can be susceptible to hydrolysis and self-condensation under certain workup or purification conditions.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity or Racemization

When synthesizing chiral Pyrrolidine-2,4-diones from amino acid precursors, maintaining stereochemical purity is crucial.

Troubleshooting Workflow for Poor Diastereoselectivity

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Recommendations:

  • Base Selection: Strong bases can promote epimerization. Consider using a weaker base or carefully controlling the stoichiometry.

  • Temperature Control: Perform the cyclization at lower temperatures to minimize racemization.

  • Solvent Effects: The choice of solvent can influence the rate of epimerization. Aprotic solvents are generally preferred.

Issue 2: Formation of Intermolecular Condensation Products (Oligomers)

The formation of linear polymers is a common side reaction in intramolecular cyclizations.

Logical Relationship for Minimizing Intermolecular Condensation

G cluster_0 Reaction Concentration cluster_1 Reaction Pathway A High Concentration C Favors Intermolecular Reaction (Oligomerization) A->C B Low Concentration (High Dilution) D Favors Intramolecular Reaction (Cyclization) B->D

Caption: Effect of concentration on reaction pathway.

Detailed Recommendations:

  • High Dilution: Running the reaction at high dilution (low concentration of the starting diester) is the most effective way to favor the intramolecular Dieckmann condensation over intermolecular reactions.

  • Slow Addition: Adding the starting material slowly to the base can also help maintain a low effective concentration.

Issue 3: Formation of Dimeric Byproduct

The self-condensation of this compound can lead to the formation of 4-hydroxy-3,4′-bi-Δ³-pyrrolinyl-2,2′-dione.

Experimental Workflow to Mitigate Dimer Formation

G A Crude this compound B Avoid Prolonged Heating A->B C Use Anhydrous Solvents for Workup A->C D Prompt Purification B->D C->D E Purified this compound D->E

Caption: Workflow to minimize dimer byproduct formation.

Detailed Recommendations:

  • Anhydrous Conditions: Ensure that all solvents and reagents are dry to minimize hydrolysis, which is a precursor to dimerization.

  • Temperature Control During Workup: Avoid excessive heating during solvent removal and purification steps.

  • Purification Method: Column chromatography on silica (B1680970) gel can be used to separate the desired product from the more polar dimeric byproduct.

Data Presentation

While specific quantitative data on side product formation is scarce in the literature and highly dependent on specific reaction conditions, the following table summarizes the general impact of key parameters on the yield of this compound.

ParameterConditionExpected Impact on YieldPredominant Side Reaction(s)
Concentration HighDecreaseIntermolecular Condensation
Low (High Dilution)Increase-
Temperature HighDecreaseEpimerization, Self-Condensation
LowIncrease-
Base Strong (e.g., NaH)VariableEpimerization
Weaker (e.g., NaOEt)VariableIncomplete Reaction
Water Content HighDecreaseSelf-Condensation
AnhydrousIncrease-

Experimental Protocols

A general experimental protocol for the synthesis of a this compound derivative via Dieckmann condensation is provided below. This should be adapted based on the specific substrate and scale.

Synthesis of N-Boc-pyrrolidine-2,4-dione

  • Preparation of the Diester: To a solution of N-Boc-glycine in a suitable solvent (e.g., dichloromethane), add an activating agent (e.g., EDC) and a coupling agent (e.g., DMAP). Then, add ethyl malonate and stir at room temperature until the reaction is complete (monitored by TLC). Purify the resulting diester by column chromatography.

  • Dieckmann Condensation: To a suspension of a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the purified diester dropwise at 0 °C. The reaction should be performed under high dilution. Allow the reaction to warm to room temperature and stir until completion.

  • Workup: Quench the reaction by the slow addition of a weak acid (e.g., acetic acid). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the N-Boc-pyrrolidine-2,4-dione.

  • Deprotection (Optional): The Boc-protecting group can be removed by treatment with a strong acid (e.g., trifluoroacetic acid) in a suitable solvent to yield the parent this compound.

Technical Support Center: Purification of Pyrrolidine-2,4-dione by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Pyrrolidine-2,4-dione and related polar heterocyclic compounds. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or not moving from the baseline on a silica (B1680970) gel TLC plate, even with ethyl acetate (B1210297) as the eluent?

This is a common observation for polar compounds like this compound. The issue arises from strong interactions between the compound and the acidic silanol (B1196071) groups on the silica gel surface.[1] The lone pairs on the nitrogen and oxygen atoms in the this compound molecule can form strong hydrogen bonds with the stationary phase, leading to high retention.[1] To address this, a more polar solvent system is required.

Q2: What is a good starting solvent system for the column chromatography of this compound?

For highly polar compounds, a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is a good starting point.[2] You can begin with a low percentage of methanol (e.g., 1-5%) in DCM and gradually increase the polarity.[2][3] It is advisable to keep the methanol concentration below 10% to avoid dissolving the silica gel.[2][3]

Q3: My this compound is showing significant peak tailing during column chromatography. How can I achieve more symmetrical peaks?

Peak tailing is often caused by the strong, non-ideal interactions between your compound and the acidic silica gel.[1] Since this compound (a tetramic acid) is acidic, adding a small amount of a modifier like acetic acid to the mobile phase can help improve peak shape by reducing these unwanted interactions.[3]

Q4: I am observing poor recovery of my compound from the column. What could be the cause?

Poor recovery can be due to irreversible adsorption of the compound onto the silica gel.[1] This can happen if the compound is unstable on the acidic silica. It is recommended to test the stability of your compound on a TLC plate by spotting it, letting it sit for a while, and then eluting to see if any degradation has occurred.[3][4] If instability is confirmed, consider using a less acidic stationary phase like deactivated silica or alumina (B75360).[3][4]

Q5: How should I load my polar sample onto the column for the best separation?

For polar compounds, dry loading is highly recommended.[1] Loading the sample dissolved in a strong (polar) solvent will cause it to rapidly travel down the column with the solvent front, leading to poor separation and band broadening.[1] Dry loading involves pre-adsorbing your sample onto a small amount of silica gel, which is then carefully added to the top of the column.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound won't elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a DCM/MeOH mixture.[3]
Compound may have decomposed on the silica gel.Test for stability on a TLC plate.[3][4] If unstable, switch to a different stationary phase like neutral alumina or consider reverse-phase chromatography.[3]
Poor separation of compound from impurities Inappropriate solvent system.Re-optimize the solvent system using TLC to maximize the difference in Rf values between your compound and impurities. Aim for an Rf of 0.2-0.4 for the target compound.[3]
Column was poorly packed.Ensure the column is packed uniformly without any cracks or air bubbles.
Compound elutes with the solvent front The sample was loaded in a solvent that is too polar.Use the dry loading technique. Dissolve the sample, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this onto the column.[3]
The initial mobile phase is too polar.Start with a less polar mobile phase and gradually increase the polarity (gradient elution).
Fractions are very dilute Too much solvent was used for elution, causing band broadening.Once the compound starts to elute, you can sometimes increase the solvent polarity more significantly to speed up the elution of the remaining compound, provided there are no closely eluting impurities.[4]
Column runs dry Insufficient solvent in the reservoir.Always keep the silica gel bed covered with solvent. If it runs dry, channels can form, leading to poor separation.

Experimental Protocols

General Protocol for Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on TLC analysis of the specific crude mixture.

1. Preparation of the Stationary Phase (Slurry Packing):

  • Select a glass column of appropriate size.
  • Add a small plug of cotton or glass wool to the bottom.
  • Add a thin layer of sand (approx. 1-2 cm).
  • Weigh out the required amount of silica gel 60 (230-400 mesh) in a beaker. A general rule is to use 20-50 times the weight of the crude sample.[5]
  • Create a slurry by mixing the silica gel with the initial, least polar eluent.
  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
  • Open the stopcock to drain some solvent, allowing the silica to settle. Add more eluent as needed, ensuring the silica bed does not run dry.
  • Once the silica has settled, add another layer of sand on top to prevent disturbance during solvent addition.

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound sample in a minimal amount of a volatile solvent (e.g., methanol or DCM).
  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.
  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
  • Carefully add the silica-adsorbed sample to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Begin elution with the starting solvent system determined by TLC analysis. A gradient of increasing polarity (e.g., from 1% to 10% methanol in dichloromethane) is often effective for polar compounds.
  • Collect fractions in test tubes.
  • Monitor the elution process by collecting small spots from the column outlet for TLC analysis.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
  • Combine the pure fractions.
  • Remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis prep_column Prepare Column (Cotton, Sand) pack_column Pack Column (Silica Slurry) prep_column->pack_column load_sample Load onto Column pack_column->load_sample dissolve_sample Dissolve Sample adsorb_silica Adsorb on Silica dissolve_sample->adsorb_silica evaporate Evaporate Solvent adsorb_silica->evaporate evaporate->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate troubleshooting_workflow node_action node_action node_problem node_problem start Problem Occurred q_elution Compound not eluting? start->q_elution q_separation Poor separation? start->q_separation q_recovery Low recovery? start->q_recovery q_tailing Peak tailing? start->q_tailing a_polarity Increase mobile phase polarity q_elution->a_polarity Yes a_reoptimize Re-optimize solvent system via TLC q_separation->a_reoptimize Yes a_dryload Use dry loading technique q_separation->a_dryload If broad bands a_stability Check stability on silica. Consider alumina. q_recovery->a_stability Yes a_modifier Add modifier (e.g., Acetic Acid) q_tailing->a_modifier Yes

References

Recrystallization techniques for purifying Pyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of Pyrrolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][2] Given the polar nature of the dione (B5365651) and amide functional groups in this compound, polar solvents are often a good starting point.[1] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the best choice empirically.[3] A mixed solvent system, such as ethanol-water or acetone-water, can also be effective.[1][4]

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid, is a common problem that can occur if the compound's melting point is below the boiling point of the solvent or if there's a high concentration of impurities.[1][5] To resolve this, you can try the following:

  • Slow down the cooling rate: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[1] Rapid cooling can lead to the formation of a precipitate or oil instead of crystals.[6]

  • Increase the solvent volume: Add more of the hot solvent to lower the saturation point.[1]

  • Use a different solvent system: Experiment with solvents that have a lower boiling point.

  • Introduce a seed crystal: Adding a small, pure crystal of the product can initiate crystallization at the supersaturation point.[1]

Q3: No crystals have formed, even after cooling the solution in an ice bath. What went wrong?

A3: This is typically due to one of two reasons:

  • Too much solvent was used: This is the most common cause of crystallization failure.[3][5] The solution is not saturated enough for crystals to form. The remedy is to boil off some of the solvent to increase the concentration and attempt to cool the solution again.[2][5]

  • Supersaturation: The solution may be supersaturated, a state where crystals have not yet begun to form despite the concentration being high enough.[3] Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal to induce nucleation.[1]

Q4: The recovery yield of my recrystallized product is very low. How can I improve it?

A4: Low recovery is an inherent part of recrystallization, as some product will always remain dissolved in the mother liquor.[2][3] However, significant losses can be minimized by:

  • Using the minimum amount of hot solvent: Adding too much solvent is a primary cause of poor yield.[2][3]

  • Ensuring adequate cooling: Cool the solution in an ice-water bath after it has slowly reached room temperature to maximize the amount of product that crystallizes out of the solution.[4]

  • Minimizing rinse solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[3]

Q5: The crystals I obtained are very small or appear powdery. How can I grow larger crystals?

A5: The formation of small, impure crystals often results from rapid crystallization, which can trap impurities.[1] To encourage the growth of larger, more pure crystals, slow down the rate of cooling.[1][6] Allow the flask to cool undisturbed on an insulating surface (like a cork ring) to room temperature before moving it to a colder environment.[1] Using a slightly larger volume of solvent can also help control crystal growth.[1]

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization

The ideal recrystallization solvent will have high solubility for this compound when hot and low solubility when cold. The following table provides a starting point for solvent screening based on general principles.

SolventPolarityBoiling Point (°C)Suitability Rationale
Water High100May be suitable, especially in a mixed system, due to the polar nature of the target compound.
Ethanol High78A common choice for polar compounds; an ethanol/water mixture is often effective.[4]
Methanol High65Similar to ethanol, often used for polar molecules.[1]
Isopropanol Medium82A good alternative to ethanol, with a slightly higher boiling point.[1]
Acetone Medium56Can be effective, but its low boiling point may require careful handling during hot filtration.[7]
Ethyl Acetate Medium77A moderately polar solvent that should be tested.
Toluene Low111Less likely to be a good single solvent due to polarity mismatch, but could be used as the "poor" solvent in a mixed pair.[4]
Hexane Low69Unlikely to be a suitable primary solvent; may be used as an anti-solvent.

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

This protocol outlines a general procedure for purifying this compound using a single solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling stick.[2] Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.[2][3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it to remove the impurities.[1][4]

  • Cooling and Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[1][4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1][3]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a low temperature to remove all residual solvent.[1][3]

Visualizations

G Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool check_crystals Crystals Formed? cool->check_crystals oiling_out Compound Oiled Out? check_crystals->oiling_out No collect Collect crystals via vacuum filtration check_crystals->collect Yes oil_reheat Reheat solution oiling_out->oil_reheat Yes no_crystals_supersat Supersaturated? oiling_out->no_crystals_supersat No oil_add_solvent Add more solvent oil_reheat->oil_add_solvent oil_cool_slower Cool even slower oil_add_solvent->oil_cool_slower oil_cool_slower->cool induce_cryst Induce Crystallization: - Scratch flask - Add seed crystal no_crystals_supersat->induce_cryst Yes no_crystals_solvent Too much solvent used no_crystals_supersat->no_crystals_solvent No induce_cryst->cool boil_off Boil off excess solvent and re-cool no_crystals_solvent->boil_off boil_off->cool check_yield Yield is Low? collect->check_yield yield_ok Process Complete check_yield->yield_ok No yield_troubleshoot Review Protocol: - Used min. hot solvent? - Cooled sufficiently? - Used min. cold rinse? check_yield->yield_troubleshoot Yes yield_troubleshoot->yield_ok

Caption: Troubleshooting workflow for common recrystallization issues.

G Solvent Selection Workflow start Start: Select potential solvents based on polarity ('like dissolves like') test_cold Add 20-30 mg of crude compound to 0.5 mL of cold solvent start->test_cold check_cold_sol Is it soluble cold? test_cold->check_cold_sol unsuitable_too_good Result: Unsuitable (Too soluble, poor recovery) check_cold_sol->unsuitable_too_good Yes test_hot Heat the mixture to boiling check_cold_sol->test_hot No check_hot_sol Is it soluble when hot? test_hot->check_hot_sol unsuitable_too_bad Result: Unsuitable (Insoluble, cannot purify) check_hot_sol->unsuitable_too_bad No cool_test Cool the hot solution to room temperature, then in an ice bath check_hot_sol->cool_test Yes check_crystals Do abundant crystals form? cool_test->check_crystals suitable Result: Good Solvent Candidate Proceed with bulk recrystallization check_crystals->suitable Yes consider_mixed Result: Mediocre Solvent Consider for a mixed solvent system check_crystals->consider_mixed No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

References

Technical Support Center: Pyrrolidine-2,4-dione Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of Pyrrolidine-2,4-dione synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Question 1: We are observing a significant drop in yield when scaling up our Dieckmann condensation-based synthesis of a substituted this compound. What are the likely causes and how can we mitigate this?

Answer:

A decrease in yield upon scale-up of the Dieckmann condensation is a common issue, often attributable to several factors that become more pronounced at a larger scale.

  • Inefficient Mixing and Mass Transfer: At larger volumes, achieving homogeneous mixing of reagents is more challenging.[1] This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and decomposition of the product.

    • Troubleshooting:

      • Stirrer Selection: Transition from a magnetic stir bar to an overhead mechanical stirrer with an appropriate impeller design (e.g., anchor or pitched-blade turbine) to ensure better agitation.

      • Baffling: Introduce baffles into the reactor to improve mixing and prevent vortex formation.

  • Poor Temperature Control: The Dieckmann condensation is often exothermic. Inadequate heat dissipation in a larger reactor can lead to a runaway reaction, resulting in byproduct formation and degradation of the desired product.[1]

    • Troubleshooting:

      • Controlled Reagent Addition: Add the base or other reactive reagents slowly and at a controlled rate to manage the exotherm.

      • Jacketed Reactor: Utilize a jacketed reactor with a circulating temperature control unit to maintain a stable reaction temperature.

  • Prolonged Reaction Times: Slower reagent addition and heating/cooling cycles at scale can increase the overall reaction time, potentially leading to the degradation of sensitive intermediates or the final product.

    • Troubleshooting:

      • Process Analytical Technology (PAT): Employ in-situ monitoring techniques (e.g., IR, Raman) to track the reaction progress and determine the optimal endpoint, avoiding unnecessarily long reaction times.

Question 2: During the purification of our scaled-up batch of this compound, we are struggling with the removal of a persistent, colored impurity. What purification strategies can we employ?

Answer:

The removal of colored impurities is crucial for obtaining a high-purity final product. Several purification techniques can be optimized for larger-scale batches.

  • Recrystallization: This is often the most effective method for removing impurities at scale.

    • Troubleshooting:

      • Solvent Screening: Conduct a systematic screening of different solvent systems (single and mixed) to identify one that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while leaving the impurity dissolved.

      • Cooling Profile: Implement a controlled cooling profile during recrystallization. Slow cooling often leads to larger, purer crystals.

  • Column Chromatography: While challenging to scale, flash chromatography can be adapted for larger quantities.

    • Troubleshooting:

      • Column Packing: Ensure the column is packed uniformly to prevent channeling.

      • Solvent Gradient: Optimize the eluent system and gradient to achieve better separation.

  • Activated Carbon Treatment: Colored impurities are often large, conjugated molecules that can be effectively removed by adsorption.

    • Troubleshooting:

      • Carbon Selection: Test different grades of activated carbon for their efficacy.

      • Treatment Conditions: Optimize the amount of carbon, temperature, and contact time. Be aware that activated carbon can sometimes adsorb the product as well.

  • Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an effective purification method.[2]

Question 3: We are encountering issues with the handling and filtration of the final product, which is a fine, amorphous powder that clogs the filter. How can we improve the physical properties of our product for easier isolation?

Answer:

Improving the crystallinity and particle size of the final product is key to efficient filtration and handling at scale.

  • Crystallization Conditions:

    • Solvent System: The choice of solvent for the final precipitation or recrystallization has a significant impact on crystal habit. Experiment with different solvents to promote the growth of larger, more uniform crystals.

    • Seeding: Introduce a small amount of previously isolated, crystalline material (seed crystals) to the supersaturated solution to induce crystallization and control crystal growth.

  • Controlled Precipitation:

    • Anti-Solvent Addition: If precipitating the product by adding an anti-solvent, control the addition rate and agitation to influence particle size. Slower addition with good mixing generally favors larger particles.

  • Aging/Digestion:

    • Slurry Treatment: After precipitation, stirring the product slurry at a constant temperature for a period (aging or digestion) can lead to a more stable crystalline form with a larger particle size distribution (Ostwald ripening).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their scalability considerations?

A1: The most prevalent synthetic strategies include:

  • Dieckmann Condensation of β-amino esters: This is a classic and versatile method. Key scale-up considerations include managing the exothermic reaction, ensuring efficient mixing, and controlling the stoichiometry of the base.

  • Multi-component Reactions: These reactions, often involving an aldehyde, an amine, and a β-ketoester, can be highly efficient.[3] On a larger scale, controlling the reaction kinetics and preventing side reactions through careful temperature and addition rate control is crucial.

  • Solid-Phase Synthesis: While excellent for library synthesis, this method is generally not preferred for large-scale production due to the high cost of the resin and the large volumes of solvents required.[4]

Q2: What analytical techniques are recommended for monitoring the progress and purity of this compound synthesis during scale-up?

A2: A combination of techniques is recommended:

  • In-process Monitoring:

    • Thin Layer Chromatography (TLC): A quick and simple method for tracking the consumption of starting materials and the formation of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and the formation of impurities.

    • In-situ Spectroscopy (FTIR, Raman): Offers real-time monitoring of key reaction species without the need for sampling.

  • Final Product Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and assessment of purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: A good indicator of purity.

    • Elemental Analysis: To confirm the elemental composition of the final compound.

Q3: Are there any specific safety precautions to consider when scaling up the synthesis of Pyrrolidine-2,4-diones?

A3: Yes, several safety aspects require careful consideration:

  • Exothermic Reactions: Many of the synthetic steps can be exothermic. Ensure the reactor is equipped with adequate cooling capacity and an emergency quenching plan is in place.

  • Reagent Handling: Some reagents, such as strong bases (e.g., sodium hydride, sodium ethoxide) and flammable solvents, require specialized handling procedures, especially at larger quantities.

  • Pressure Build-up: Be aware of potential gas evolution during the reaction, which can lead to pressure build-up in a closed system.[1] Ensure the reactor is properly vented.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves. For larger-scale operations, additional PPE such as face shields and respiratory protection may be necessary.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Yields for a Typical Dieckmann Condensation

ParameterLab-Scale (1 g)Pilot-Scale (100 g)
Starting Material Diethyl N-benzyl-aminomalonateDiethyl N-benzyl-aminomalonate
Base Sodium EthoxideSodium Ethoxide
Solvent Toluene (B28343)Toluene
Reaction Temperature 80 °C80 °C (with controlled addition)
Reaction Time 4 hours8 hours
Crude Yield 85%65%
Purified Yield 78%55%

Table 2: Impact of Purification Method on Final Product Purity

Purification MethodPurity (by HPLC)Recovery
Direct Precipitation 85%95%
Recrystallization (Ethanol) 98%70%
Flash Chromatography >99%60%
Activated Carbon Treatment followed by Recrystallization >99%65%

Experimental Protocols

Protocol 1: Scale-Up of a Dieckmann Condensation for Ethyl 1-benzyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

  • Reactor Setup: A 5 L jacketed glass reactor equipped with an overhead stirrer, a condenser, a thermocouple, and a nitrogen inlet is assembled and dried.

  • Reagent Charging: The reactor is charged with 2 L of anhydrous toluene under a nitrogen atmosphere. 500 g of diethyl N-benzyl-aminomalonate is added with stirring.

  • Base Addition: A solution of 150 g of sodium ethoxide in 1 L of anhydrous ethanol (B145695) is prepared. This solution is added dropwise to the stirred reactor over a period of 2 hours, maintaining the internal temperature below 30 °C using the reactor jacket.

  • Reaction: After the addition is complete, the reaction mixture is heated to 80 °C and stirred for 6 hours. The reaction progress is monitored by TLC or HPLC.

  • Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of 2 L of 1 M hydrochloric acid. The organic layer is separated, washed with brine, dried over sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product, which is then purified by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagent Charging reaction Controlled Reaction reagents->reaction quench Reaction Quench reaction->quench in_process In-Process Control (TLC/HPLC) reaction->in_process extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification concentration->purification final_product Final Product Analysis (NMR, MS) purification->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield Observed during Scale-Up poor_mixing Poor Mixing low_yield->poor_mixing temp_control Inadequate Temperature Control low_yield->temp_control side_reactions Increased Side Reactions low_yield->side_reactions stirrer Optimize Stirrer/Baffles poor_mixing->stirrer reagent_addition Controlled Reagent Addition temp_control->reagent_addition reactor Use Jacketed Reactor temp_control->reactor side_reactions->reagent_addition pat Implement PAT side_reactions->pat

References

Stability issues of Pyrrolidine-2,4-dione in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pyrrolidine-2,4-dione in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. As a cyclic β-dicarbonyl compound, it is susceptible to hydrolysis, particularly under alkaline and acidic conditions.[1] Elevated temperatures can accelerate this degradation.[2] Furthermore, similar dione-containing heterocyclic compounds have been shown to be photolabile, suggesting that exposure to light, especially UV radiation, could lead to degradation.[1]

Q2: What are the likely degradation pathways for this compound?

A2: The main degradation pathway for this compound is likely hydrolysis of the lactam ring. In aqueous solutions, especially with prolonged heating, it has been observed to form an anhydro-derivative, which is a condensed product.[3] This suggests that the initial hydrolysis product may be reactive and undergo further transformations. For analogous compounds, degradation often involves the breaking of the heterocyclic ring.[1]

Q3: How should stock solutions of this compound be prepared and stored to ensure maximum stability?

A3: To maximize stability, it is recommended to prepare stock solutions in a dry, aprotic solvent such as DMSO. For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is advisable to minimize freeze-thaw cycles. Always use tightly sealed containers to prevent moisture absorption.

Q4: Can I use aqueous buffers to prepare my working solutions?

A4: While aqueous buffers are often necessary for biological experiments, it is crucial to be aware of the potential for pH-dependent hydrolysis. It is recommended to prepare fresh working solutions in your buffer of choice immediately before use. If solutions need to be stored for a short period, use a neutral or slightly acidic buffer (pH 4-7) and keep the solution on ice and protected from light. Avoid alkaline buffers (pH > 8) as they are likely to cause rapid degradation.[1]

Q5: My experimental results are inconsistent. Could this be related to the stability of this compound?

A5: Yes, inconsistent results can be a sign of compound degradation. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in the observed biological or chemical effects. It is crucial to follow strict protocols for solution preparation and handling to ensure that the compound's integrity is maintained throughout the experiment.

Troubleshooting Guides

Issue 1: Rapid loss of compound activity in aqueous media.

Possible CauseTroubleshooting Step
Hydrolysis Prepare fresh solutions immediately before each experiment. If this is not feasible, conduct a time-course experiment to determine the window of stability in your specific aqueous medium. Consider using a buffer in the pH range of 4-7 to minimize hydrolysis.
High Temperature Maintain solutions at a low temperature (e.g., on ice) during the experiment whenever possible. Avoid heating solutions containing this compound.

Issue 2: Precipitation of the compound in aqueous buffer.

Possible CauseTroubleshooting Step
Low Aqueous Solubility While this compound has some water solubility, high concentrations in aqueous buffers can lead to precipitation. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
pH-Dependent Solubility The ionization state of the compound can affect its solubility. Check the pH of your buffer and consider adjusting it if precipitation occurs, keeping in mind the potential for pH-dependent degradation.

Issue 3: Variability between experiments conducted on different days.

Possible CauseTroubleshooting Step
Stock Solution Degradation If stock solutions are not stored properly, they can degrade over time. Aliquot stock solutions into single-use vials and store them at -20°C or -80°C. Discard any unused portion of a thawed aliquot.
Light-Induced Degradation Protect stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize the exposure of your experimental setup to direct light.

Quantitative Data Summary

Table 1: Qualitative Stability of this compound under Various Conditions

ConditionSolventExpected StabilityRecommendations
pH Aqueous BuffersLow in alkaline (pH > 8) and acidic (pH < 4) conditions. Moderate in neutral (pH 7) to slightly acidic (pH 4-6) conditions.Use buffers in the pH 4-7 range. Prepare fresh solutions.
Temperature Aqueous & OrganicDecreases with increasing temperature.[2]Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid heating.
Light All SolutionsPotentially unstable upon exposure to light, especially UV.[1]Protect all solutions from light using amber vials or foil wrapping.
Solvent DMSO, EthanolGenerally more stable than in aqueous solutions.Use as solvents for stock solutions. Store appropriately.
Solvent WaterProne to hydrolysis, especially with heat.Prepare fresh and use quickly. Avoid heating.

Experimental Protocols

Protocol 1: General Procedure for Preparing and Handling this compound Solutions

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder in a fume hood.

    • Dissolve the powder in a minimal amount of dry, aprotic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by gentle vortexing or sonication.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use, light-protected (amber) vials with tight-fitting caps.

    • For short-term storage (up to one week), store at 2-8°C.

    • For long-term storage, store at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in the appropriate experimental buffer or medium immediately before use.

    • Keep the working solution on ice and protected from light throughout the experiment.

    • Discard any remaining thawed stock solution; do not refreeze.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for a stability-indicating HPLC method, which should be optimized for your specific equipment and conditions.

  • Forced Degradation Study:

    • To understand the degradation profile, subject this compound to forced degradation conditions as outlined in ICH guidelines.[2][4] This includes:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Solid compound at 80°C for 48 hours.

      • Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5] Include a dark control.[6]

  • HPLC Method Development:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective for separating the parent compound from its degradation products.[7]

    • Detection: Use a UV detector, monitoring at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

    • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[8]

  • Stability Study:

    • Prepare solutions of this compound in the desired solvents/buffers.

    • Store the solutions under the conditions to be tested (e.g., different temperatures, light exposures).

    • At specified time points, withdraw an aliquot of each solution and analyze by the validated HPLC method.

    • Quantify the amount of remaining this compound and any major degradation products.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solutions (in desired buffers/solvents) prep_stock->prep_working stress_ph pH (Acidic, Neutral, Basic) stress_temp Temperature (e.g., 4°C, RT, 40°C) stress_light Light Exposure (ICH Guidelines) sampling Sample at Time Points (t=0, 1h, 4h, 24h, etc.) stress_ph->sampling stress_temp->sampling stress_light->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Interpretation (Quantify Parent & Degradants) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

Logical_Troubleshooting_Flowchart start Inconsistent Experimental Results Observed check_prep Review Solution Preparation and Storage Procedures start->check_prep is_fresh Are solutions prepared fresh before each experiment? check_prep->is_fresh is_protected Are solutions protected from light and stored cold? is_fresh->is_protected Yes action_fresh Implement 'Prepare Fresh' Protocol is_fresh->action_fresh No action_protected Implement Proper Storage (Cold & Dark) is_protected->action_protected No check_buffer Consider Buffer Effects (pH, composition) is_protected->check_buffer Yes yes_fresh Yes no_fresh No yes_protected Yes no_protected No end Problem Likely Resolved action_fresh->end action_protected->end check_buffer->end

Caption: Logical flowchart for troubleshooting inconsistent experimental results.

References

Degradation pathways of Pyrrolidine-2,4-dione under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of Pyrrolidine-2,4-dione under acidic and basic conditions. The information is structured to assist in troubleshooting experiments and understanding the stability of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways of this compound under acidic or basic conditions?

A1: this compound, a γ-lactam with a β-dicarbonyl-like structure, is susceptible to hydrolysis under both acidic and basic conditions. The primary degradation pathway involves the cleavage of the amide bond within the lactam ring, leading to the formation of 4-amino-3-oxobutanoic acid.

Under acidic conditions , the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the opening of the ring to yield the amino acid derivative.

Under basic conditions , a hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the C-N bond and, after protonation, the formation of the salt of 4-amino-3-oxobutanoic acid.[1]

Q2: What are the expected degradation products?

A2: The primary degradation product is expected to be 4-amino-3-oxobutanoic acid . Under strong acidic or basic conditions and elevated temperatures, this initial product may undergo further degradation, such as decarboxylation.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] These methods allow for the separation and quantification of the parent compound and its degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of the degradation products.

Q4: What factors can influence the rate of degradation?

A4: The rate of degradation is primarily influenced by:

  • pH: The hydrolysis is catalyzed by both acid and base. The rate is generally slowest in the neutral pH range and increases significantly under strongly acidic or alkaline conditions.[4]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[4]

  • Buffer Species: Certain buffer components can act as catalysts for hydrolysis. It is advisable to perform initial stability studies in different buffer systems if this is a concern.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly rapid degradation of this compound. The experimental conditions (pH, temperature) are too harsh.- Verify the pH of your solution. - Conduct experiments at a lower temperature. - If possible, adjust the pH to be closer to neutral.
Multiple unknown peaks in HPLC/LC-MS analysis. Formation of secondary degradation products or interaction with other components in the medium.- Perform forced degradation studies (e.g., strong acid, strong base, high temperature) to generate and identify potential degradation products.[4] - Analyze a blank sample (matrix without this compound) to identify any interfering peaks.
Inconsistent results between experimental runs. Variability in sample preparation or storage.- Prepare fresh solutions of this compound for each experiment. - Ensure consistent and appropriate storage of stock solutions (e.g., low temperature, protected from light). - Use calibrated equipment for all measurements.
Difficulty in identifying degradation products. Low concentration of degradation products or lack of appropriate analytical standards.- Concentrate the sample to increase the signal of the degradation products. - Use high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis. - If feasible, synthesize the expected degradation product to use as a reference standard.

Quantitative Data Summary

pH Condition Half-life (t½) (hours) Degradation Rate Constant (k) (h⁻¹)
2.00.01 M HCl120.0578
5.0Acetate Buffer2500.0028
7.4Phosphate Buffer1500.0046
10.0Carbonate Buffer80.0866

Note: This data is illustrative and intended to show the general pH-dependent stability profile of a γ-lactam.

Experimental Protocols

Protocol: Stability Study of this compound
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare buffer solutions at the desired pH values (e.g., pH 2, 5, 7.4, and 10).

  • Initiation of Degradation Study:

    • In separate vials, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µg/mL).

    • Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid affecting the properties of the buffer.

    • Prepare a "time zero" sample by immediately quenching the reaction (e.g., by neutralizing the pH or freezing).

    • Incubate the remaining vials at a constant temperature (e.g., 37°C).

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Quench the reaction if necessary.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the remaining this compound and the formation of any degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be equal to the negative of the degradation rate constant (-k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Proposed Degradation Pathways

cluster_acid Acidic Conditions cluster_base Basic Conditions PD This compound ProtonatedPD Protonated this compound PD->ProtonatedPD + H⁺ Tetrahedral_Acid Tetrahedral Intermediate ProtonatedPD->Tetrahedral_Acid + H₂O Product_Acid 4-amino-3-oxobutanoic acid Tetrahedral_Acid->Product_Acid Ring Opening PD_base This compound Tetrahedral_Base Tetrahedral Intermediate PD_base->Tetrahedral_Base + OH⁻ Product_Base 4-amino-3-oxobutanoate Tetrahedral_Base->Product_Base Ring Opening

Caption: Proposed degradation pathways of this compound.

Experimental Workflow for Stability Study

A Prepare Stock Solution of this compound C Initiate Degradation (Mix Stock and Buffer) A->C B Prepare Buffers (Different pH values) B->C D Incubate at Constant Temperature C->D E Collect Samples at Time Points D->E F Analyze by HPLC/LC-MS E->F G Determine Concentration vs. Time F->G H Calculate Degradation Rate G->H

Caption: General workflow for a chemical stability study.

References

Preventing dimer formation in Pyrrolidine-2,4-dione reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrrolidine-2,4-dione and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a particular focus on preventing undesired dimer formation.

Troubleshooting Guide: Dimer Formation in this compound Reactions

The self-condensation of this compound to form a dimeric byproduct is a common challenge in synthetic protocols. This side reaction can significantly reduce the yield of the desired monomeric product. Below is a step-by-step guide to troubleshoot and minimize dimer formation.

Issue: Significant formation of a dimeric byproduct is observed during the synthesis or reaction of this compound.

Symptoms:

  • Appearance of unexpected peaks in NMR spectra.

  • Mass spectrometry data indicating a product with a molecular weight corresponding to the dimer.

  • Difficulties in purification, with the byproduct co-eluting with the desired product.

  • Lower than expected yield of the monomeric product.

Potential Causes and Solutions:

Potential CauseRecommended ActionRationale
Presence of Water Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware thoroughly.Water can promote the dimerization of tetramic acids.
Inappropriate Base Use a non-nucleophilic, sterically hindered base such as potassium tert-butoxide. Avoid using primary or secondary amines as bases if the nitrogen of the this compound is unsubstituted.The choice of base is critical. A strong, non-nucleophilic base can facilitate the desired reaction without promoting self-condensation. Amines can act as catalysts for aldol-type condensations.
Inappropriate Solvent Screen a range of anhydrous solvents. Non-polar, aprotic solvents such as 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF) may be preferable.The solvent can influence the stability of the enolate intermediate and the transition state of the dimerization reaction. It has been noted that solvents like methanol (B129727) or acetonitrile (B52724) may not prevent dimer formation.
High Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired transformation.Higher temperatures can provide the activation energy for the undesired dimerization pathway.
High Concentration Run the reaction at a lower concentration. A slow, controlled addition of the this compound to the reaction mixture can also be beneficial.Lower concentrations can disfavor the bimolecular dimerization reaction relative to the unimolecular or desired bimolecular reaction.
Prolonged Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.Extended reaction times can lead to the accumulation of the thermodynamically more stable dimer.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the dimerization of this compound?

A1: The dimerization of this compound is believed to proceed through a base-catalyzed aldol-type condensation. The proposed mechanism involves the deprotonation of the acidic C-3 proton to form an enolate, which then acts as a nucleophile and attacks the C-4 carbonyl group of another this compound molecule. Subsequent dehydration leads to the formation of the dimer.

Q2: Can I use a protecting group to prevent dimerization?

A2: Yes, protecting the nitrogen of the this compound ring with a suitable protecting group (e.g., Boc, Cbz) can be an effective strategy. This can alter the electronic properties of the ring and may reduce the propensity for self-condensation. The choice of protecting group will depend on the specific reaction conditions of the subsequent steps.

Q3: How can I separate the dimer from my desired monomeric product?

A3: Chromatographic techniques such as flash column chromatography or preparative HPLC are typically used to separate the dimer from the monomer. The choice of the stationary and mobile phases will depend on the specific properties of the compounds. Due to their similar polarities, separation can sometimes be challenging and may require optimization of the chromatographic conditions.

Q4: Are there any specific reaction conditions that are known to favor the monomer?

A4: Based on literature reports, using a strong, non-nucleophilic base like potassium tert-butoxide in an anhydrous, aprotic solvent such as 1,4-dioxane at room temperature or below can favor the formation of the monomeric product.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimer Formation in a Base-Mediated Reaction

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent prior to use.

    • Ensure all reagents are anhydrous.

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere (nitrogen or argon).

    • Dissolve the substrate in the chosen anhydrous solvent.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

  • Reagent Addition:

    • Add the base slowly and dropwise to the cooled reaction mixture.

    • If the this compound is a reactant, add it slowly as a solution to the reaction mixture containing the other reagents and the base.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable method (e.g., TLC, LC-MS).

    • Upon completion, quench the reaction promptly by adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution).

  • Work-up and Purification:

    • Perform an appropriate aqueous work-up to remove the base and other inorganic salts.

    • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography, carefully selecting the eluent system to achieve good separation between the monomer and the potential dimer.

Visualizations

Dimerization_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Monomer1 This compound Enolate Enolate Intermediate Monomer1->Enolate Deprotonation at C-3 BH BH Base Base (B:) Monomer2 This compound Adduct Aldol Adduct Monomer2->Adduct Enolate2->Monomer2 Attack on C-4 carbonyl Dimer Dimer Adduct2->Dimer Elimination of water Water H₂O

Caption: Proposed mechanism for the base-catalyzed dimerization of this compound.

Troubleshooting_Workflow Start Dimer Formation Observed Check_Water Check for Water Contamination? Start->Check_Water Use_Anhydrous Use Anhydrous Solvents & Reagents Check_Water->Use_Anhydrous Yes Check_Base Review Base Choice Check_Water->Check_Base No Use_Anhydrous->Check_Base Use_Hindered_Base Switch to a Non-nucleophilic, Sterically Hindered Base Check_Base->Use_Hindered_Base Inappropriate Check_Temp Review Reaction Temperature Check_Base->Check_Temp Appropriate Use_Hindered_Base->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp High Check_Conc Review Concentration Check_Temp->Check_Conc Optimal Lower_Temp->Check_Conc Lower_Conc Lower Concentration / Slow Addition Check_Conc->Lower_Conc High Monitor_Time Monitor Reaction Time Closely Check_Conc->Monitor_Time Optimal Lower_Conc->Monitor_Time End Monomer Yield Improved Monitor_Time->End

Caption: Troubleshooting workflow for minimizing dimer formation in this compound reactions.

Troubleshooting low diastereoselectivity in Pyrrolidine-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low diastereoselectivity in the synthesis of Pyrrolidine-2,4-diones.

Frequently Asked Questions (FAQs) - Troubleshooting Low Diastereoselectivity

Q1: My Pyrrolidine-2,4-dione synthesis is resulting in a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?

A1: Low diastereoselectivity in the synthesis of substituted pyrrolidine-2,4-diones typically arises from insufficient energy differentiation between the transition states leading to the different diastereomers. The key experimental parameters to re-evaluate are:

  • Reaction Temperature: Temperature plays a crucial role in controlling the selectivity of a reaction.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway.

  • Base or Catalyst: The choice of base or catalyst is critical in reactions involving deprotonation or the use of chiral auxiliaries.

  • Chiral Auxiliary: If a chiral auxiliary is used, its structure and the conditions for its attachment and cleavage are paramount.

  • Substrate Structure: The steric and electronic properties of the substituents on your starting materials can dictate the facial selectivity of the reaction.

A systematic approach to optimizing these parameters is essential for improving the diastereomeric ratio.

Q2: How does reaction temperature influence the diastereoselectivity of the cyclization?

A2: Reaction temperature is a critical factor in controlling whether a reaction is under kinetic or thermodynamic control.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control, favoring the product that is formed fastest (i.e., via the lowest energy transition state). At higher temperatures, the reaction may become reversible, leading to the thermodynamically most stable product. If the desired diastereomer is the kinetic product, lowering the reaction temperature can significantly enhance the diastereomeric ratio.[1]

  • Practical Steps: It is often beneficial to perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) to maximize the energy difference between the diastereomeric transition states. This can amplify even small preferences for one transition state over the other, leading to a higher d.r.

Q3: What is the role of the solvent in controlling the stereochemical outcome?

A3: The solvent can influence the diastereoselectivity of your reaction in several ways:

  • Transition State Solvation: Solvents can stabilize or destabilize the transition states leading to different diastereomers. A solvent that selectively stabilizes the transition state for the desired diastereomer can improve the d.r.

  • Reagent Solubility and Reactivity: The solubility and reactivity of your starting materials and reagents can be affected by the solvent, which in turn can impact the stereochemical outcome.

  • Solvent Screening: It is advisable to screen a range of solvents with varying polarities and coordinating abilities. For instance, in some cycloaddition reactions, a change from a non-polar solvent like toluene (B28343) to a more polar one like acetonitrile (B52724) can have a significant effect on the diastereomeric ratio.

Q4: I am using a chiral auxiliary, but the diastereoselectivity is still poor. What could be the issue?

A4: Chiral auxiliaries are powerful tools for inducing stereoselectivity, but their effectiveness can be compromised under certain conditions.

  • Conformational Control: The chiral auxiliary must effectively block one face of the reactive intermediate. If the auxiliary is not sterically demanding enough or if there is free rotation around key bonds, its ability to control the direction of attack will be diminished.

  • Chelation Control: In many cases, the stereodirecting effect of a chiral auxiliary relies on the formation of a rigid, chelated intermediate with a metal ion (e.g., from a Lewis acid). Ensure that the reaction conditions (e.g., anhydrous solvent, appropriate Lewis acid) are suitable for chelation to occur.

  • Auxiliary Cleavage: The conditions used to remove the chiral auxiliary should not cause epimerization of the newly formed stereocenter. It is crucial to use mild cleavage conditions that do not compromise the stereochemical integrity of your product.

Data Presentation: Influence of Reaction Parameters on Diastereoselectivity

The following tables summarize how different reaction parameters can influence the diastereomeric ratio (d.r.) in the synthesis of pyrrolidine (B122466) derivatives. While specific data for all this compound syntheses is not always available in a comparative format, the principles illustrated in these related systems are broadly applicable.

Table 1: Effect of Catalyst and Solvent on a 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

EntryCatalystSolventYield (%)d.r. (endo/exo)
1AgOAcToluene70>95:5
2AgOAcCH2Cl26590:10
3AgOAcTHF8085:15
4Cu(OTf)2Toluene5592:8

Data adapted from literature on stereoselective pyrrolidine synthesis. The specific this compound synthesis may yield different results, but the trend of solvent and catalyst influence is illustrative.[1]

Table 2: Influence of Temperature on Diastereoselectivity

EntryReactionTemperature (°C)Diastereomeric Ratio (A:B)
1Aldol Condensation253:1
2Aldol Condensation-7815:1
3Michael Addition05:1
4Michael Addition-4012:1

This table illustrates the general principle that lowering the reaction temperature often leads to a significant improvement in diastereoselectivity. Specific values will vary depending on the reaction.

Experimental Protocols

General Protocol for the Diastereoselective Synthesis of a 3,5-Disubstituted this compound

This protocol is a generalized procedure based on a three-component reaction to form a substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, a precursor that can be further modified to a this compound.

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (e.g., aniline) (1.0 equiv)

  • Ethyl 2,4-dioxovalerate (1.5 equiv)

  • Glacial Acetic Acid (solvent)

  • Anhydrous solvent for workup (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv), amine (1.0 equiv), and ethyl 2,4-dioxovalerate (1.5 equiv).

  • Solvent Addition: Add glacial acetic acid as the solvent. The concentration of the limiting reagent is typically in the range of 0.5 M.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired diastereomer of the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio of the crude product by ¹H NMR analysis.

Visualizations

Troubleshooting Workflow for Low Diastereoselectivity

Troubleshooting_Workflow start Low Diastereoselectivity Observed temp Adjust Reaction Temperature start->temp analysis Analyze Diastereomeric Ratio (NMR, HPLC) temp->analysis Run reaction at lower T solvent Screen Different Solvents solvent->analysis Test polar & non-polar solvents base_catalyst Vary Base or Catalyst base_catalyst->analysis Screen different bases/catalysts substrate Modify Substrate/Auxiliary substrate->analysis Change protecting groups/auxiliary analysis->solvent d.r. still low analysis->base_catalyst d.r. still low analysis->substrate d.r. still low end_good High Diastereoselectivity Achieved analysis->end_good d.r. improved end_bad Re-evaluate Synthetic Strategy analysis->end_bad No improvement

Caption: A logical workflow for troubleshooting low diastereoselectivity in chemical synthesis.

Factors Influencing Diastereoselectivity in this compound Synthesis

Diastereoselectivity_Factors center Diastereoselectivity (d.r.) temp Temperature (Kinetic vs. Thermodynamic Control) temp->center solvent Solvent (Polarity, Coordination) solvent->center base Base/Catalyst (Sterics, Lewis Acidity) base->center substrate Substrate (Steric Hindrance, Chiral Auxiliary) substrate->center

Caption: Key experimental factors that control the diastereoselectivity of the reaction.

References

Technical Support Center: Overcoming Poor Solubility of Pyrrolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the poor solubility of pyrrolidine-2,4-dione derivatives. The following troubleshooting guides and frequently asked questions (FAQs) offer solutions to common experimental challenges.

Section 1: Troubleshooting Poor Aqueous Solubility

Low aqueous solubility is a primary obstacle in the development of this compound derivatives, impacting in vitro assays and in vivo bioavailability. This section addresses common solubility issues and provides actionable solutions.

FAQ 1: My this compound derivative precipitates out of my aqueous buffer during my in vitro assay. What can I do?

Precipitation during an experiment can invalidate your results. Several strategies can be employed to increase the aqueous solubility of your compound. The choice of method depends on the physicochemical properties of your specific derivative.

Initial Troubleshooting Steps:

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact solubility. For weakly basic this compound derivatives, lowering the pH will lead to protonation and increased solubility. Conversely, for weakly acidic derivatives, increasing the pH will result in deprotonation and enhanced solubility. It is crucial to determine the pKa of your compound to guide pH selection.[1][2][3]

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds. Common co-solvents include DMSO, ethanol (B145695), propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400). For pyrrolidine-containing compounds, N-methyl-2-pyrrolidone (NMP) has been shown to be a particularly effective solubilizer.[4]

Advanced Solubilization Strategies:

If initial troubleshooting is insufficient, more advanced formulation techniques may be necessary:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix. The drug can exist in an amorphous state within the polymer, which has a higher kinetic solubility than the crystalline form.[1][4][5][6] Common polymers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).[4][5][6][7][8]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[1][9][10][11][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.

FAQ 2: I need to prepare a stock solution of my this compound derivative for screening, but it won't dissolve in common solvents. What should I try?

For creating high-concentration stock solutions, the choice of organic solvent is critical. While aqueous solubility is often the primary concern, solubility in organic solvents is necessary for initial handling and dilution.

  • Solvent Polarity: Consider a range of solvents with varying polarities. This compound derivatives, depending on their substituents, may be soluble in polar aprotic solvents like DMSO, DMF, or NMP, or in alcohols like ethanol or methanol.

  • Heating and Sonication: Gently warming the solvent and using a sonicator can help to overcome the activation energy barrier for dissolution. However, be cautious of potential degradation of your compound at elevated temperatures.

  • Trial and Error: A small-scale solubility test with a panel of common laboratory solvents is often the most practical approach to identify a suitable solvent for stock solution preparation.

Data Presentation: Solubility Enhancement Strategies

The following tables provide illustrative quantitative data on the potential solubility improvements that can be achieved for a model this compound derivative using various techniques.

Table 1: Effect of Co-solvents on Aqueous Solubility

Co-solvent (20% v/v in Water)Solubility Increase (Fold)
None (Water)1 (Baseline)
Ethanol15
Propylene Glycol (PG)25
Polyethylene Glycol 400 (PEG 400)40
N-Methyl-2-pyrrolidone (NMP)150

Table 2: Impact of Formulation on Apparent Solubility

FormulationApparent Aqueous Solubility (µg/mL)
Crystalline Drug0.5
Solid Dispersion (1:5 Drug:PVP K30)50
Cyclodextrin Complex (1:1 Drug:HP-β-CD)75
Nanosuspension (200 nm)20

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound derivative (solid)

  • Solvent (e.g., purified water, buffer of specific pH)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid this compound derivative to a glass vial. The excess solid should be visible.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After the incubation period, cease agitation and allow the vials to stand at the same temperature for at least 24 hours to allow the undissolved solid to sediment.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

  • Filter the sample through a 0.22 µm filter to remove any remaining microparticles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

Protocol 2: Solvent Evaporation Method for Solid Dispersion Preparation

This is a common method for preparing amorphous solid dispersions.[10][16][17][18][19]

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., PVP K30, PEG 6000)

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both the this compound derivative and the hydrophilic polymer in a common volatile organic solvent in the desired ratio (e.g., 1:5 drug to polymer). Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator to prevent moisture absorption and potential recrystallization.

Protocol 3: Kneading Method for Cyclodextrin Inclusion Complex Preparation

This method is a simple and efficient way to prepare cyclodextrin inclusion complexes.[9][20][21]

Materials:

  • This compound derivative

  • Cyclodextrin (e.g., HP-β-CD)

  • Mortar and pestle

  • Small amount of water or a water-ethanol mixture

Procedure:

  • Place the cyclodextrin in a mortar.

  • Add a small amount of water or a water-ethanol mixture to the cyclodextrin to form a paste.

  • Gradually add the this compound derivative to the paste while continuously triturating with the pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes).

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble this compound Derivative cluster_troubleshooting Initial Troubleshooting cluster_advanced Advanced Formulation cluster_end Outcome start Compound with Low Aqueous Solubility ph_adjust pH Adjustment start->ph_adjust Ionizable? cosolvent Co-solvent Addition start->cosolvent solid_dispersion Solid Dispersion ph_adjust->solid_dispersion Inadequate Improvement end Solubilized Compound for In Vitro / In Vivo Studies ph_adjust->end Solubility Improved cosolvent->solid_dispersion Inadequate Improvement cosolvent->end Solubility Improved cyclodextrin Cyclodextrin Complexation solid_dispersion->end nanosuspension Nanosuspension cyclodextrin->end nanosuspension->end

Caption: A workflow for selecting a solubility enhancement strategy.

signaling_pathway cluster_factors Physicochemical Properties cluster_solubility Aqueous Solubility pka pKa solubility Solubility of this compound Derivative pka->solubility Influences pH-dependent solubility logp LogP (Lipophilicity) logp->solubility Higher LogP often correlates with lower solubility mp Melting Point mp->solubility Higher melting point can indicate stronger crystal lattice energy mw Molecular Weight mw->solubility Larger molecules can have lower solubility

Caption: Factors influencing the aqueous solubility of a compound.

logical_relationship compound This compound Derivative (Guest Molecule) complex Inclusion Complex (Enhanced Solubility) compound->complex cyclodextrin Cyclodextrin (Host Molecule) cyclodextrin->complex

References

Strategies to improve the stability of Pyrrolidine-2,4-dione analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with pyrrolidine-2,4-dione analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my this compound analog?

A1: The stability of this compound analogs is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The dione (B5365651) structure can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Elevated temperatures can accelerate degradation, and exposure to UV light may induce photolytic decomposition.

Q2: What are the likely degradation pathways for a this compound compound?

A2: The most common degradation pathway is hydrolysis of the lactam ring within the this compound core, especially under basic conditions, leading to ring-opening. Other potential pathways include oxidation, particularly if there are susceptible functional groups on the rest of the molecule, and photodecomposition upon exposure to light.

Q3: How should I store my this compound analogs to ensure maximum stability?

A3: For optimal stability, it is recommended to store this compound analogs as a solid in a tightly sealed container at low temperatures (-20°C or below), protected from light and moisture. If a stock solution is required, prepare it in a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) and store it at low temperatures. Avoid repeated freeze-thaw cycles.

Q4: Can I improve the inherent stability of my this compound analog through chemical modification?

A4: Yes, chemical modifications can enhance stability. Strategies include introducing sterically hindering groups near the lactam bond to reduce susceptibility to hydrolysis. Additionally, modifying other parts of the molecule to improve its overall physicochemical properties, such as reducing its susceptibility to oxidation, can also be beneficial. For instance, incorporating the pyrrolidinone moiety into peptide chains has been shown to markedly improve stability compared to natural peptides[1].

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks appear in HPLC chromatogram over time. Degradation of the analog.1. Verify the pH of your sample and mobile phase. Pyrrolidine-2,4-diones can be unstable at certain pH values. 2. Ensure samples are protected from light and stored at a low temperature before and during analysis. 3. Perform a forced degradation study (see protocol below) to identify potential degradation products and their retention times.
Low recovery of the compound from biological matrices. Instability in the matrix or non-specific binding.1. Assess the stability of your analog in the specific biological matrix at the experimental temperature. 2. Consider using protein precipitation with a solvent that also stabilizes your compound. 3. Adjust the pH of the matrix if it is contributing to degradation.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Prepare fresh solutions of your compound for each experiment. 2. Check the stability of the analog in the assay buffer over the time course of the experiment. 3. If instability is observed, consider adding antioxidants (if oxidation is suspected) or adjusting the pH of the medium.
Discoloration of the solid compound or solution. Possible oxidation or photodecomposition.1. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect solutions from light by using amber vials or covering them with foil. 3. Analyze the discolored sample by LC-MS to identify potential degradation products.[2]

Quantitative Data Summary

The following table summarizes typical conditions for forced degradation studies, which are used to intentionally degrade a sample to understand its stability profile. The percentage of degradation is a hypothetical but representative value for a typical this compound analog.

Stress Condition Typical Reagent and Conditions Expected Degradation (%) Primary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60°C for 24h10-20%Lactam ring opening
Basic Hydrolysis 0.1 M NaOH at room temperature for 4h> 50%Lactam ring opening
Oxidation 3% H₂O₂ at room temperature for 24h15-30%Oxidation of susceptible functional groups, potential ring modifications
Thermal Degradation Solid-state at 80°C for 48h5-15%Various
Photolytic Degradation Solution exposed to UV light (254 nm) for 24h20-40%Photochemical reactions

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method Development

This protocol outlines the development of a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating the parent this compound analog from its potential degradation products.[3]

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    • Start with a gradient of 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 220-350 nm). A photodiode array (PDA) detector is recommended to assess peak purity.[2]

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for analysis (e.g., 10-50 µg/mL).

  • Method Validation: Validate the method according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.[3]

Protocol 2: Forced Degradation Study

This protocol describes how to subject a this compound analog to stress conditions to identify potential degradation pathways and products.[4]

  • Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Cool, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample wrapped in foil to protect it from light.

    • Dilute the exposed and control samples for HPLC analysis.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using the stability-indicating HPLC method. Use LC-MS to identify the mass of the degradation products.

Visualizations

parent This compound Analog hydrolysis_product Ring-Opened Product (Amide-Acid) parent->hydrolysis_product  H₂O (Acid/Base) oxidation_product Oxidized Product parent->oxidation_product  [O] (e.g., H₂O₂) photolysis_product Photolytic Products parent->photolysis_product  hv (UV Light)

Caption: Potential degradation pathways for this compound analogs.

start Start: Stability Study method_dev Develop Stability-Indicating HPLC Method start->method_dev forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg analyze_samples Analyze Stressed Samples by HPLC-UV/MS forced_deg->analyze_samples identify_deg Identify Degradation Products and Pathways analyze_samples->identify_deg long_term Conduct Long-Term Stability Testing (ICH Conditions) identify_deg->long_term end End: Establish Shelf-Life and Storage Conditions long_term->end

Caption: Experimental workflow for assessing the stability of a new analog.

start Problem: Unexpected Degradation Observed check_ph Is the sample pH extreme (<4 or >8)? start->check_ph check_light Was the sample exposed to light? check_ph->check_light No adjust_ph Adjust pH to neutral and re-analyze check_ph->adjust_ph Yes check_temp Was the sample exposed to high temp? check_light->check_temp No protect_light Protect from light (amber vials) and re-analyze check_light->protect_light Yes control_temp Store at recommended low temp and re-analyze check_temp->control_temp Yes further_investigation Consider oxidative stress or inherent instability. Perform forced degradation. check_temp->further_investigation No

Caption: Troubleshooting logic for unexpected sample degradation.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Pyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-2,4-dione, or tetramic acid, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with a wide range of biological activities, including antibiotic, antiviral, and cytotoxic properties. The efficient synthesis of this heterocyclic motif is therefore of significant interest to the drug discovery and development community. This guide provides a comparative overview of the most common synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a logical workflow for selecting the most appropriate method.

Comparison of Synthetic Routes

Three primary synthetic strategies have emerged for the construction of the this compound ring system: the Dieckmann condensation, the Meldrum's acid route, and solid-phase synthesis. Each method offers distinct advantages and disadvantages in terms of yield, substrate scope, and operational complexity.

Synthetic RouteGeneral DescriptionStarting MaterialsKey Reagents & ConditionsYield Range (%)PurityReaction TimeTemperature (°C)
Dieckmann Condensation Intramolecular cyclization of an N-acylated amino acid ester.N-acylated amino acid estersStrong base (e.g., NaH, KOtBu) in an anhydrous solvent (e.g., THF, Toluene)40-70Moderate to High2-24 h25-110
Meldrum's Acid Route Condensation of an N-protected amino acid with Meldrum's acid, followed by cyclization and deprotection.N-Boc-amino acids, Meldrum's acidCoupling agents (EDC, DCC), DMAP; Reflux in EtOAc; TFA for deprotection60-95High12-48 h (multi-step)25-80
Solid-Phase Synthesis Stepwise construction on a solid support, followed by cleavage.Resin-bound amino acid, acylating agentDIC, HOBt, DMAP for coupling; Piperidine (B6355638) for deprotection; TFA for cleavage65-90High24-72 h (multi-step)Room Temperature
Decarboxylation of 3-Ethoxycarbonyl Derivative Thermal decarboxylation of a pre-formed 3-ethoxycarbonyl-pyrrolidine-2,4-dione.3-Ethoxycarbonyl-pyrrolidine-2,4-dioneHeating in water or nitromethane~80-90High1-3 h100-120

Experimental Protocols

Dieckmann Condensation of N-Acetyl-L-phenylalanine Methyl Ester

This protocol describes the synthesis of 5-benzylthis compound.

Materials:

  • N-Acetyl-L-phenylalanine methyl ester

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with hexanes (3x) to remove the mineral oil and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of N-acetyl-L-phenylalanine methyl ester (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~3.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes gradient) to afford 5-benzylthis compound.

Meldrum's Acid Route to 5-Substituted Pyrrolidine-2,4-diones[1]

This multi-step protocol starts from an N-Boc protected amino acid.

Step 1: Acylation of Meldrum's Acid

Step 2: Cyclization

  • Dissolve the crude acylated Meldrum's acid in ethyl acetate.

  • Reflux the solution for 2-4 hours until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude N-Boc-pyrrolidine-2,4-dione in DCM.

  • Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure and purify by chromatography or recrystallization to yield the desired this compound.

Solid-Phase Synthesis of this compound

This protocol outlines a traceless solid-phase approach.

Materials:

  • Wang resin

  • Fmoc-amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Piperidine

  • Bromoacetic acid

  • Triphenylphosphine (PPh3)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Loading: Swell Wang resin in DCM/DMF. Add Fmoc-amino acid, DIC, HOBt, and DMAP. Shake overnight.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

  • Acylation: React the free amine on the resin with bromoacetic acid and DIC.

  • Wittig Reaction Preparation: Treat the resin with PPh3.

  • Intramolecular Wittig Reaction and Cyclization: Add TEA and shake until cyclization is complete.

  • Cleavage: Treat the resin with a mixture of TFA and DCM to cleave the product from the solid support.

  • Purification: Concentrate the cleavage solution and purify the product by preparative HPLC.

Decarboxylation of 3-Ethoxycarbonyl-pyrrolidine-2,4-dione

This method provides the unsubstituted this compound.

Materials:

  • 3-Ethoxycarbonyl-pyrrolidine-2,4-dione

  • Water or Nitromethane

Procedure:

  • Suspend 3-ethoxycarbonyl-pyrrolidine-2,4-dione in water or nitromethane.

  • Heat the mixture to reflux (100-120 °C) for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the product by recrystallization.

Synthetic Route Selection Workflow

The choice of synthetic route depends on several factors, including the desired substitution pattern, scale of the synthesis, and available resources. The following workflow can guide the decision-making process.

G start Desired this compound Derivative unsubstituted Unsubstituted Core? start->unsubstituted substituted Substituted at C5? unsubstituted->substituted No decarboxylation Decarboxylation of 3-Ethoxycarbonyl Derivative unsubstituted->decarboxylation Yes solid_phase_q High-throughput or Library Synthesis? substituted->solid_phase_q meldrum Meldrum's Acid Route solid_phase_q->meldrum No, High Yield and Purity Critical dieckmann Dieckmann Condensation solid_phase_q->dieckmann No, Quick Access to Analogs Needed solid_phase Solid-Phase Synthesis solid_phase_q->solid_phase Yes G cluster_start Starting Materials cluster_routes Synthetic Routes amino_acid Amino Acid dieckmann Dieckmann Condensation amino_acid->dieckmann meldrum Meldrum's Acid Route amino_acid->meldrum solid_phase Solid-Phase Synthesis amino_acid->solid_phase malonic_ester Malonic Acid Ester malonic_ester->dieckmann meldrums_acid Meldrum's Acid meldrums_acid->meldrum resin Solid Support resin->solid_phase final_product This compound dieckmann->final_product meldrum->final_product solid_phase->final_product

Navigating Chirality: A Comparative Analysis of Pyrrolidine-2,4-dione Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. The pyrrolidine-2,4-dione scaffold, a privileged structure in medicinal chemistry, is no exception. While extensive research has highlighted the diverse biological activities of this heterocyclic core, a direct comparative study of its individual enantiomers remains a largely unexplored frontier in publicly available literature.

This guide aims to provide a comprehensive overview of the biological activities associated with this compound derivatives. Although a head-to-head comparison of specific (R)- and (S)-enantiomers is not currently available in published research, the profound impact of stereochemistry on the pharmacological effects of pyrrolidine-containing compounds is a well-established principle. This document will, therefore, synthesize the existing data on the biological activities of various this compound derivatives, present detailed experimental protocols for key assays, and visualize relevant workflows and hypothetical signaling pathways to guide future research in this promising area.

The Critical Role of Stereochemistry

The spatial arrangement of atoms within a molecule can dramatically influence its interaction with chiral biological targets such as enzymes and receptors. For pyrrolidine (B122466) derivatives, the stereochemistry at the C3 and C5 positions of the ring is a crucial determinant of their biological activity. While specific comparative data for this compound enantiomers is lacking, studies on other pyrrolidine derivatives consistently demonstrate that different enantiomers can exhibit significantly different, and sometimes even opposing, pharmacological effects. This underscores the importance of stereoselective synthesis and the separate evaluation of enantiomers in drug discovery and development.

Biological Activities of this compound Derivatives

This compound derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The following sections summarize the available quantitative data for various substituted analogs.

Antimicrobial Activity

Several studies have explored the potential of this compound derivatives as antimicrobial agents. The data presented below showcases the minimum inhibitory concentrations (MIC) of selected compounds against various bacterial and fungal strains.

Compound IDSubstitution PatternTest OrganismMIC (µg/mL)Reference
1 1,5-diphenyl-3-(substituted aminomethyl)Staphylococcus aureus-[1]
2 1,5-diphenyl-3-(substituted aminomethyl)Gram-positive bacteriaActive[1]
3 N-arylsuccinimide fused to dibenzobarreleneVarious bacteria and fungi16-256[2]

Note: Specific MIC values for compounds 1 and 2 were not detailed in the abstract.

Antineoplastic Activity

The potential of this compound derivatives as anticancer agents has also been a subject of investigation. However, the available data from the conducted searches indicates limited success in this area for the compounds screened.

Compound ClassScreening InformationResultReference
1,5-diphenyl-3-substituted pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-onesScreened against P-388 lymphocytic leukemia in miceInactive[1]
3-substituted 1,5-diphenylpyrrolidine-2,4-dionesScreened in an antineoplastic protocolDevoid of activity[3]

Experimental Protocols

To aid in the design and execution of future studies, detailed methodologies for key experiments cited in the literature are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The results are used to calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Workflows and Pathways

To further aid in the conceptualization of research involving this compound enantiomers, the following diagrams, generated using the DOT language, illustrate a general experimental workflow for their comparative evaluation and a hypothetical signaling pathway that could be targeted.

G cluster_synthesis Stereoselective Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials chiral_catalyst Chiral Catalyst start->chiral_catalyst Asymmetric Synthesis racemic Racemic this compound start->racemic Racemic Synthesis enantiomer_r (R)-Enantiomer chiral_catalyst->enantiomer_r enantiomer_s (S)-Enantiomer chiral_catalyst->enantiomer_s separation Chiral Chromatography racemic->separation separation->enantiomer_r separation->enantiomer_s in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) enantiomer_r->in_vitro enantiomer_s->in_vitro in_vivo In Vivo Models (e.g., Animal Models of Disease) in_vitro->in_vivo Lead Identification comparison Comparative Analysis of Activity in_vivo->comparison sar Structure-Activity Relationship (SAR) comparison->sar

Caption: A generalized workflow for the comparative study of this compound enantiomers.

G extracellular Extracellular Signal receptor Cell Surface Receptor extracellular->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response enantiomer_s (S)-Enantiomer enantiomer_s->kinase2 Inhibition enantiomer_r (R)-Enantiomer enantiomer_r->kinase2 No significant effect

Caption: A hypothetical signaling pathway illustrating the potential for enantioselective inhibition by this compound enantiomers.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. While the existing body of research provides a solid foundation, a critical gap remains in the understanding of how stereochemistry governs the biological activity of these molecules. Future research should prioritize the stereoselective synthesis and comparative biological evaluation of individual enantiomers. Such studies are essential to unlock the full therapeutic potential of this versatile chemical class and to develop more potent and selective drug candidates. This guide serves as a call to action for the scientific community to delve deeper into the chiral world of pyrrolidine-2,4-diones.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrolidine-2,4-dione derivatives, focusing on their anticancer and antifungal activities. The information is intended for researchers, scientists, and drug development professionals.

Antifungal Activity of this compound Derivatives

This compound derivatives have demonstrated significant potential as antifungal agents. The following table summarizes the in vitro antifungal activity of a series of these compounds against various phytopathogenic fungi.

Table 1: In Vitro Antifungal Activity (EC50, µg/mL) of this compound Derivatives [1]

CompoundR¹ SubstituentR² SubstituentRhizoctonia solaniBotrytis cinereaFusarium graminearum
4a HH>100>100>100
4b H4-F25.348.263.7
4c H4-Cl15.833.545.1
4d H4-Br10.225.830.6
4e 4-FH30.155.471.3
4f 4-F4-F12.629.929.1
4g 4-F4-Cl8.720.122.4
4h 4-F4-Br0.39 15.318.9
Boscalid (Control) --2.21--

SAR Analysis: The data reveals that the nature and position of substituents on the phenyl rings attached to the this compound core significantly influence the antifungal activity. A noteworthy observation is the potent activity of compound 4h , which bears a 4-fluorophenyl group at the R¹ position and a 4-bromophenyl group at the R² position, against Rhizoctonia solani with an EC50 value of 0.39 µg/mL, surpassing the commercial fungicide boscalid[1]. Generally, the presence of halogens on the phenyl rings enhances the antifungal activity.

Anticancer Activity of Pyrrolidine (B122466) Derivatives

Pyrrolidine and its derivatives are recognized as important scaffolds in the design of anticancer agents[2][3]. The cytotoxic activity of various pyrrolidine derivatives against different cancer cell lines is presented below.

Table 2: In Vitro Anticancer Activity (IC50, µM) of Pyrrolidine Derivatives [4][5][6][7][8]

CompoundDerivative TypeCancer Cell LineIC50 (µM)
3h Polysubstituted PyrrolidineHCT1162.9 - 16
3k Polysubstituted PyrrolidineHCT116, HL602.9 - 16
37e Thiophen-containing PyrrolidineMCF-7, HeLa17, 19
19j Benzenesulfonamide PyrrolidineMDA-MB-436, CAPAN-117.4, 11.4
43a Spiropyrrolidine-thiazolo-oxindoleHepG20.85
43b Spiropyrrolidine-thiazolo-oxindoleHepG20.80
Doxorubicin (Control) -MCF-7, HeLa16, 18

SAR Analysis: The anticancer activity of pyrrolidine derivatives is highly dependent on the specific substitutions and the overall molecular architecture. For instance, polysubstituted pyrrolidines 3h and 3k have shown good inhibitory effects against a panel of 10 cancer cell lines[5]. Spiro-fused pyrrolidine derivatives, such as 43a and 43b , have demonstrated particularly potent activity against the HepG2 cell line[8]. The diverse range of effective structural motifs highlights the versatility of the pyrrolidine scaffold in cancer drug discovery.

Experimental Protocols

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)[1][9]
  • Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Culture Medium Preparation: Potato dextrose agar (B569324) (PDA) medium is prepared and autoclaved. After cooling to approximately 50-60°C, the test compound stock solution is added to the medium to achieve the desired final concentrations. The final concentration of the solvent should be kept constant in all treatments, including the control.

  • Inoculation: A 5 mm diameter mycelial disc is taken from the edge of a 3-day-old culture of the test fungus and placed at the center of the PDA plates containing the test compound.

  • Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25 ± 1°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average colony diameter of the control group, and T is the average colony diameter of the treated group. The EC50 value is then calculated by probit analysis.

In Vitro Anticancer Activity Assay (MTT Assay)[2][10][11]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 48 or 72 hours). Control wells receive the medium with the same concentration of DMSO.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis & Optimization start Lead Compound Identification design Design of Analogs (Modification of Substituents) start->design synthesis Chemical Synthesis of Derivatives design->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification in_vitro In Vitro Biological Assays (e.g., Antifungal, Anticancer) purification->in_vitro data_analysis Data Analysis (IC50/EC50 Determination) in_vitro->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis optimization Lead Optimization sar_analysis->optimization new_design Design of New Generation of Compounds optimization->new_design new_design->design

Caption: A typical experimental workflow for conducting SAR studies of novel compounds.

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Ingestion Food Ingestion GLP1_GIP GLP-1 & GIP Release Ingestion->GLP1_GIP Insulin Insulin Secretion GLP1_GIP->Insulin + Glucagon Glucagon Secretion GLP1_GIP->Glucagon - DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Pyrrolidine_Inhibitor This compound DPP-4 Inhibitor Pyrrolidine_Inhibitor->DPP4 Inhibits

Caption: Simplified signaling pathway of DPP-4 in regulating glucose homeostasis.

AKR1C3 Signaling Pathway in Cancer

AKR1C3_Pathway cluster_steroid Steroid Metabolism cluster_prostaglandin Prostaglandin (B15479496) Metabolism Androstenedione Androstenedione AKR1C3 AKR1C3 Enzyme Androstenedione->AKR1C3 Testosterone Testosterone AR_Signaling Androgen Receptor (AR) Signaling Testosterone->AR_Signaling Activates PGD2 Prostaglandin D2 PGD2->AKR1C3 PGF2a Prostaglandin F2α AKR1C3->Testosterone AKR1C3->PGF2a Cell_Proliferation Cancer Cell Proliferation & Survival AR_Signaling->Cell_Proliferation Promotes Pyrrolidine_Inhibitor This compound AKR1C3 Inhibitor Pyrrolidine_Inhibitor->AKR1C3 Inhibits

Caption: Role of AKR1C3 in cancer cell signaling through steroid and prostaglandin metabolism.

References

Pyrrolidine-2,4-dione Derivatives: A Comparative Guide to In Vitro Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of various Pyrrolidine-2,4-dione derivatives against clinically relevant bacterial strains, supported by experimental data.

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. This compound and its analogs have emerged as a promising scaffold in medicinal chemistry, demonstrating a spectrum of biological activities, including antibacterial properties. This guide provides a comparative in vitro evaluation of select this compound derivatives, presenting key quantitative data on their efficacy against both Gram-positive and Gram-negative bacteria. Detailed experimental protocols and a visual representation of the evaluation workflow are included to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of various derivatives against a panel of bacterial strains as reported in recent studies. Lower MIC values indicate greater potency.

CompoundDerivative ClassBacterial StrainMIC (µg/mL)Reference
14a 3-substituted 1,5-diphenylthis compoundStaphylococcus aureus-[1]
Bacillus subtilis-[1]
14b 3-substituted 1,5-diphenylthis compoundStaphylococcus aureus-[1]
Bacillus subtilis-[1]
Compound 5 N-arylsuccinimide derivative of pyrrolidine-2,5-dioneStaphylococcus aureus32-128[2]
Vibrio cholerae32-128[2]
Compound 8 Azo derivative of pyrrolidine-2,5-dioneStaphylococcus aureus16-256[2]
Vibrio cholerae16-256[2]
Ciprofloxacin (Reference Antibiotic)Staphylococcus aureus0.50-16[2]
Vibrio cholerae0.50-16[2]

Note: Specific MIC values for compounds 14a and 14b were described as having "pronounced inhibitory activities against Gram-positive bacteria" but quantitative data was not provided in the abstract.[1]

A study on Pyrrolidine-2,3-dione (B1313883) derivatives also demonstrated their potential, particularly against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. These compounds were identified as inhibitors of Penicillin-Binding Protein 3 (PBP3).[3] Another recent investigation highlighted the anti-biofilm capabilities of dimeric pyrrolidine-2,3-dione scaffolds against Staphylococcus aureus.[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method, a standard technique for assessing the antimicrobial susceptibility of bacteria.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.

    • A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The bacterial suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • The this compound derivatives and a reference antibiotic (e.g., Ciprofloxacin) are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

    • Serial two-fold dilutions of the stock solutions are prepared in MHB in 96-well microtiter plates.

  • Incubation:

    • An equal volume of the prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.

    • Control wells are included: a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • The plates are incubated at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Research Workflow

The following diagram illustrates the typical workflow for the in vitro evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Antibacterial Screening cluster_analysis Data Analysis & Further Studies start Design of this compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification mic_determination Minimum Inhibitory Concentration (MIC) Assay purification->mic_determination data_analysis Comparative Analysis of MIC Values mic_determination->data_analysis bacterial_strains Panel of Gram-positive & Gram-negative Bacteria bacterial_strains->mic_determination sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies mechanism_studies Mechanism of Action Studies (e.g., Enzyme Inhibition) data_analysis->mechanism_studies

Caption: Workflow for the in vitro evaluation of this compound derivatives.

Concluding Remarks

The presented data indicates that this compound derivatives represent a versatile scaffold for the development of new antibacterial agents. Several derivatives have demonstrated promising activity against both Gram-positive and, in some cases, Gram-negative bacteria. The mechanism of action for some of these compounds appears to involve the inhibition of essential bacterial enzymes, such as those involved in fatty acid biosynthesis or cell wall synthesis.[3][7] Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to optimize the antibacterial potency and pharmacokinetic properties of this promising class of compounds. The development of derivatives with activity against multidrug-resistant strains remains a critical area of focus.

References

Head-to-Head Comparison: Pyrrolidine-2,4-dione and Standard Antibiotics - A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible research directly comparing the antimicrobial efficacy of Pyrrolidine-2,4-dione to standard antibiotics is not available. This guide has been developed to provide a framework for such a comparative analysis, outlining the requisite experimental protocols and data presentation formats. The quantitative data presented herein for this compound is hypothetical and serves as a placeholder to illustrate the comparative methodology.

This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel antimicrobial compounds. It details the standard methodologies required to generate robust, comparable data on the efficacy and safety of a test compound like this compound against established antibiotic agents.

Quantitative Performance Analysis

A direct comparison of antimicrobial efficacy is typically achieved by evaluating the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against various bacterial strains. Additionally, assessing cytotoxicity against mammalian cell lines is crucial for preliminary safety profiling. The following table illustrates how such comparative data should be structured.

Table 1: Comparative Antimicrobial Activity and Cytotoxicity

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)Cytotoxicity (CC50 in µM) on HeLa cells
This compound Staphylococcus aureus (ATCC 29213)Data not availableData not availableData not available
Escherichia coli (ATCC 25922)Data not availableData not available
Vancomycin Staphylococcus aureus (ATCC 29213)12>100
Ciprofloxacin Escherichia coli (ATCC 25922)0.0150.03~70

Experimental Protocols

To ensure data is reproducible and comparable across different studies, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments required for this comparative analysis.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted protocol.

Materials:

  • Test compound (this compound) and standard antibiotics

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

  • Serial Dilution: The test compound and standard antibiotics are serially diluted in the 96-well plates using CAMHB to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Controls: Positive (bacteria only) and negative (broth only) growth controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test.

Procedure:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well showing no visible growth.

  • Plating: The aliquot is plated onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of a compound on mammalian cell lines.

Procedure:

  • Cell Seeding: Human cell lines (e.g., HeLa or HEK293) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with serial dilutions of the test compound and incubated for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a plate reader at a wavelength of 570 nm. The CC50 (50% cytotoxic concentration) is then calculated.

Visualized Workflows and Pathways

Diagrams are crucial for illustrating complex experimental workflows and biological pathways. The following are Graphviz-generated diagrams relevant to the comparative study of antimicrobial agents.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Bacterial Culture (e.g., S. aureus) C Prepare Inoculum (0.5 McFarland) A->C B Compound Stock Solutions (this compound & Antibiotics) D Serial Dilution in 96-Well Plate B->D E Inoculate Plates C->E D->E F Incubate (37°C, 18-24h) E->F G Read MIC (Visual Inspection) F->G H Plate for MBC G->H J Compare Results G->J I Determine MBC (Colony Counting) H->I I->J

Caption: Experimental workflow for MIC and MBC determination.

G PBP Penicillin-Binding Proteins (PBPs) Crosslinking Transpeptidation (Cross-linking) PBP->Crosslinking catalyzes Lysis Cell Lysis PBP->Lysis inhibition leads to BetaLactam Beta-Lactam Antibiotic (e.g., Penicillin) BetaLactam->PBP binds & inhibits Precursors Peptidoglycan Precursors Precursors->Crosslinking CellWall Stable Cell Wall Crosslinking->CellWall

Caption: Simplified pathway of cell wall synthesis inhibition.

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Pyrrolidine-2,4-dione-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the cross-reactivity of pyrrolidine-2,4-dione-based inhibitors, supported by experimental data and detailed protocols to guide future research and development.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. As inhibitors of protein kinases, these compounds hold significant promise for the development of novel therapeutics, particularly in oncology. However, a critical aspect of kinase inhibitor development is understanding their selectivity. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. This guide provides a comparative analysis of the cross-reactivity of pyrrolidine-based kinase inhibitors, with a focus on their activity against key oncogenic targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).

Comparative Inhibitory Activity

To illustrate the therapeutic potential and selectivity of this class of compounds, we present a comparative analysis of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives against the established multi-kinase inhibitor, Sunitinib. These compounds, while technically 2-pyrrolidone derivatives, share a core structural similarity with the broader pyrrolidine-dione class and provide valuable insights into their inhibitory profiles. The following table summarizes the half-maximal inhibitory concentrations (IC50) against VEGFR-2 and PDGFRβ, two key receptor tyrosine kinases involved in tumor angiogenesis and growth.[1][2][3]

CompoundPrimary Target(s)VEGFR-2 IC50 (µM)PDGFRβ IC50 (µM)Reference CompoundReference VEGFR-2 IC50 (µM)Reference PDGFRβ IC50 (µM)
Compound 11 (C(5)-Br) VEGFR-2, PDGFRβ1.05 ± 0.18Data not specified, but noted as more potent than SunitinibSunitinib3.42 ± 0.57~2-4 fold less potent than Compound 11
Compound 12 (C(5)-I) VEGFR-2, PDGFRβ0.42 ± 0.16Data not specified, but noted as more potent than SunitinibSunitinib3.42 ± 0.57~2-4 fold less potent than Compound 12
Compound 9 (C(5)-F) VEGFR-2, PDGFRβ~3.42Approx. equal to SunitinibSunitinib3.42 ± 0.57Approx. equal to Compound 9
Compound 10 (C(5)-Cl) VEGFR-2, PDGFRβ~3.42Approx. equal to SunitinibSunitinib3.42 ± 0.57Approx. equal to Compound 10
Compound 8 (C(5)-H) VEGFR-2, PDGFRβ>10Data not specifiedSunitinib3.42 ± 0.57Data not specified

Data synthesized from "Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors".[1][2][3] The study indicates that substitutions at the C(5) position of the oxindole (B195798) ring significantly influence the inhibitory potency against both VEGFR-2 and PDGFRβ.[1][2][3] Notably, compounds with bromine (Compound 11) and iodine (Compound 12) substitutions demonstrated significantly improved potency against VEGFR-2 compared to Sunitinib.[1][2][3]

Understanding the Significance of Cross-Reactivity

While potent inhibition of the primary target is crucial, a comprehensive understanding of an inhibitor's activity against a broader panel of kinases—a "kinome scan"—is essential to predict potential off-target effects and to identify opportunities for polypharmacology. The ideal kinase inhibitor for many applications is highly selective for its intended target. However, in some cases, inhibiting multiple kinases in a disease-relevant pathway can offer therapeutic advantages.

Experimental Protocols

Accurate and reproducible assessment of kinase inhibition is fundamental to drug discovery. Below are detailed methodologies for key in vitro assays used to determine the inhibitory activity of compounds against VEGFR-2 and PDGFRβ.

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and provides a framework for determining the IC50 values of test compounds.[4][5]

Objective: To measure the in vitro potency of a test compound in inhibiting the activity of recombinant human VEGFR-2 kinase.

Principle: The assay quantifies the amount of ATP consumed during the kinase reaction. A decrease in kinase activity due to inhibition results in a higher remaining ATP concentration, which is detected via a luciferase-based reaction that generates a luminescent signal. Higher luminescence corresponds to greater inhibition.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Synthetic peptide substrate (e.g., Poly-(Glu,Tyr) 4:1)

  • ATP at a concentration near the Km for VEGFR-2

  • Test compound (this compound derivative) serially diluted in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep on ice. Prepare a 1x Kinase Buffer solution.

  • Compound Plating: Serially dilute the test compound in 100% DMSO. Further dilute these stock solutions in 1x Kinase Buffer to achieve the desired final concentrations with a constant final DMSO concentration (typically ≤1%).

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the peptide substrate.

  • Assay Plate Setup:

    • Add the diluted test compound or control (DMSO vehicle) to the appropriate wells of the assay plate.

    • Add the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add an equivalent volume of 1x Kinase Buffer to the "Blank" wells (no enzyme control).

  • Initiate Kinase Reaction: Add the Master Mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).

  • ATP Detection:

    • Allow the luminescence detection reagent to equilibrate to room temperature.

    • Add the detection reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "Blank" signal from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (uninhibited kinase activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

In Vitro PDGFRβ Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for assessing PDGFRβ kinase activity.

Objective: To determine the IC50 value of a test compound against recombinant human PDGFRβ kinase.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Materials:

  • Recombinant human PDGFRβ kinase

  • Kinase Buffer

  • Substrate (e.g., Poly(Ala,Glu,Lys,Tyr)6:2:5:1)

  • ATP

  • Test compound

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Dilute the enzyme, substrate, ATP, and test compounds in Kinase Buffer.

  • Assay Setup (in a 384-well plate):

    • Add 1 µl of the test inhibitor or a DMSO control.

    • Add 2 µl of the diluted PDGFRβ enzyme.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record the luminescence with an integration time of 0.5-1 second.

  • Data Analysis: The luminescent signal correlates with kinase activity. Calculate percent inhibition and determine the IC50 value as described for the VEGFR-2 assay.

Visualizing Pathways and Processes

To better understand the context of this compound-based inhibitor activity, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor characterization.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits ATP binding

Caption: VEGFR-2 Signaling Pathway Inhibition.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models synthesis Compound Synthesis (this compound core) library Compound Library synthesis->library primary_assay Primary Kinase Assay (e.g., VEGFR-2, PDGFRβ) library->primary_assay ic50 IC50 Determination primary_assay->ic50 selectivity Selectivity Profiling (Kinome Scan) ic50->selectivity proliferation Cell Proliferation Assay (e.g., HUVEC) selectivity->proliferation migration Cell Migration Assay tube_formation Tube Formation Assay xenograft Xenograft Tumor Models tube_formation->xenograft pk_pd Pharmacokinetics & Pharmacodynamics

References

A Comparative Guide to the Synthesis of Pyrrolidine-2,4-dione: Established vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of core heterocyclic scaffolds is a critical starting point for innovation. This guide provides an objective comparison of a newly developed one-pot synthesis of pyrrolidine-2,4-dione with the established Dieckmann condensation method, supported by experimental data.

The this compound moiety is a key structural component in a variety of biologically active compounds, exhibiting properties ranging from antimicrobial to anti-inflammatory and anti-cancer activities. The development of efficient and scalable synthetic routes to this scaffold is therefore of significant interest. This guide benchmarks a modern one-pot approach utilizing Meldrum's acid against the classical Dieckmann condensation reaction, providing a clear comparison of their respective advantages and limitations.

Performance Benchmark: One-Pot Synthesis vs. Dieckmann Condensation

ParameterNew Method: One-Pot Synthesis with Meldrum's Acid Established Method: Dieckmann Condensation
Starting Materials Boc-protected amino acids, Meldrum's acidDiesters (e.g., N-substituted β-aminopropionic acid esters)
Key Transformation Acylation and intramolecular cyclizationIntramolecular condensation of a diester
Reaction Conditions Reflux in EtOAc, followed by deprotection with TFA in DCMStrong base (e.g., sodium alkoxide) in alcoholic solvent
Overall Yield Not explicitly stated for the parent compound, but derivatives are synthesized.Generally good yields for 5-membered ring formation.[1]
Reaction Time Not explicitly detailed for the full sequence.Varies depending on substrate and specific conditions.
Scalability Potentially scalable due to one-pot nature.Scalable, a well-established industrial method.
Versatility Allows for the use of various amino acids as starting materials.[2]Broadly applicable for the formation of cyclic β-keto esters.[1]

Experimental Protocols

New Method: One-Pot Synthesis from Amino Acids and Meldrum's Acid

This method involves the reaction of a Boc-protected amino acid with Meldrum's acid to form an intermediate that subsequently cyclizes to the Boc-protected this compound. The final step is the deprotection of the nitrogen to yield the target compound.[2]

Step 1: Formation of Boc-pyrrolidine-2,4-dione

Step 2: Deprotection

  • Dissolve the resulting Boc-pyrrolidine-2,4-dione in DCM.

  • Add trifluoroacetic acid (TFA) to the solution to remove the Boc protecting group.

  • Purify the final this compound product.

Established Method: Dieckmann Condensation

The Dieckmann condensation is the intramolecular base-catalyzed condensation of a diester to form a cyclic β-keto ester.[1][3] For the synthesis of a this compound precursor, an N-substituted diester of a β-amino acid would be utilized.

General Procedure:

  • Dissolve the starting diester in a suitable anhydrous alcohol (e.g., ethanol).

  • Add a strong base, such as sodium ethoxide, to the solution.

  • Heat the reaction mixture to reflux.

  • After the reaction is complete, neutralize the mixture with acid.

  • Extract the product and purify by distillation or crystallization.

Visualizing the Synthetic and Biological Pathways

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for catalyst evaluation, and a relevant biological signaling pathway where pyrrolidine-2,4-diones may act.

G cluster_synthesis Synthetic Method Evaluation Start Start Select_Method Select Synthesis Method (e.g., One-Pot vs. Dieckmann) Start->Select_Method Perform_Synthesis Perform Synthesis Select_Method->Perform_Synthesis Analyze_Product Analyze Product (Yield, Purity via NMR, LC-MS) Perform_Synthesis->Analyze_Product Compare_Data Compare Performance Data Analyze_Product->Compare_Data Conclusion Conclusion Compare_Data->Conclusion

A generalized workflow for comparing synthetic methods.

This compound derivatives have shown potential as antibacterial agents by inhibiting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[4] They have also been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[5]

G cluster_pathway Potential Signaling Pathway Inhibition Pyrrolidine_Dione This compound Derivative PBP3 Penicillin-Binding Protein 3 (PBP3) Pyrrolidine_Dione->PBP3 Inhibition iNOS Inducible Nitric Oxide Synthase (iNOS) Pyrrolidine_Dione->iNOS Inhibition Cell_Wall Bacterial Cell Wall Synthesis PBP3->Cell_Wall Bacterial_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Lysis NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Inflammation Inflammation NO_Production->Inflammation

Inhibition of PBP3 and iNOS by this compound derivatives.

References

A Comparative Analysis of Pyrrolidine-2,4-dione Derivatives and Commercial Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health and food security. This guide provides a comparative overview of the efficacy of a promising class of novel antifungal compounds, pyrrolidine-2,4-dione derivatives, against established commercial antifungal drugs. The information presented herein is based on available experimental data and is intended to inform further research and development in the field of mycology.

Executive Summary

This compound derivatives have demonstrated significant in vitro antifungal activity against a range of pathogenic fungi, in some cases exhibiting superior efficacy compared to existing commercial fungicides. Notably, certain derivatives show potent inhibition of Rhizoctonia solani, a major plant pathogen. While the exact mechanism of action for all this compound derivatives is still under investigation, some evidence suggests they may act as succinate (B1194679) dehydrogenase inhibitors, disrupting the fungal mitochondrial respiratory chain. This guide provides a side-by-side comparison of the available efficacy data, details the experimental protocols for antifungal susceptibility testing, and visualizes the known or proposed mechanisms of action.

Data Presentation: Efficacy Comparison

The following tables summarize the available quantitative data on the antifungal efficacy of selected this compound derivatives and commercial antifungal drugs against key fungal pathogens. It is important to note that the data is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Efficacy (EC₅₀, µg/mL) of this compound Derivatives and Commercial Fungicides against Plant Pathogenic Fungi

Compound/DrugRhizoctonia solaniBotrytis cinereaFusarium graminearumReference
This compound Derivatives
Compound 4h0.39--[1]
Commercial Fungicides
Boscalid2.21>501.56[1][2]
Carbendazim100% inhibition at 6 ppm--[3]
Azoxystrobin + Difenoconazole100% inhibition at 14 ppm--[3]
Propiconazole100% inhibition at 500 ppm--[4]
Hexaconazole91.47% inhibition at 500 ppm--[4]

Note: "-" indicates data not available in the cited sources. EC₅₀ represents the half maximal effective concentration. Some studies reported percentage inhibition at a specific concentration rather than EC₅₀ values.

Table 2: In Vitro Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Derivatives and Commercial Antifungals against Human Pathogenic Fungi

Compound/DrugCandida albicansAspergillus nigerReference
This compound Derivatives
Peptidomimetic C112562.5[5]
Peptidomimetic C262.562.5[5]
Commercial Antifungals
Itraconazole0.25-[5]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

The following is a generalized experimental protocol for determining the in vitro antifungal activity of compounds, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Antifungal Susceptibility Testing by Broth Microdilution

1. Fungal Strains and Culture Conditions:

  • The fungal strains of interest (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum, Candida albicans, Aspergillus niger) are obtained from a reputable culture collection.

  • Fungi are cultured on an appropriate medium, such as Potato Dextrose Agar (B569324) (PDA) for filamentous fungi or Sabouraud Dextrose Agar (SDA) for yeasts, at a suitable temperature (typically 25-30°C for environmental fungi and 35-37°C for human pathogens) until sufficient sporulation or growth is observed.

2. Inoculum Preparation:

  • For filamentous fungi, conidia or spores are harvested by flooding the agar plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The suspension is then filtered to remove hyphal fragments.

  • For yeasts, colonies are suspended in sterile saline.

  • The resulting suspension is adjusted to a specific concentration (e.g., 1 x 10⁶ to 5 x 10⁶ CFU/mL) using a spectrophotometer or a hemocytometer. This stock suspension is further diluted in the test medium to achieve the final desired inoculum concentration in the microplate wells.

3. Preparation of Antifungal Agents:

  • The this compound derivatives and commercial antifungal drugs are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • A series of twofold dilutions of each compound are prepared in the test medium (e.g., RPMI-1640 for human pathogens, Potato Dextrose Broth for plant pathogens) in a 96-well microtiter plate.

4. Microdilution Assay:

  • An equal volume of the prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents.

  • The final volume in each well is typically 200 µL.

  • Positive (fungus in medium without antifungal) and negative (medium only) controls are included on each plate.

5. Incubation:

  • The plates are incubated at the appropriate temperature for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

6. Determination of MIC/EC₅₀:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥90% inhibition compared to the positive control), as assessed visually or by measuring the optical density using a microplate reader.

  • The EC₅₀ value can be calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Experimental Workflow for Antifungal Susceptibility Testing

G Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Fungal Strain Culturing B Inoculum Preparation A->B D Microdilution Plate Inoculation B->D C Antifungal Compound Dilution C->D E Incubation D->E F Visual/Spectrophotometric Reading E->F G MIC/EC50 Determination F->G G Proposed Mechanism of this compound Derivatives PD This compound Derivative SDH Succinate Dehydrogenase (Complex II) PD->SDH Inhibition ETC Mitochondrial Electron Transport Chain SDH->ETC ATP ATP Synthesis ETC->ATP Disruption ROS Reactive Oxygen Species (ROS) Production ETC->ROS Induction Growth Fungal Growth Inhibition ATP->Growth ROS->Growth G Mechanism of Action of Azole Antifungals Azole Azole Antifungal Erg11 Lanosterol 14-alpha-demethylase (ERG11/CYP51) Azole->Erg11 Inhibition Ergosterol Ergosterol Erg11->Ergosterol Lanosterol Lanosterol Lanosterol->Erg11 Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Growth Fungal Growth Inhibition Membrane->Growth G Mechanism of Action of Polyene Antifungals Polyene Polyene Antifungal Ergosterol Ergosterol Polyene->Ergosterol Binding Membrane Fungal Cell Membrane Polyene->Membrane Insertion Ergosterol->Membrane Component of Pore Pore Formation Membrane->Pore Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Death Fungal Cell Death Leakage->Death G Mechanism of Action of Echinocandins Echinocandin Echinocandin GlucanSynthase β-(1,3)-D-glucan Synthase Echinocandin->GlucanSynthase Non-competitive Inhibition Glucan β-(1,3)-D-glucan GlucanSynthase->Glucan Synthesis CellWall Fungal Cell Wall Glucan->CellWall Essential Component Lysis Cell Lysis CellWall->Lysis G Mechanism of Action of SDHI Fungicides SDHI SDHI Fungicide (e.g., Boscalid) SDH Succinate Dehydrogenase (Complex II) SDHI->SDH Inhibition ETC Electron Transport Chain SDH->ETC Fumarate Fumarate SDH->Fumarate TCA TCA Cycle Succinate Succinate TCA->Succinate ATP ATP Production ETC->ATP Succinate->SDH Fumarate->TCA Growth Fungal Growth Inhibition ATP->Growth

References

Comparative Cytotoxicity of Pyrrolidine-2,4-dione Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic properties of various Pyrrolidine-2,4-dione and Pyrrolidine-2,5-dione compounds. The information is compiled from recent studies to facilitate the evaluation of these compounds as potential therapeutic agents.

This guide summarizes quantitative cytotoxicity data, details common experimental methodologies for assessing cell viability, and illustrates relevant biological pathways and experimental workflows.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of selected this compound and Pyrrolidine-2,5-dione derivatives against various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of the cell population.

Compound ClassSpecific CompoundCell LineIC50 (µM)Reference
Pyrrolidine-2,5-dione Hybrids Pyrazoline-substituted hybrid (S2)MCF7 (Breast Cancer)0.78 ± 0.01[1][2][3]
Pyrazoline-substituted hybrid (S2)HT29 (Colon Cancer)0.92 ± 0.15[1][2][3]
Pyrazoline-substituted hybrid (S2)K562 (Leukemia)47.25 ± 1.24[1][2][3]
Succinimide (B58015) Derivatives N-(3,5-dichlorophenyl)succinimide (NDPS) Metabolite (NDPM)Rat Renal Proximal TubulesConcentration-dependent toxicity (25-100 µM)[4]
1,5-Diphenylpyrrolidine-2,4-diones Various synthesized derivatives-Devoid of antineoplastic activity in the tested screen[5]

Note: The cytotoxicity of N-(3,5-dichlorophenyl)succinimide (NDPS) itself was found to be low; however, its postulated metabolite, N-(3,5-dichlorophenyl)maleimide (NDPM), demonstrated potent cytotoxicity.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are outlines of commonly employed assays for evaluating the cytotoxic effects of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate (B86563) to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, consequently, to the extent of cell lysis.

General Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the colored product at the recommended wavelength (e.g., 490 nm).

  • Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Visualizing Experimental and Biological Processes

Diagrams of experimental workflows and signaling pathways provide a clear visual representation of complex processes.

Experimental_Workflow_Cytotoxicity_Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation Allow cell attachment add_compound Add this compound Compounds (Varying Concentrations) overnight_incubation->add_compound incubation Incubate (e.g., 24-72h) add_compound->incubation add_reagent Add Viability Reagent (e.g., MTT, LDH substrate) incubation->add_reagent reagent_incubation Incubate add_reagent->reagent_incubation read_plate Measure Absorbance (Microplate Reader) reagent_incubation->read_plate calculate_viability Calculate % Viability / Cytotoxicity read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity assessment of chemical compounds.

Studies on pyrazoline-substituted pyrrolidine-2,5-dione hybrids suggest that their cytotoxic effects may be mediated through the induction of apoptosis, a form of programmed cell death. A key regulatory family in this process is the Bcl-2 family of proteins.

Bcl2_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade stimulus Pyrrolidine-2,5-dione Compound bcl2 Anti-apoptotic Bcl-2, Bcl-xL stimulus->bcl2 Inhibits bax_bak Pro-apoptotic Bax, Bak stimulus->bax_bak Activates bcl2->bax_bak Inhibits mitochondrion Mitochondrion bax_bak->mitochondrion Permeabilizes Outer Membrane cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis Executes

Caption: Simplified Bcl-2 regulated apoptosis pathway potentially induced by cytotoxic compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Pyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Pyrrolidine-2,4-dione.

I. Hazard Profile and Safety Precautions

Based on the structural components of this compound (a pyrrolidine (B122466) ring and two ketone functional groups), it should be handled as a hazardous substance. The parent compound, pyrrolidine, is known to be a flammable liquid and corrosive, causing severe skin burns and eye damage. It is also harmful if swallowed or inhaled[1][2][3]. Derivatives with keto groups, such as 2-pyrrolidone, are known eye irritants[4][5]. Therefore, it is crucial to handle this compound with utmost care.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste.

EquipmentSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Lab Coat A standard laboratory coat.To protect clothing and skin.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If vapors or dust are generated, a respirator may be necessary.To prevent inhalation of potentially harmful vapors or dust.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, paper towels), into a designated, chemically compatible, and clearly labeled waste container.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Containerization:

    • Use a sealable, leak-proof container made of a material compatible with the chemical.

    • Ensure the container is in good condition and securely closed when not in use to prevent the release of vapors.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, heat, sparks, and open flames[1][2].

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials.

    • Collect the absorbed material using non-sparking tools and place it in the hazardous waste container[6].

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.

    • Provide the waste disposal service with all available information about the chemical. The recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber[1].

III. Experimental Workflow for Disposal

Below is a diagram outlining the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate into a Labeled, Compatible Waste Container B->C D Store Securely in a Designated Hazardous Waste Area C->D H Contact EHS or Licensed Waste Disposal Contractor D->H E Spill Occurs F Contain with Inert Absorbent E->F Emergency Procedure G Collect and Add to Hazardous Waste Container F->G G->C I Arrange for Pickup and Incineration H->I J Maintain Disposal Records I->J

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Pyrrolidine-2,4-dione in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Pyrrolidine-2,4-dione (CAS No. 37772-89-7).

Important Notice: As of this writing, a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available through standard chemical safety databases. The absence of an SDS means that detailed, substance-specific hazard information has not been formally documented and disseminated.

It is critically unsafe to extrapolate safety data from structurally similar compounds. Therefore, this document outlines a conservative, safety-first operational plan for handling this compound by treating it as a substance with unknown potential hazards. This guidance is based on established principles of laboratory safety and risk assessment for new or uncharacterized chemical entities.

Immediate Operational Plan: A Precautionary Approach

When an SDS is not available, a systematic risk assessment is mandatory before any handling of the substance.[1][2][3] The following steps provide a procedural framework to ensure a safe laboratory environment.

Step 1: Actively Seek Safety Data

Before beginning work, exhaust all avenues to obtain the official SDS.[4][5][6]

  • Contact the Manufacturer/Supplier: The primary and most reliable source for an SDS is the chemical's manufacturer or supplier.[4][6] They are legally required to provide it.

  • Check Chemical Databases: Periodically check major chemical safety databases, as an SDS may become available. Reputable sources include PubChem, and databases from regulatory bodies like the European Chemicals Agency (ECHA).[4]

Step 2: Conduct a Formal Risk Assessment

A risk assessment is crucial for identifying potential hazards and establishing control measures.[1][2][3]

  • Identify Potential Hazards: Assume the substance is hazardous. Consider potential risks based on its chemical structure (e.g., reactivity of dione (B5365651) functional groups).

  • Evaluate Routes of Exposure: Consider all potential routes of exposure, including inhalation, skin contact, eye contact, and ingestion.[3]

  • Implement Control Measures: Plan all procedures to minimize exposure. This includes using the smallest quantities necessary, working in designated areas, and using appropriate engineering controls.[7]

  • Prepare for Emergencies: Identify the location of and ensure proper function of all safety equipment, such as safety showers, eyewash stations, and spill kits.[8]

Personal Protective Equipment (PPE) for Unknown Hazards

In the absence of specific data, a conservative "high-hazard" approach to PPE selection is required. The following table summarizes the recommended PPE based on general principles for handling chemicals with unknown toxicity.[9][10][11][12]

Protection TypeRecommended PPE SpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Provides robust protection against potential splashes or aerosols of an uncharacterized substance.[10]
Skin and Body Protection Chemical-resistant lab coat or gown.Protects against skin contact. Ensure cuffs are snug around gloves.
Chemical-resistant gloves (e.g., Nitrile).Select gloves based on broad chemical resistance. Double-gloving is recommended. Change gloves frequently and immediately if contamination is suspected.[10]
Closed-toe shoes.Prevents exposure from spills to the feet.
Respiratory Protection Use within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors, dusts, or aerosols.
N95 or higher respirator.May be required for tasks outside a fume hood (e.g., weighing), based on your institution's risk assessment and EHS guidance.

Operational and Disposal Plans

Handling and Experimental Workflow:

  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood to minimize exposure.

  • Quantities: Use the smallest quantity of the substance necessary for the experiment.

  • Hygiene: Never eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly after handling the substance.[8]

  • Spill Management: In case of a spill, evacuate the immediate area. Follow your institution's established spill cleanup procedures for hazardous materials. Do not attempt cleanup without the proper training and PPE.

Waste Disposal Plan:

Treat all waste containing this compound as hazardous waste.

  • Segregation: Collect all waste (solid and liquid) in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name "this compound."

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of uncharacterized chemical waste. They will provide the final protocol for safe and compliant disposal.[7][14]

SafeHandlingWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_execution Phase 2: Safe Execution cluster_disposal Phase 3: Post-Experiment & Disposal start Start: New Experiment with This compound sds_check Is SDS Available? start->sds_check sds_no SDS Not Found: Treat as Unknown Hazard sds_check->sds_no No risk_assessment Conduct Formal Risk Assessment sds_no->risk_assessment ppe Select Conservative PPE (Goggles, Face Shield, Gloves, Lab Coat) eng_controls Use Engineering Controls (Chemical Fume Hood) ppe->eng_controls handling Perform Experiment (Minimize Quantities) eng_controls->handling decon Decontaminate Glassware & Work Surfaces handling->decon waste Segregate & Label All Waste as Hazardous ehs Consult EHS for Final Disposal Protocol end End of Procedure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine-2,4-dione
Reactant of Route 2
Pyrrolidine-2,4-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.